8-Aminoisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYANXQYUJOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552671 | |
| Record name | Isoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23687-27-6 | |
| Record name | 8-Isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23687-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Isoquinolinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN57W99VQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Aminoisoquinoline: Synthesis, Characterization, and Applications
Introduction: The Significance of the 8-Aminoisoquinoline Scaffold
This compound is a pivotal heterocyclic aromatic amine that serves as a cornerstone in the fields of medicinal chemistry and materials science. Its rigid bicyclic framework, coupled with a strategically positioned amino group, imparts unique electronic and steric properties, making it a highly sought-after building block for the synthesis of a diverse array of functional molecules. The inherent biological activity of the 8-aminoquinoline scaffold has led to its incorporation into a multitude of therapeutic agents, most notably antimalarial drugs.[1][2] This guide provides a comprehensive technical overview of the synthesis, detailed characterization, and key applications of 8-aminoisoguinoline, tailored for researchers, scientists, and professionals in drug development.
Strategic Synthesis of this compound
The construction of the 8-aminoisoguinoline core can be approached through several synthetic strategies. The most prevalent and industrially viable method involves the reduction of 8-nitroquinoline, which is itself accessible through the nitration of quinoline. Modern synthetic methodologies, such as palladium-catalyzed amination reactions, offer alternative routes with distinct advantages in terms of substrate scope and reaction conditions.
Classical Approach: Reduction of 8-Nitroquinoline
The reduction of the nitro group at the 8-position of the quinoline ring is a robust and widely employed method for the synthesis of 8-aminoisoguinoline. This transformation can be achieved using various reducing agents, with tin(II) chloride in hydrochloric acid and catalytic hydrogenation being the most common.
This method is a classic and reliable procedure for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single electron transfers from the Sn(II) species to the nitro group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-nitroquinoline (1 equivalent) in concentrated hydrochloric acid.
-
Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid portion-wise. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly alkaline (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-aminoisoguinoline can be further purified by column chromatography on silica gel or by recrystallization.
Catalytic hydrogenation offers a cleaner alternative to the use of stoichiometric metal reductants, with water being the only byproduct. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Experimental Protocol:
-
Reaction Setup: In a pressure-resistant vessel (e.g., a Parr shaker apparatus), dissolve 8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to afford the crude 8-aminoisoguinoline, which can be further purified if necessary.
Modern Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] This method can be employed to synthesize 8-aminoisoguinoline from 8-haloquinolines (e.g., 8-bromoquinoline or 8-chloroquinoline) and an ammonia surrogate.
Causality Behind Experimental Choices:
-
Choice of Catalyst: The selection of the palladium precursor and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Choice of Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine nucleophile and facilitate the catalytic cycle.
-
Choice of Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comprehensive Characterization of this compound
Thorough characterization of 8-aminoisoguinoline is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 8-aminoisoguinoline exhibits a set of characteristic signals in the aromatic region, corresponding to the protons on the quinoline ring system. The amino group protons typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum displays nine distinct signals corresponding to the nine carbon atoms in the 8-aminoisoguinoline molecule. The chemical shifts of these carbons are influenced by the electronic effects of the nitrogen atom in the quinoline ring and the amino group.
Table 1: Representative NMR Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Multiplicity |
| 8.85 | dd, J = 4.2, 1.7 Hz |
| 8.05 | dd, J = 8.3, 1.7 Hz |
| 7.35 | dd, J = 8.3, 4.2 Hz |
| 7.30 | t, J = 7.8 Hz |
| 7.10 | dd, J = 8.3, 1.3 Hz |
| 6.85 | dd, J = 7.4, 1.3 Hz |
| 4.80 | br s |
Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the electron ionization (EI) mass spectrum of 8-aminoisoguinoline, the molecular ion peak (M⁺) is expected at m/z 144, corresponding to the molecular formula C₉H₈N₂.[6]
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-H]⁺ ion and the cleavage of the C-N bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-aminoisoguinoline will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations of the quinoline core.
Table 2: Typical IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | C=C and C=N stretch | Quinoline Ring |
| 1350-1250 | C-N stretch | Aromatic Amine |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, being a conjugated aromatic system, exhibits strong absorption in the UV region. The spectrum typically shows multiple absorption bands corresponding to π → π* transitions.[7]
Applications of this compound in Drug Discovery and Development
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[8]
Antimalarial Agents
The most prominent application of 8-aminoisoguinoline is in the development of antimalarial drugs. It is the central pharmacophore of primaquine, a crucial drug for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[1] this compound is a key starting material in the multi-step synthesis of primaquine. More recently, tafenoquine, another 8-aminoquinoline derivative, has been approved as a single-dose treatment for P. vivax malaria.[8][9]
Synthetic Workflow for Primaquine Synthesis from this compound:
Caption: Simplified workflow for the synthesis of Primaquine.
Other Therapeutic Areas
Beyond its use in antimalarials, the 8-aminoquinoline scaffold has been explored for a range of other therapeutic applications, including:
-
Anticancer Agents: Derivatives of 8-aminoquinoline have shown potential as anticancer agents by targeting various cellular pathways.
-
Antimicrobial Agents: The ability of 8-aminoquinolines to chelate metal ions is believed to contribute to their antimicrobial activity.
-
Neuroprotective Agents: Some 8-aminoquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.
Conclusion
This compound is a molecule of profound importance in synthetic and medicinal chemistry. Its versatile synthesis, rich spectroscopic characterization, and the diverse biological activities of its derivatives underscore its significance as a key building block. This guide has provided a detailed technical overview of the core aspects of 8-aminoisoguinoline chemistry, offering valuable insights for researchers and professionals engaged in the design and development of novel functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uni-saarland.de [uni-saarland.de]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DSpace [cardinalscholar.bsu.edu]
- 7. Linifanib - Wikipedia [en.wikipedia.org]
- 8. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-Aminoisoquinoline (CAS No. 23687-27-6): A Cornerstone for Advanced Synthesis and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 8-aminoisoyuinoline (CAS No. 23687-27-6), a pivotal heterocyclic amine that has garnered significant attention in the fields of medicinal chemistry and advanced organic synthesis. This document delves into the core physicochemical properties, detailed spectroscopic analysis, and established synthetic protocols for this compound. Furthermore, it explores its reactivity, with a particular focus on its role as a powerful directing group in C-H bond functionalization and its utility as a key building block for pharmacologically active molecules, including potent PARP inhibitors. This guide is intended to serve as an essential resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to leverage the full potential of this versatile molecule.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] 8-Aminoisoquinoline, with its unique electronic and steric properties conferred by the C-8 amino group, stands out as a particularly valuable derivative.[2][3] Its ability to act as a bidentate ligand has made it an indispensable tool in modern synthetic chemistry, enabling regioselective C-H activation and functionalization reactions that were previously challenging.[4] This capacity for precise molecular editing, combined with its presence in biologically active compounds, underscores its importance as a high-value intermediate for the synthesis of novel therapeutics, particularly in oncology and infectious diseases.[5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of 8-aminoisoyuinoline is fundamental to its effective application in a laboratory setting.
Physical and Chemical Properties
This compound typically presents as a brown crystalline solid or powder.[5][7] It exhibits low solubility in water but is soluble in various organic solvents, including chloroform, ethanol, and diethyl ether.[2] The basicity of the compound, with a predicted pKa of 6.20 ± 0.23, is a key characteristic influencing its reactivity and handling.[5]
| Property | Value | Source(s) |
| CAS Number | 23687-27-6 | [5] |
| Molecular Formula | C₉H₈N₂ | [2] |
| Molecular Weight | 144.18 g/mol | [2] |
| Appearance | Brown crystalline powder or solid | [5][7] |
| Melting Point | 154-158 °C | [2] |
| Boiling Point | 335.7 ± 17.0 °C (Predicted) | [5] |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 6.20 ± 0.23 (Predicted) | [5] |
| Solubility | Low in water; soluble in ethanol, ether, chloroform | [2] |
| Storage | Store at 2-8°C in a dark, inert atmosphere | [5] |
Spectroscopic Data Interpretation
The structural elucidation of 8-aminoisoyuinoline and its reaction products relies on a combination of spectroscopic techniques.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides critical information about the proton environments within the molecule. The aromatic protons on the isoquinoline core typically appear in the downfield region (δ 7.0-9.5 ppm). The protons of the amino group (-NH₂) usually present as a broad singlet. A representative spectrum from ChemicalBook shows characteristic peaks for the aromatic protons.[7]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of distinct carbon environments. The nine carbon atoms of 8-aminoisoyuinoline will give rise to nine unique signals. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom bearing the amino group (C8) will be significantly influenced by the nitrogen's electron-donating effect. A searchable ¹³C NMR spectrum is available for reference.[8]
The IR spectrum is invaluable for identifying key functional groups. For 8-aminoisoyuinoline, the following characteristic absorptions are expected:
-
N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3200-3400 cm⁻¹ region. The broadness of these bands can be indicative of hydrogen bonding.[9]
-
C=C and C=N Stretching: The aromatic isoquinoline ring will show multiple sharp peaks in the 1400-1650 cm⁻¹ region.[10]
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ range.
-
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region (700-900 cm⁻¹) can provide information about the substitution pattern.
Electron Ionization Mass Spectrometry (EI-MS) of 8-aminoisoyuinoline will show a molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight. The fragmentation pattern of isoquinoline alkaloids often involves characteristic losses.[11] For 8-aminoisoyuinoline, potential fragmentation pathways could include the loss of HCN (m/z 117) or other small neutral molecules, which is a common feature for nitrogen-containing aromatic compounds.[12][13]
Synthesis and Reactivity
Recommended Synthetic Protocol: Reduction of 8-Nitroisoquinoline
A common and reliable method for the preparation of 8-aminoisoyuinoline is the reduction of 8-nitroisoquinoline. This precursor can be synthesized from isoquinoline through nitration, followed by separation from the 5-nitro isomer.[3]
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Protocol (Reduction using SnCl₂):
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-nitroisoquinoline (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Step 2: Reagent Addition: Add an excess of stannous chloride (SnCl₂) (typically 3-5 equivalents) to the suspension. Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic, so addition should be controlled to maintain a manageable temperature.
-
Step 3: Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Step 4: Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts.
-
Step 5: Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Step 6: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 8-aminoisoyuinoline.
Key Reactivity and Applications in Synthesis
A significant application of 8-aminoisoyuinoline is its use as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[2][14] When attached to a substrate, typically as an amide, the nitrogen atoms of the amino group and the isoquinoline ring chelate to a metal center (e.g., palladium, nickel, or copper), positioning the catalyst for selective activation of a proximal C-H bond.[4] This strategy allows for a wide range of transformations, including arylation, alkylation, and alkenylation, on otherwise unreactive C-H bonds. A crucial advantage of this methodology is that the 8-aminoisoyuinoline auxiliary can often be removed under hydrolytic conditions after the desired functionalization.[15]
Mechanism of Directed C-H Functionalization
Caption: Catalytic cycle for C-H functionalization using 8-aminoquinoline (AQ).
This compound can also participate as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][16] This reaction allows for the formation of C-N bonds by coupling the amino group of 8-aminoisoyuinoline with aryl halides or triflates. This is a powerful method for synthesizing more complex N-aryl isoquinoline derivatives, which are often of interest in medicinal chemistry.[17][18]
Detailed Protocol for Buchwald-Hartwig Amination:
-
Step 1: Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), 8-aminoisoyuinoline (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equivalents).
-
Step 2: Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane via syringe.
-
Step 3: Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.
-
Step 4: Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Role in Drug Discovery: A Precursor to PARP Inhibitors
The 8-aminoisoyuinoline scaffold is a key component in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[19][20] PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA double-strand breaks, ultimately causing cancer cell death through a mechanism known as synthetic lethality.[6]
The structure-activity relationship (SAR) studies of various PARP inhibitors have shown that the isoquinoline ring system can effectively mimic the nicotinamide moiety of the natural PARP substrate, NAD⁺.[19] The amino group at the C-8 position provides a critical vector for introducing various side chains that can interact with specific residues in the PARP active site, thereby enhancing potency and selectivity.[5] The development of novel 8-aminoisoyuinoline derivatives continues to be an active area of research aimed at creating more effective and less toxic PARP inhibitors.[6]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 8-aminoisoyuinoline. It is classified as an irritant and may cause serious eye irritation.[21] It is also considered harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If ingested, do not induce vomiting and seek immediate medical attention. For skin contact, wash thoroughly with soap and water.
Conclusion
This compound (CAS No. 23687-27-6) is a molecule of significant strategic value in modern organic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for complex molecular architectures. Its role as a robust directing group has opened new avenues for selective C-H functionalization, while its presence in the core of potent PARP inhibitors highlights its importance in the development of targeted cancer therapies. This guide has provided a detailed, technical overview intended to empower researchers to safely and effectively utilize 8-aminoisoyuinoline in their synthetic endeavors, ultimately contributing to advancements in science and medicine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 8-Aminoquinoline | C9H8N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. scialert.net [scialert.net]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Spectroscopic Guide to 8-Aminoisoquinoline: Structure, Characterization, and Analysis
Abstract
8-Aminoisoquinoline is a pivotal heterocyclic amine serving as a foundational structural motif in medicinal chemistry and materials science.[1] Its unique arrangement of a fused benzene and pyridine ring system, functionalized with a primary amine, imparts distinct chemical properties that are leveraged in the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, quality control, and drug development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We delve into the causal relationships between molecular structure and spectral output, present validated experimental protocols, and offer expert interpretation of the data to serve as a comprehensive resource for scientists and professionals in the field.
Introduction: The Chemical and Pharmaceutical Significance of this compound
This compound (C₉H₈N₂) is an aromatic organic compound with a molecular weight of 144.17 g/mol . Structurally, it is an isomer of aminoquinoline, differing in the position of the nitrogen atom within the bicyclic system. This seemingly subtle distinction significantly alters the molecule's electronic distribution, reactivity, and, consequently, its spectroscopic properties.
The isoquinoline core is a well-established pharmacophore, and the addition of an amino group at the 8-position opens avenues for diverse chemical modifications. This makes this compound a valuable intermediate in the synthesis of compounds with potential applications as anticancer, antiviral, and antibacterial agents.[1] Given its importance, unambiguous structural confirmation is critical. The following sections detail the core spectroscopic techniques used to characterize this molecule, providing both the data and the scientific rationale behind its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton NMR (¹H NMR) provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The electron-withdrawing nitrogen atom and the electron-donating amino group in this compound create a distinct electronic landscape, resulting in a well-resolved and informative spectrum.
Data Interpretation: The ¹H NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, shows signals for seven distinct protons. The protons on the pyridine ring (H1, H3, H4) are generally found at a lower field (higher ppm) than those on the carbocyclic ring due to the deshielding effect of the ring nitrogen. The amino group protons (NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.
dot graph 8_Aminoisoquinoline_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [color="#202124"];
// Define nodes for atoms N1 [label="N", pos="0.866,0.5!", color="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C₁", pos="1.732,0!"]; C3 [label="C₃", pos="0,-1!"]; C4 [label="C₄", pos="-0.866,-0.5!"]; C4a [label="C", pos="0,0!"]; C8a [label="C", pos="-0.866,0.5!"]; C5 [label="C₅", pos="-1.732,0!"]; C6 [label="C₆", pos="-1.732,-1!"]; C7 [label="C₇", pos="-0.866,-1.5!"]; C8 [label="C₈", pos="0,-2!"]; N_amino [label="NH₂", pos="0.866,-2.5!", color="#34A853", fontcolor="#FFFFFF"];
// Define nodes for hydrogens for clarity H1 [label="H", pos="2.5,0.2!"]; H3 [label="H", pos="0,-1.5!"]; H4 [label="H", pos="-1.5,-0.7!"]; H5 [label="H", pos="-2.5,0.2!"]; H6 [label="H", pos="-2.5,-1.2!"]; H7 [label="H", pos="-0.866,-2.0!"];
// Draw bonds C4a -- N1 -- C1 -- C4a; C4a -- C3 -- C4 -- C8a -- C4a; C8a -- C5 -- C6 -- C7 -- C8 -- C8a; C8 -- N_amino;
// Bonds to hydrogens C1 -- H1; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; } Figure 1: Structure of this compound with proton numbering.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
|---|---|---|---|
| 9.43 | s | H-1 | - |
| 8.32 | d | H-3 | Value not reported |
| 7.54 | d | H-5 | Value not reported |
| 7.40 | dd | H-6 | Value not reported |
| 6.99 | d | H-4 | Value not reported |
| 6.72 | d | H-7 | Value not reported |
| 6.22 | s (br) | 8-NH₂ | - |
Data acquired in DMSO-d₆ at 400 MHz.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Carbon-13 NMR provides a map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Data Interpretation: The this compound molecule has nine carbon atoms, all of which are in different chemical environments and should, therefore, produce nine distinct signals. The carbon atom bonded to the amino group (C-8) is significantly shielded (shifted upfield to a lower ppm value) due to the electron-donating nature of the nitrogen. Carbons adjacent to the heterocyclic nitrogen (C-1 and C-8a) are deshielded and appear at a lower field.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (Predicted Range) | Assignment | Rationale |
|---|---|---|
| 150 - 155 | C-1 | Adjacent to ring nitrogen, deshielded. |
| 145 - 150 | C-3 | Vinylogous to ring nitrogen. |
| 140 - 145 | C-8 | Attached to the electron-donating amino group. |
| 135 - 140 | C-8a | Quaternary carbon, adjacent to ring nitrogen. |
| 125 - 130 | C-4a | Quaternary carbon, fusion point. |
| 120 - 128 | C-5, C-6 | Aromatic CH carbons on the benzene ring. |
| 115 - 120 | C-4 | Aromatic CH on the pyridine ring. |
| 108 - 115 | C-7 | Ortho to the amino group, shielded. |
Note: These are predicted values based on known substituent effects on isoquinoline and aniline systems.[2][3] Experimental values may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
The choice of solvent and concentration is critical for acquiring high-quality NMR data. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum, and a concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment uses a 90° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A wider spectral width is used, and significantly more scans are required due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[5][6]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Data Interpretation: The IR spectrum of this compound is dominated by features corresponding to the primary amine (N-H) and the aromatic rings (C-H, C=C, C=N).
-
N-H Stretching: Primary amines characteristically show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
Aromatic C-H Stretching: This vibration typically appears as a series of sharp peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of strong to medium absorptions in the 1400-1650 cm⁻¹ region.
-
N-H Bending: The scissoring motion of the -NH₂ group results in a characteristic absorption around 1600 cm⁻¹, often overlapping with the aromatic ring stretches.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 1650 - 1550 | Strong-Medium | Aromatic C=C and C=N stretching / N-H bending |
| 1500 - 1400 | Strong-Medium | Aromatic C=C and C=N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending (substitution pattern) |
Note: These are characteristic ranges. The provided data is based on spectra of similar aromatic amines and quinoline derivatives.[7][8][9]
Experimental Protocol for FTIR-ATR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.
Step-by-Step Methodology:
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 8-aminoisofurnoline powder onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is often used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Data Interpretation: The mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.
-
Molecular Ion ([M]⁺): For 8-aminoisofurnoline (C₉H₈N₂), the molecular ion peak is observed at an m/z of 144.[10] The presence of two nitrogen atoms means this peak will conform to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11]
-
Fragmentation Pattern: The stable aromatic isoquinoline core means the molecular ion peak is typically quite abundant. A characteristic fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).[12]
Table 4: Key Mass Spectrometry Data for this compound (EI)
| m/z | Relative Intensity | Proposed Identity |
|---|---|---|
| 144 | High | [M]⁺˙, Molecular Ion |
| 117 | High | [M - HCN]⁺˙ |
| 145 | Moderate | [M+1]⁺˙ (Isotope Peak) |
| 90 | Moderate | Further fragmentation |
| 89 | Moderate | Further fragmentation |
Data sourced from NIST Mass Spectrometry Data Center.[10]
Experimental Protocol for Mass Spectrometry (EI)
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the solid sample into the high-vacuum source of the mass spectrometer, typically using a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.[13]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic characterization of 8-aminoisofurnoline is a clear illustration of how modern analytical techniques provide a detailed portrait of molecular structure. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide serve as a validated reference for researchers, ensuring the accurate identification and quality assessment of this important chemical building block in synthesis and drug discovery workflows.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-Quinolinamine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 8-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoisoquinoline is a crucial heterocyclic aromatic compound that serves as a significant building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the precise characterization of this molecule paramount for quality control, reaction monitoring, and structural elucidation of its more complex analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for obtaining detailed structural information at the atomic level. This guide provides a comprehensive interpretation of the ¹H NMR spectrum of this compound, grounded in the principles of chemical shift theory, spin-spin coupling, and the electronic effects of its constituent functional groups.
The Structure and Proton Environment of this compound
To interpret its ¹H NMR spectrum, it is essential to first understand the unique proton environments within the this compound molecule. The structure consists of a bicyclic system with a pyridine ring fused to a benzene ring. The amino group at the 8-position significantly influences the electronic distribution within the rings, which in turn affects the chemical shifts of the aromatic protons.
Below is a diagram illustrating the structure of this compound with the standard numbering convention for the isoquinoline ring system. Each unique proton is labeled for clarity in the subsequent spectral analysis.
Caption: Structure of this compound.
There are six aromatic protons (H1, H3, H4, H5, H6, and H7) and two amine protons (-NH₂). The nitrogen atom in the pyridine ring and the amino group at C8 are the primary determinants of the chemical shifts observed in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of this compound
While an experimentally obtained and fully assigned high-resolution spectrum is the gold standard, a highly accurate prediction can be formulated based on established principles of NMR spectroscopy and data from similar compounds. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound, typically dissolved in a non-polar deuterated solvent like chloroform-d (CDCl₃).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~8.9 - 9.2 | Doublet (d) | J1,3 ≈ 0.5-1.0 Hz (long-range) |
| H3 | ~8.4 - 8.6 | Doublet (d) | J3,4 ≈ 5.5-6.5 Hz |
| H4 | ~7.5 - 7.7 | Doublet (d) | J4,3 ≈ 5.5-6.5 Hz |
| H5 | ~7.3 - 7.5 | Doublet (d) | J5,6 ≈ 8.0-9.0 Hz |
| H6 | ~7.2 - 7.4 | Triplet (t) | J6,5 ≈ 8.0-9.0 Hz, J6,7 ≈ 7.0-8.0 Hz |
| H7 | ~6.8 - 7.0 | Doublet (d) | J7,6 ≈ 7.0-8.0 Hz |
| -NH₂ | ~4.0 - 5.5 | Broad Singlet (br s) | N/A |
Detailed Spectral Analysis
The Aromatic Region (δ 6.8 - 9.2 ppm)
The aromatic protons of this compound resonate in the downfield region of the spectrum, a characteristic feature of protons attached to sp²-hybridized carbons in an aromatic system.[1] The precise chemical shifts are governed by the interplay of the electron-withdrawing effect of the pyridine nitrogen and the electron-donating effect of the amino group.
-
H1 and H3: These protons are part of the pyridine ring. The nitrogen atom's electronegativity and lone pair deshield these protons, causing them to appear at the lowest field. H1 is particularly deshielded due to its proximity to the nitrogen atom. H3 and H4 will appear as doublets due to their coupling with each other (ortho coupling).
-
H4: This proton is also in the pyridine ring and is coupled to H3.
-
H5, H6, and H7: These protons are on the benzene ring. The amino group at C8 is a powerful electron-donating group, which increases the electron density at the ortho (H7) and para (H5) positions through resonance. This increased electron density leads to greater shielding and an upfield shift for these protons compared to unsubstituted isoquinoline. H7, being ortho to the amino group, is expected to be the most shielded of the aromatic protons. H6 will appear as a triplet due to coupling with both H5 and H7. H5 and H7 will appear as doublets due to their coupling with H6.
The expected coupling patterns can be visualized as follows:
Caption: Key proton coupling relationships in this compound.
The Amine Protons (δ 4.0 - 5.5 ppm)
The protons of the amino group (-NH₂) typically appear as a broad singlet.[2] The broadness of the signal is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species in the solvent. The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature.[2] In some cases, this signal can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, which causes the peak to disappear, confirming its identity.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A standard protocol for obtaining a high-quality ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.[3][4]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Ensure the sample is fully dissolved.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
- Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
- Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
The following diagram outlines the general workflow for ¹H NMR analysis:
Caption: General workflow for ¹H NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, coupling patterns, and integrals, a complete assignment of all proton signals can be achieved. The electron-donating amino group significantly influences the shielding of the protons on the benzene ring, leading to a characteristic upfield shift of the H5 and H7 protons. This in-depth understanding of the ¹H NMR spectrum of this compound is indispensable for researchers working with this important class of compounds, enabling confident structural verification and paving the way for the development of novel derivatives with tailored properties.
References
- 1. organomation.com [organomation.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
An In-depth Technical Guide to 8-Aminoisoquinoline: From Discovery to a Cornerstone of Modern Drug Development
Abstract
8-Aminoisoquinoline, a seemingly unassuming heterocyclic aromatic amine, has carved a significant niche in the landscape of medicinal chemistry and materials science. While its precise inaugural synthesis is not prominently documented in seminal early 20th-century literature, its structural motif has become a cornerstone in the development of targeted therapeutics, most notably as a pharmacophoric scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive technical overview of this compound, tracing its historical synthetic roots, detailing modern laboratory-scale synthesis protocols, and elucidating its critical role in the mechanism of action of PARP inhibitors. We will explore the structure-activity relationships that govern its therapeutic efficacy and present key data that underscore its importance for researchers, scientists, and drug development professionals.
Discovery and Historical Context: A Tale of Isoquinoline Chemistry
The story of this compound is intrinsically linked to the broader history of isoquinoline chemistry. The isoquinoline core was first isolated from coal tar in 1885.[1] The late 19th and early 20th centuries saw a flurry of activity in developing methods to construct this bicyclic system, with the Bischler-Napieralski (from β-phenylethylamides) and Pomeranz-Fritsch (from benzaldehydes and aminoacetals) reactions emerging as foundational synthetic strategies.[1][2]
While the exact date of the first synthesis of this compound is not clearly cited in available literature, its conceptualization would have been a logical extension of well-established aromatic chemistry of the time.[3] The classical approach to functionalizing such aromatic systems involved electrophilic substitution reactions. For isoquinoline, direct nitration with a mixture of nitric and sulfuric acid is known to yield a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[4][5] Subsequent reduction of the separated 8-nitro isomer would provide this compound. This two-step sequence, a staple of organic synthesis, was the most probable route to its initial creation. The related compound, 8-aminoquinoline, was originally prepared via a similar nitration and reduction sequence starting from quinoline.[6]
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives is crucial for its application in research and development. Below, we detail a modern, efficient, and well-documented protocol for the preparation of a key intermediate, 5-bromo-8-nitroisoquinoline, which can then be reduced to the corresponding this compound derivative. This one-pot procedure from isoquinoline is advantageous as it avoids the isolation of the initial bromination product.[7]
Key Synthetic Pathways
The primary route to this compound involves the nitration of the isoquinoline core, followed by the reduction of the nitro group.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline
This protocol, adapted from Organic Syntheses, describes a one-pot synthesis of 5-bromo-8-nitroisoquinoline, a versatile precursor for substituted 8-aminoisoquinolines.[7]
Step 1: Bromination of Isoquinoline
-
In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge 340 mL of concentrated sulfuric acid (96%) and cool to 0°C in an ice-water bath.
-
Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
In portions, add 64.6 g (363 mmol) of N-bromosuccinimide (NBS, recrystallized) to the vigorously stirred solution, maintaining the temperature between -22 and -26°C.
-
After the addition is complete, stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
Step 2: Nitration of 5-Bromoisoquinoline (in situ)
-
To the reaction mixture from Step 1, add 46.0 g (455 mmol) of potassium nitrate in portions, keeping the internal temperature below -15°C.
-
Stir the mixture for 3 hours at -18 ± 1°C.
-
Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.
-
Adjust the pH of the stirred mixture to 9.0 using 25% aqueous ammonia, maintaining the temperature below 25°C.
-
Stir the resulting suspension in an ice-water bath for 2 hours.
-
Isolate the precipitated solids by filtration, wash thoroughly with ice-cold water, and air-dry to a constant weight.
-
Recrystallize the crude solid from a mixture of heptane and toluene to afford 40-44 g (47-51% yield) of 5-bromo-8-nitroisoquinoline as a slightly yellow solid.[7]
Reduction to this compound
The final step to obtain the this compound core is the reduction of the nitro group. A general and effective method is catalytic hydrogenation.
General Procedure:
-
Dissolve 5-bromo-8-nitroisoquinoline (1.00 g, 3.95 mmol) in 70 mL of methanol.
-
Add palladium on activated charcoal (10% Pd, 200 mg) as a catalyst.
-
Hydrogenate the mixture at room temperature and atmospheric pressure for 18 hours.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography (eluent: ethyl acetate/heptane) to yield the target this compound derivative.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂ | [8] |
| Molecular Weight | 144.18 g/mol | [8] |
| Appearance | White to pale yellow or brown crystalline solid | [3][8] |
| Melting Point | 155-157 °C | |
| Boiling Point | 335.7 ± 17.0 °C (Predicted) | |
| Solubility | Soluble in chloroform, ethanol, and ether; low solubility in water. | [8] |
| pKa | 6.20 ± 0.23 (Predicted) |
The Role of this compound in PARP Inhibition
The most prominent modern application of the this compound scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[9] PARP enzymes are crucial for DNA repair, specifically in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[9]
Mechanism of Action: Synthetic Lethality and PARP Trapping
PARP inhibitors have shown remarkable success in treating cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. This efficacy is based on the principle of synthetic lethality .
-
PARP Inhibition: The inhibitor molecule, often containing the this compound core, binds to the catalytic domain of PARP-1, preventing it from synthesizing poly(ADP-ribose) chains.
-
SSB Accumulation: This catalytic inhibition stalls the repair of SSBs, which then accumulate.
-
DSB Formation: When the replication fork encounters an unrepaired SSB, it can collapse, leading to a more cytotoxic double-strand break (DSB).
-
Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently repaired by the homologous recombination pathway. However, in cancer cells with BRCA1/2 mutations, this pathway is defective. The inability to repair these DSBs leads to genomic instability and ultimately, cell death.
A crucial aspect of the mechanism for many potent PARP inhibitors is PARP trapping . The inhibitor not only blocks the catalytic activity but also stabilizes the PARP-1 protein on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the inhibitor's anti-cancer effect.[10]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Structure-Activity Relationship (SAR)
The this compound scaffold is part of a broader class of isoquinolinones and related heterocycles that serve as potent PARP inhibitors. SAR studies have revealed key structural features necessary for high-potency inhibition:
-
The Bicyclic Core: The isoquinolinone ring system acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP. It forms crucial hydrogen bonds and van der Waals interactions within the enzyme's active site.[10][11]
-
Substituents: Modifications to the isoquinolinone core are critical for optimizing potency, selectivity, and pharmacokinetic properties. For instance, constraining linear linkers into cyclic structures has been shown to improve pharmacokinetic parameters while maintaining high potency.[10][11]
-
Anilinic Moiety: The amino group at the 8-position, or modifications thereof, can be involved in additional interactions that enhance binding affinity. However, in some designs, this exocyclic nitrogen has been incorporated into a larger ring system (e.g., a naphthyridinone) to mitigate potential metabolic liabilities associated with anilinic structures.[10][11]
Quantitative Data: Efficacy of Isoquinoline-Based and other PARP Inhibitors
The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PARP enzyme and against cancer cell lines. The table below presents IC50 values for several representative PARP inhibitors, highlighting the high potency achievable with scaffolds related to the isoquinoline core.
| Compound | Target Cell Line | BRCA Status | IC50 (µM) | Reference(s) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 | [12] |
| Niraparib | MDA-MB-436 | BRCA1 mutant | 3.2 | [12] |
| Rucaparib | MDA-MB-436 | BRCA1 mutant | 2.3 | [12] |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | 0.13 | [12] |
| Olaparib | HCC1937 | BRCA1 mutant | ~96 | [12] |
| Veliparib | TOV-21G (Ovarian) | N/A | 29.6 | [13] |
| AG14361 | SW620 (Colon) | N/A | 0.034 | [13] |
Note: The IC50 values can vary depending on the assay conditions and the specific cell line used.
Conclusion and Future Perspectives
This compound has transitioned from a classical heterocyclic compound to a privileged scaffold in modern medicinal chemistry. Its synthetic accessibility and the unique electronic and steric properties it imparts have made it an invaluable building block for the development of highly potent and selective PARP inhibitors. The success of these inhibitors in the clinic, particularly for BRCA-mutant cancers, has validated the concept of synthetic lethality and has spurred further research into new generations of DNA damage response inhibitors.
Future research will likely focus on developing this compound derivatives with improved selectivity for different PARP family members, potentially leading to therapies with reduced side effects. Furthermore, the application of this versatile scaffold is expanding into other therapeutic areas and into materials science, where its coordinating properties can be harnessed for the development of novel catalysts and functional materials. The enduring legacy of this compound serves as a powerful testament to the importance of fundamental heterocyclic chemistry in driving therapeutic innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. prezi.com [prezi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Cornerstone of Innovation: A Technical Guide to the Fundamental Chemistry of 8-Aminoisoquinoline and Its Derivatives
This guide provides an in-depth exploration of the fundamental chemistry of 8-aminoisochinolin (8-AIQ), a pivotal heterocyclic scaffold in modern chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, reactivity, and diverse applications of 8-AIQ and its derivatives. We will delve into the causality behind experimental choices and provide validated protocols to empower your research and development endeavors.
Introduction: The Strategic Importance of the 8-Aminoisoquinoline Scaffold
The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] The introduction of an amino group at the 8-position (C8) endows the 8-aminoisochinolin (8-AIQ) molecule with a unique combination of chemical properties. This seemingly simple functionalization dramatically influences the molecule's basicity, nucleophilicity, and electronic profile, making it a versatile building block for a vast array of complex molecules.[3][4]
The strategic placement of the amino group and the adjacent ring nitrogen atom creates a powerful bidentate chelation site. This feature is not only central to its role in coordination chemistry but has also been ingeniously exploited as a directing group in modern synthetic methodologies, most notably in metal-catalyzed C-H bond functionalization.[2][5] This capability allows for late-stage modification of molecules with high regioselectivity, a highly sought-after attribute in drug discovery programs.
Furthermore, 8-AIQ serves as a crucial intermediate in the synthesis of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][6] Its derivatives have been explored as kinase inhibitors, fluorescent probes, and advanced materials, highlighting the scaffold's broad utility.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [7] |
| Molecular Weight | 144.17 g/mol | [7] |
| Melting Point | 155-157 °C | [8] |
| Appearance | Brown crystalline powder | [8] |
| pKa | 6.20 ± 0.23 (Predicted) | [8] |
| Solubility | Soluble in chloroform, ethanol, ether; low solubility in water. | [9] |
Synthesis of the this compound Core
The construction of the 8-aminoisochinolin scaffold can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring.
Classical Approaches: Building from the Ground Up
Traditional methods for synthesizing the isoquinoline core, which can then be functionalized to yield 8-AIQ, include the Bischler-Napieralski and Pictet-Spengler reactions.
-
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[10][11] The resulting 3,4-dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline. To produce an 8-amino substituted product, the starting β-arylethylamine must contain an amino or a precursor group (like a nitro group) at the appropriate position.
-
Pictet-Spengler Reaction: This method provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13][14] Similar to the Bischler-Napieralski reaction, the final isoquinoline can be obtained through oxidation.
Synthesis via Functional Group Interconversion
A more direct and common laboratory-scale synthesis of 8-AIQ involves the functionalization of a pre-existing isoquinoline ring. The most prevalent method is the reduction of 8-nitroisochinolin.
Workflow for the Synthesis of this compound from Isoquinoline
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound from 5-Bromo-8-nitroisoquinoline
This protocol describes a specific literature procedure for the synthesis of 8-AIQ, which involves the catalytic hydrogenation of a substituted precursor.[15]
Materials:
-
5-Bromo-8-nitroisoquinoline
-
Methanol (MeOH)
-
Palladium on activated charcoal (10% Pd/C)
-
Celite
Procedure:
-
Dissolve 5-bromo-8-nitroisoquinoline (1.00 g, 3.95 mmol) in methanol (70 mL).
-
Add 10% Palladium on activated charcoal (200 mg) to the solution.
-
Hydrogenate the mixture at room temperature and atmospheric pressure for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/heptane) to yield 8-aminoisochinolin.[15]
Self-Validation Note: The successful synthesis is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new product spot. The final product identity and purity should be confirmed by analytical techniques such as ¹H NMR and Mass Spectrometry. The provided ¹H NMR data for 8-aminoisochinolin is: (DMSO-d6, 400 MHz) δ 9.43 (s, 1H), 8.32 (d, 1H), 7.54 (d, 1H), 7.40 (dd, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.22 (s, 2H).[15]
Core Reactivity of this compound
The chemical behavior of 8-AIQ is dominated by the interplay between the basic pyridine-type nitrogen at position 2 and the nucleophilic amino group at position 8.
Reactions at the Amino Group
The exocyclic amino group behaves as a typical aromatic amine, readily undergoing a variety of classical transformations.
-
Amide and Sulfonamide Formation: The amino group can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This reaction is fundamental to its use as a directing group in C-H activation. Similarly, it reacts with sulfonyl chlorides to produce sulfonamides.
-
Schiff Base Formation: 8-AIQ condenses with aldehydes and ketones, typically under reflux in an alcoholic solvent, to form Schiff bases (imines).[16][17][18][19] These derivatives are important ligands in coordination chemistry and have shown a range of biological activities.[16][19]
Experimental Protocol: General Synthesis of an 8-AIQ Schiff Base
This protocol is adapted from the synthesis of Schiff bases derived from 8-aminoquinoline.[16][18][19]
Materials:
-
This compound
-
An appropriate aldehyde (e.g., o-vanillin)
-
Methanol or Ethanol
Procedure:
-
Dissolve 8-aminoisochinolin (1 mmol) in methanol (30 mL).
-
Add a methanolic solution of the aldehyde (1 mmol) to the 8-AIQ solution.
-
Reflux the reaction mixture for 2-4 hours at approximately 75°C.[16]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.[18]
-
Diazotization and Sandmeyer Reactions: The primary amino group of 8-AIQ can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[20][21] This diazonium salt is a versatile intermediate that can be displaced by various nucleophiles in the presence of copper(I) salts (Sandmeyer reaction) to introduce halides (Cl, Br) or a cyano group.[22][23][24] This provides a powerful method for further functionalizing the isoquinoline ring.
Workflow for Sandmeyer Reaction of this compound
Caption: Diazotization and subsequent Sandmeyer reaction.
The 8-Amino Group as a Directing Group for C-H Functionalization
A paradigm-shifting application of 8-AIQ derivatives is their use as bidentate directing groups in transition metal-catalyzed C-H bond activation.[2][5] The amide formed from 8-AIQ and a carboxylic acid positions a metal catalyst (e.g., Palladium, Nickel, Copper) in proximity to specific C-H bonds, enabling their selective functionalization.[4]
Mechanism of Directed C-H Activation
Caption: Generalized catalytic cycle for C-H functionalization.
This strategy has been instrumental in forging C-C, C-N, and C-O bonds at previously unreactive positions. The 8-aminoquinoline auxiliary is highly effective and can often be removed after the desired transformation to reveal the functionalized carboxylic acid or other derivatives.[5]
Applications in Drug Discovery and Materials Science
The 8-aminoisochinolin scaffold is a cornerstone in the development of new therapeutic agents and functional materials.
Medicinal Chemistry
Derivatives of 8-AIQ and its isomer 8-aminoquinoline have shown significant potential across various therapeutic areas.
-
Anticancer Activity: Numerous derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[6] Mechanisms of action are diverse and can include the inhibition of essential enzymes like topoisomerase and the modulation of key signaling pathways.[6]
-
Antimalarial Agents: The related 8-aminoquinoline core is the basis for the antimalarial drug primaquine, which is essential for eradicating the dormant liver stages of Plasmodium vivax malaria.[6][25] This has inspired the synthesis and evaluation of 8-aminoisochinolin analogs.
-
Antimicrobial and Antiviral Activity: The scaffold has been incorporated into molecules with broad-spectrum activity against pathogenic bacteria and fungi.[6] Furthermore, certain derivatives have shown inhibitory effects against various viruses.[6]
Table 2: Examples of Biological Activity of Aminoquinoline/isoquinoline Derivatives
| Compound Class | Target/Activity | Example IC₅₀ Values | References |
| 8-Hydroxyquinoline Derivatives | Anticancer (HeLa, MCF-7) | 5-49 µM | [26] |
| Quinoline-5-Sulfonamides | Anticancer (various cell lines) | 0.376 - 0.756 mM | [27] |
| Quinoxaline-Pyrrolidine Hybrids | Antiviral (SARS-CoV-2) | 1.06 µM | [28] |
Coordination Chemistry and Materials Science
The strong chelating ability of 8-AIQ and its derivatives makes them excellent ligands for a wide range of metal ions.[13][15] The resulting metal complexes have applications in:
-
Catalysis: As catalysts in organic transformations.[4]
-
Bioprobes: As fluorescent sensors for detecting specific metal ions.[4][29]
-
Advanced Materials: In the development of polymers and coatings with specific chemical and physical properties.[4]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a powerful and versatile platform for innovation. Its fundamental chemistry, characterized by the reactivity of its amino group and its unique chelating/directing capabilities, has cemented its role in advanced organic synthesis. For researchers in drug discovery, the 8-AIQ scaffold offers a proven starting point for developing novel therapeutics against a multitude of diseases. In materials science, its coordination chemistry opens doors to new functional molecules and materials. The continued exploration of new reactions and applications of 8-aminoisochinolin and its derivatives promises to yield exciting discoveries and valuable solutions to challenges in science and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler napieralski reaction | PPTX [slideshare.net]
- 12. name-reaction.com [name-reaction.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
- 15. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ajrconline.org [ajrconline.org]
- 19. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Diazotisation [organic-chemistry.org]
- 22. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 23. Sandmeyer Reaction [organic-chemistry.org]
- 24. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 27. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Electronic Blueprint of 8-Aminoisoquinoline and its Analogues: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive exploration of the core electronic properties of 8-aminoisoquinoline and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a rigid template to deliver a narrative grounded in scientific expertise. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Core Architecture: Understanding the Electronic Landscape of the Isoquinoline Scaffold
The isoquinoline moiety, a bicyclic aromatic heterocycle, forms the foundation of a vast array of biologically active compounds and functional materials.[1][2] Its electronic properties are dictated by the delocalized π-electron system across the fused benzene and pyridine rings. The nitrogen atom within the pyridine ring introduces a degree of basicity and influences the electron distribution throughout the molecule, affecting its reactivity and intermolecular interactions.[3] The introduction of an amino group at the 8-position (this compound) significantly modulates this electronic landscape. As an electron-donating group, the amino substituent increases the electron density of the aromatic system, thereby influencing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's chemical reactivity, stability, and photophysical properties.[4] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption and emission spectra.[5]
Probing the Electronic Structure: A Synergy of Experimental and Computational Approaches
A comprehensive understanding of the electronic properties of this compound and its analogues necessitates a combined experimental and computational approach. Spectroscopic and electrochemical techniques provide empirical data on the molecule's behavior, while computational chemistry offers a theoretical framework to interpret and predict these properties.
Electrochemical Characterization: Mapping Redox Potentials with Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable tool for investigating the redox behavior of electroactive species like this compound. By measuring the current response to a linearly cycled potential sweep, CV provides information on the oxidation and reduction potentials of the molecule. These potentials are directly related to the energies of the HOMO and LUMO, respectively.
The oxidation potential offers an experimental measure of the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. The pH of the solution can significantly influence the redox potentials of amino-substituted heterocycles, as protonation of the amino group or the heterocyclic nitrogen alters the molecule's electronic structure.[6][7]
Experimental Protocol: Cyclic Voltammetry of an this compound Analogue
This protocol outlines the general procedure for acquiring the cyclic voltammogram of an this compound analogue.
I. Materials and Instrumentation:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated acetonitrile.
-
Analyte: 1 mM solution of the this compound analogue.
-
Potentiostat: A standard three-electrode potentiostat.
II. Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad, sonicate in deionized water and then ethanol for 5 minutes each, and dry under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.
-
Deoxygenation: Purge the analyte solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Data Acquisition:
-
Record a background scan in the electrolyte solution without the analyte to establish the potential window.
-
Add the analyte to the desired concentration (e.g., 1 mM).
-
Set the potentiostat parameters:
-
Initial Potential: A potential where no faradaic current is observed.
-
Vertex Potentials: Set to scan a range that encompasses the expected oxidation and reduction events.
-
Scan Rate: A typical starting scan rate is 100 mV/s.
-
-
Initiate the cyclic scan and record the voltammogram for at least three cycles to ensure reproducibility.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2, which provides an approximation of the formal redox potential.
-
Photophysical Characterization: Unveiling Excited State Properties
The interaction of this compound and its analogues with light provides a wealth of information about their excited state electronic structure. UV-Vis absorption and fluorescence spectroscopy are the primary techniques employed for this purpose.
-
UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to various excited states. The position of the absorption maximum (λmax) is related to the HOMO-LUMO gap.
-
Fluorescence Spectroscopy: Upon absorption of light, some molecules relax to the ground state by emitting a photon. Fluorescence spectroscopy measures the emission spectrum, providing information about the energy of the lowest excited singlet state. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.
Solvatochromism: The photophysical properties of many organic molecules, including amino-substituted heterocycles, are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8][9] By measuring the absorption and emission spectra in a range of solvents with varying polarities, it is possible to probe the change in the molecule's dipole moment upon excitation. A significant Stokes shift that increases with solvent polarity is often indicative of an intramolecular charge transfer (ICT) character in the excited state.[10]
Experimental Protocol: Solvatochromic Analysis using UV-Vis and Fluorescence Spectroscopy
This protocol describes the procedure for studying the solvatochromic behavior of an this compound analogue.
I. Materials and Instrumentation:
-
Solvents: A series of spectrograde solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).
-
Analyte: A stock solution of the this compound analogue of known concentration.
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Spectrofluorometer: A fluorescence spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
II. Procedure:
-
Sample Preparation: Prepare a series of dilute solutions (typically in the micromolar range to ensure absorbance is below 0.1 at λmax for fluorescence measurements) of the analyte in each of the chosen solvents.
-
UV-Vis Spectroscopy:
-
For each solvent, record the absorption spectrum of the corresponding solution against a solvent blank.
-
Determine the wavelength of maximum absorption (λabs) for each solvent.
-
-
Fluorescence Spectroscopy:
-
For each solution, excite the sample at its λabs.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
-
Data Analysis:
-
Calculate the Stokes shift (in nm or cm⁻¹) for each solvent as the difference between the emission and absorption maxima.
-
Plot the absorption and emission maxima, and the Stokes shift, as a function of a solvent polarity parameter (e.g., the Reichardt dye ET(30) scale) to visualize the solvatochromic effect.
-
Computational Modeling: A Theoretical Lens on Electronic Structure
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for modeling the electronic properties of molecules.[11][12] These methods can provide valuable insights that complement experimental data.
-
DFT Calculations: DFT can be used to optimize the ground-state geometry of this compound and its analogues and to calculate key electronic parameters, including:
-
HOMO and LUMO energies: These theoretical values can be correlated with experimental redox potentials.
-
HOMO-LUMO gap: Provides a theoretical estimate of the lowest excitation energy.
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moment: Quantifies the polarity of the molecule in its ground state.
-
-
TD-DFT Calculations: TD-DFT is employed to model the excited states of molecules and can be used to:
-
Simulate UV-Vis absorption spectra: The calculated excitation energies and oscillator strengths can be compared with experimental spectra to assign electronic transitions.
-
Investigate the nature of excited states: TD-DFT can reveal whether an excited state has significant intramolecular charge transfer (ICT) character.
-
Computational Methodology: DFT and TD-DFT Calculations
This section outlines a general workflow for performing DFT and TD-DFT calculations on an this compound analogue.
I. Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
II. Procedure:
-
Structure Input: Build the initial 3D structure of the this compound analogue.
-
Ground State Optimization and Frequency Calculation (DFT):
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used functional and basis set combination for organic molecules is B3LYP/6-31G(d).[11][13]
-
Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Analysis of Ground State Properties:
-
From the optimized structure, extract the HOMO and LUMO energies, the HOMO-LUMO gap, the molecular electrostatic potential, and the ground-state dipole moment.
-
-
Excited State Calculations (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of low-lying excited states.
-
To account for solvent effects, a polarizable continuum model (PCM) can be incorporated into the TD-DFT calculations.[12]
-
-
Data Interpretation:
-
Compare the calculated excitation energies with the experimental UV-Vis absorption spectrum.
-
Analyze the molecular orbitals involved in the electronic transitions to characterize the nature of the excited states (e.g., π-π* or n-π* transitions, ICT character).
-
Structure-Property Relationships: The Influence of Substitution
The electronic properties of the this compound scaffold can be finely tuned through chemical modification. The nature and position of substituents on the aromatic rings can have a profound impact on the HOMO and LUMO energies, and consequently on the molecule's redox potentials, absorption and emission wavelengths, and quantum yield.[14][15][16]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups tend to raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energies of both the HOMO and LUMO, but often have a more pronounced effect on the LUMO. This can also lead to a smaller HOMO-LUMO gap and a red-shift, particularly when combined with an EDG to create a "push-pull" system that enhances intramolecular charge transfer.
The following table summarizes the calculated HOMO-LUMO gaps for two Schiff base derivatives of the closely related 8-aminoquinoline, illustrating the effect of substitution.
| Compound | Substituent on Schiff Base | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| LNAPH | 2-hydroxynaphthaldehyde | -5.84 | -2.02 | 3.82 | [13] |
| LO-VAN | ortho-vanillin | -5.99 | -1.91 | 4.08 | [13] |
The smaller HOMO-LUMO gap of LNAPH compared to LO-VAN suggests that the more extended π-system of the naphthyl group leads to greater delocalization and a lower excitation energy.[13]
Applications in Drug Discovery and Materials Science
The tunable electronic properties of this compound and its analogues make them valuable scaffolds in several scientific domains.
-
Medicinal Chemistry: The ability of the isoquinoline nitrogen and the 8-amino group to chelate metal ions is of significant interest in the development of therapeutics for diseases associated with metal dysregulation.[7] Furthermore, the core scaffold is found in numerous biologically active molecules, and understanding its electronic properties is crucial for designing new drugs with improved efficacy and pharmacokinetic profiles.[1][2]
-
Fluorescent Probes: The sensitivity of the fluorescence of some this compound analogues to their local environment (solvatochromism) makes them promising candidates for the development of fluorescent sensors for detecting specific analytes or probing the polarity of microenvironments within biological systems.[3]
-
Organic Electronics: The delocalized π-electron systems and tunable HOMO-LUMO gaps of isoquinoline derivatives suggest their potential application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Conclusion
The electronic properties of this compound and its analogues are a rich area of study with implications for a wide range of applications. A synergistic approach combining experimental techniques like cyclic voltammetry and fluorescence spectroscopy with computational methods such as DFT and TD-DFT provides a powerful toolkit for elucidating the structure-property relationships within this important class of molecules. By understanding and manipulating the electronic landscape of the this compound core, researchers can continue to develop novel compounds with tailored functionalities for drug discovery, chemical sensing, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Property Relationship Study of Substitution Effects on Isoindigo-Based Model Compounds as Electron Donors in Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-property relationship study of substitution effects on isoindigo-based model compounds as electron donors in organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Aminoisoquinoline tautomerism and isomerism studies
An In-depth Technical Guide to the Study of 8-Aminoisoquinoline Tautomerism and Isomerism
Abstract
This compound is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents.[1][2][3] The isomeric and tautomeric forms of this molecule can profoundly influence its biological activity, receptor binding affinity, and pharmacokinetic properties. A comprehensive understanding of these structural nuances is therefore not merely academic but a cornerstone of rational drug design. This guide provides a holistic framework for the elucidation of tautomeric equilibria and the differentiation of isomers of 8-aminoisochinolin. It integrates computational modeling with established analytical techniques, offering both theoretical grounding and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Structural Dichotomy of this compound
The isoquinoline nucleus is a well-established pharmacophore, and the introduction of an amino group at the 8-position imparts unique chemical characteristics.[1] However, this substitution also introduces structural ambiguity. This compound can exist in at least two prototropic tautomeric forms: the canonical amino form and a less common imino form.[4][5] Prototropic tautomerism, the migration of a proton, can dramatically alter the molecule's hydrogen bonding capabilities and electronic distribution, thereby impacting its interaction with biological targets.[6]
Furthermore, the synthesis of 8-aminoisochinolin can potentially yield other positional isomers (e.g., 5-aminoisoquinoline), which may possess vastly different biological profiles.[7] The ability to resolve and unequivocally identify these isomers is critical for ensuring the purity and efficacy of any derived pharmaceutical compound.
This guide is structured to navigate these challenges, presenting a logical workflow from theoretical prediction to experimental verification.
Theoretical Underpinnings: In Silico Prediction of Tautomer and Isomer Stability
Before embarking on extensive experimental work, computational chemistry offers a powerful and resource-efficient means to predict the relative stabilities of tautomers and isomers. Density Functional Theory (DFT) is the workhorse for such investigations, providing reliable energetic data.[8][9]
The primary equilibrium of interest is the amino-imino tautomerism. The amino form is generally more stable for aromatic amines, but the relative stability can be influenced by solvent effects.[10]
Caption: Prototropic tautomerism of 8-aminoisochinolin.
Protocol for DFT-Based Stability Analysis
Objective: To calculate the relative Gibbs free energies of 8-aminoisochinolin tautomers and isomers in the gas phase and in solution.
Methodology:
-
Structure Generation: Draw the 3D structures of the 8-amino tautomer, the 8-imino tautomer, and any relevant positional isomers (e.g., 5-aminoisoquinoline) using a molecular editor.
-
Geometry Optimization (Gas Phase):
-
Perform a full geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
The causality here is to find the lowest energy conformation of each molecule in a vacuum, which serves as a baseline.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Confirm that there are no imaginary frequencies, which validates that the structure is a true energy minimum. This step is a critical self-validation of the computational model.
-
The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Solvation Modeling:
-
To simulate a more biologically relevant environment, re-optimize the structures and perform frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Run these calculations for solvents of varying polarity (e.g., water, ethanol, chloroform) to understand how the environment affects tautomeric equilibrium.[9]
-
-
Energy Calculation and Analysis:
-
Calculate the relative Gibbs free energy (ΔG) for each tautomer and isomer with respect to the most stable form.
-
The Boltzmann distribution can be used to estimate the population of each species at a given temperature.
-
Data Presentation: Predicted Relative Energies
| Compound | Tautomeric Form | ΔG (Gas Phase, kcal/mol) | ΔG (Water, PCM, kcal/mol) |
| This compound | Amino | 0.00 (Reference) | 0.00 (Reference) |
| This compound | Imino | +9.8 | +7.5 |
| 5-Aminoisoquinoline | Amino | +1.2 | +1.0 |
Note: The above data is illustrative and based on trends observed in similar heterocyclic systems. Actual values must be calculated for 8-aminoisochinolin.
Experimental Characterization and Isomer Differentiation
While computational methods provide a strong predictive foundation, experimental validation is indispensable. This section details the core analytical techniques for characterizing 8-aminoisochinolin and distinguishing it from its isomers.
Synthesis of this compound
A common laboratory-scale synthesis involves the hydrogenation of a nitro precursor, which itself can be synthesized from the parent isoquinoline. A representative procedure is the reduction of 8-nitroisoquinoline.[3]
Protocol:
-
Dissolve 8-nitroisoquinoline in a suitable solvent like methanol.
-
Add a catalyst, such as 10% Palladium on activated charcoal (Pd/C).
-
Carry out the hydrogenation at room temperature under atmospheric pressure of hydrogen gas until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield 8-aminoisochinolin.[3]
Spectroscopic Analysis
Spectroscopy is the cornerstone of structural elucidation. A combination of NMR, UV-Vis, and IR spectroscopy provides a comprehensive fingerprint of the molecule.
NMR provides the most definitive structural information in solution. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are unique for each isomer and can reveal the presence of different tautomers if their exchange rate is slow on the NMR timescale.[11]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] DMSO is often preferred as the N-H protons are typically well-resolved.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
A known ¹H NMR spectrum of 8-aminoisochinolin in DMSO-d₆ shows characteristic signals: a singlet at 9.43 ppm (H1), doublets at 8.32 ppm, 7.54 ppm, 6.99 ppm, and 6.72 ppm, a doublet of doublets at 7.40 ppm, and a broad singlet for the amino protons (NH₂) at 6.22 ppm.[3]
-
The imino tautomer, if present, would exhibit a downfield shifted N-H proton and significant changes in the aromatic region due to altered electronic distribution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C.[12]
-
The chemical shifts of the carbon atoms, particularly C8 (attached to the nitrogen), will be significantly different between the amino and imino forms and between positional isomers.
-
-
2D NMR (COSY, HSQC, HMBC): If structural assignment is ambiguous, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations, providing unequivocal structural confirmation.
UV-Vis spectroscopy is sensitive to the conjugated π-electron system of the isoquinoline ring. Tautomers and isomers will exhibit distinct absorption spectra. This technique is particularly useful for studying tautomeric equilibria as a function of solvent polarity and pH.[13]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare stock solutions of 8-aminoisochinolin in a UV-transparent solvent (e.g., methanol, acetonitrile). Create a series of dilutions to find a concentration that gives an absorbance maximum between 0.5 and 1.0 AU.
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 600 nm using a dual-beam spectrophotometer.
-
Solvent and pH Studies: Repeat the measurement in solvents of different polarities and in buffered solutions across a range of pH values. Changes in the position (λ_max) and intensity of the absorption bands can indicate a shift in the tautomeric equilibrium.[13]
-
Data Correlation: Compare the experimental spectra with spectra predicted from time-dependent DFT (TD-DFT) calculations to assign spectral features to specific tautomers.[13]
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including the specific tautomeric form present in the crystal lattice.
Protocol for X-Ray Crystallography:
-
Crystal Growth: Grow single crystals of 8-aminoisochinolin suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will reveal the precise atomic positions, bond lengths, and bond angles, confirming the connectivity and the tautomeric form.
Chromatographic Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating positional isomers and assessing the purity of the synthesized compound.[14][15]
Protocol for HPLC Isomer Separation:
Objective: To develop a robust HPLC method to separate 8-aminoisochinolin from other potential aminoisoquinoline isomers.
Methodology:
-
Column Selection: Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for separating aromatic compounds.[16]
-
Mobile Phase Scouting:
-
Prepare two mobile phase components: (A) an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and (B) an organic solvent (e.g., acetonitrile or methanol).[15][16]
-
The causality of using a buffer or acid is to control the ionization state of the basic aminoisoquinolines, which is crucial for achieving sharp peaks and reproducible retention times.[14]
-
-
Gradient Optimization:
-
Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the isomers.
-
Refine the gradient to improve the resolution between closely eluting peaks.
-
-
pH Adjustment: The pH of the aqueous mobile phase is a critical parameter. Adjust the pH (e.g., from 3.0 to 6.0) to fine-tune the retention and selectivity between the isomers.[15]
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 23687-27-6 [chemicalbook.com]
- 4. Tautomer - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
quantum chemical studies of 8-aminoquinoline
An In-Depth Technical Guide to Quantum Chemical Studies of 8-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoquinoline (8-AQ) represents a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives form the basis of critical antimalarial drugs and are increasingly explored for anticancer, antimicrobial, and neuroprotective applications.[1][2][3][4] Furthermore, the unique electronic properties of the 8-AQ core make it a person of interest in the development of corrosion inhibitors.[5] Understanding the intricate relationship between the structure of 8-AQ and its function is paramount for rational design and optimization. This guide provides a comprehensive exploration of how quantum chemical studies are employed to dissect the electronic structure, reactivity, and spectroscopic properties of 8-aminoquinoline, offering predictive insights that accelerate research and development.
The Quantum Mechanical Lens: Why Computational Chemistry is Essential for 8-AQ Studies
Experimental approaches provide invaluable data, but they often capture the bulk properties of a system. Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to build a bottom-up understanding from the electronic level. By solving approximations of the Schrödinger equation, we can model the behavior of electrons within the 8-AQ molecule. This computational lens provides a detailed picture of its geometry, electron distribution, and energetic landscape, which are the ultimate determinants of its chemical behavior.
This guide focuses on a suite of powerful computational tools:
-
Density Functional Theory (DFT): A robust method for calculating the ground-state electronic structure, optimized geometry, and a host of molecular properties. The B3LYP functional is a commonly employed and reliable choice for such organic systems.[5][6][7]
-
Time-Dependent DFT (TD-DFT): An extension of DFT used to investigate excited states, enabling the accurate prediction of electronic absorption spectra (UV-Vis).[8][9]
-
Frontier Molecular Orbital (FMO) Analysis: The study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity, stability, and electronic transitions.[5][10]
-
Molecular Electrostatic Potential (MEP): A method to visualize the charge distribution around the molecule, identifying regions prone to electrophilic and nucleophilic attack.[5][10]
-
Natural Bond Orbital (NBO) Analysis: A technique that translates the complex wavefunction into a familiar language of Lewis structures, lone pairs, and bonds, revealing charge transfer and hyperconjugative stabilizing interactions.[10][11][12]
Foundational Insights: The Optimized Structure and Electronic Landscape of 8-Aminoquinoline
The first step in any quantum chemical investigation is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the minimum energy structure, providing precise bond lengths and angles.
Optimized Molecular Geometry
The optimized structure of 8-aminoquinoline reveals a planar quinoline ring system with the amino group slightly out of plane. A key feature suggested by computational and experimental studies is the potential for a weak intramolecular hydrogen bond between one of the amino hydrogens and the quinoline nitrogen.[6] This interaction influences the molecule's conformation and electronic properties.
| Parameter | Calculated Value (DFT/B3LYP/6-311+G(d,p)) |
| C-C (aromatic) Bond Lengths | ~1.37 - 1.42 Å |
| C-N (ring) Bond Lengths | ~1.32 - 1.38 Å |
| C8-NH2 Bond Length | ~1.39 Å |
| C-N-C Bond Angle (ring) | ~117° - 122° |
| C-C-N Bond Angle (ring) | ~118° - 123° |
| Table 1: Representative optimized geometrical parameters for 8-aminoquinoline. Exact values depend on the specific level of theory and basis set used. |
Frontier Molecular Orbitals (HOMO & LUMO) – The Epicenter of Reactivity
The FMOs are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals highlights the most reactive sites.
-
HOMO: For 8-aminoquinoline, the HOMO is typically localized over the entire quinoline ring system and the nitrogen atom of the amino group. This indicates that these are the primary sites for electrophilic attack and electron donation.
-
LUMO: The LUMO is also distributed across the aromatic rings, indicating these are the regions that will accept electrons in a chemical reaction (nucleophilic attack).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive.[5]
| Quantum Parameter | Calculated Value (eV) | Interpretation |
| EHOMO | -5.5 to -6.0 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -0.5 to -1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ~4.5 to 5.0 eV | ELUMO - EHOMO; indicates chemical reactivity and stability.[5] |
| Table 2: Typical calculated Frontier Molecular Orbital energies for 8-aminoquinoline. |
Molecular Electrostatic Potential (MEP) – A Visual Guide to Reactivity
The MEP map provides an intuitive visualization of the charge distribution. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge.
-
Red Regions (Negative Potential): These areas are rich in electrons and are the most likely sites for electrophilic attack. In 8-AQ, the most negative potential is concentrated around the quinoline nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and coordination with metal ions.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are typically the most positive sites.
-
Green Regions (Neutral Potential): These areas correspond to the nonpolar parts of the molecule, such as the carbon-hydrogen bonds of the aromatic system.
The MEP analysis is essential for predicting how 8-AQ will interact with biological targets like enzymes or metal cofactors.[10]
Application-Driven Insights: From Drug Design to Material Protection
Quantum chemical parameters are not merely theoretical constructs; they provide direct, actionable insights into the real-world applications of 8-aminoquinoline.
Rational Drug Design
8-aminoquinoline is a "privileged scaffold," meaning its structure is frequently found in biologically active compounds.[1] It forms the core of essential antimalarial drugs like Primaquine and Tafenoquine.[3][13] Computational studies are key to understanding their mechanism and designing new derivatives.
-
Mechanism of Action: The activity of 8-AQ derivatives is often linked to their ability to chelate metal ions (like iron or copper) or to be metabolized into reactive oxygen species (ROS)-generating intermediates.[1][2][13]
-
Predicting Bioactivity: Quantum descriptors help rationalize this. A high HOMO energy indicates a greater ability to donate electrons, which can be linked to antioxidant properties or interaction with electron-deficient biological sites. The MEP map helps predict hydrogen bonding and metal chelation, which are crucial for binding to enzyme active sites.[2] Molecular docking studies, which predict the binding pose of a molecule in a protein target, are often guided and refined by the charge distributions calculated via quantum chemistry.[5][6]
Caption: Relationship between calculated properties and drug development applications.
Corrosion Inhibition
Derivatives of quinoline are effective corrosion inhibitors for metals like steel and copper in acidic environments.[14][15] They function by adsorbing onto the metal surface and forming a protective barrier. Quantum chemistry explains why they are so effective.
The mechanism involves the donation of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, and the acceptance of electrons from the metal into the inhibitor's antibonding orbitals (back-donation).
-
High EHOMO: Indicates a strong tendency to donate electrons to the metal surface, initiating the adsorption process.[16]
-
Low ELUMO: Indicates a good ability to accept electrons from the metal, strengthening the inhibitor-metal bond.
-
NBO Charges: The calculated charges on the heteroatoms (nitrogen) confirm them as the primary sites of interaction with the metal surface.
By calculating these parameters for novel 8-AQ derivatives, scientists can predict their potential as corrosion inhibitors before undertaking lengthy and costly experimental synthesis and testing.
Standard Operating Protocol: A Quantum Chemical Workflow for 8-Aminoquinoline
This section provides a validated, step-by-step methodology for conducting a comprehensive quantum chemical analysis of an 8-AQ derivative using the Gaussian software package, a widely used program in computational chemistry.
Caption: Standard workflow for a quantum chemical study of 8-aminoquinoline.
Protocol Details:
-
Structure Preparation:
-
Draw the 2D structure of the 8-aminoquinoline derivative using a molecular editor like GaussView 6.0.
-
Perform an initial, rapid structure clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
-
Geometry Optimization:
-
Software: Gaussian 09/16.[5]
-
Keyword Line: #p B3LYP/6-311+G(d,p) Opt
-
Explanation: This command initiates a geometry optimization (Opt) using the B3LYP density functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for molecules of this size.
-
-
Vibrational Frequency Analysis:
-
Purpose: To verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Keyword Line: #p B3LYP/6-311+G(d,p) Freq
-
Execution: This calculation should be run on the optimized coordinates from the previous step.
-
-
Calculation of Molecular Properties:
-
Purpose: To perform a more detailed analysis of the electronic structure using the optimized geometry.
-
Keyword Line: #p B3LYP/6-311+G(d,p) Pop=NBO
-
Explanation: This performs a single-point energy calculation. The Pop=NBO keyword requests a full Natural Bond Orbital analysis.[12] The output from this calculation will contain the HOMO/LUMO energies.
-
MEP Map Generation: The MEP can be visualized in GaussView using the checkpoint file (.chk) generated from this calculation.
-
-
Simulating the UV-Vis Spectrum:
-
Purpose: To predict the electronic transitions and compare them with experimental data.
-
Keyword Line: #p TD(NStates=10)/B3LYP/6-311+G(d,p)
-
Explanation: This command initiates a Time-Dependent DFT calculation (TD) to compute the energies and oscillator strengths of the first 10 singlet excited states (NStates=10).
-
Conclusion
Quantum chemical studies provide an indispensable framework for understanding and predicting the behavior of 8-aminoquinoline and its derivatives. By leveraging tools like DFT, TD-DFT, and MEP analysis, researchers can gain profound insights into molecular structure, reactivity, and electronic properties. This knowledge is not merely academic; it directly informs the rational design of more effective drugs and more robust materials. The synergy between computational prediction and experimental validation is the key to unlocking the full potential of this remarkable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NBO [cup.uni-muenchen.de]
- 12. youtube.com [youtube.com]
- 13. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution [mdpi.com]
Methodological & Application
The Alchemist's Auxiliary: 8-Aminoisoquinoline as a Master Key for C-H Activation
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The C-H Activation Revolution and the Quest for the Perfect Directing Group
In the intricate tapestry of modern organic synthesis, the ability to selectively functionalize carbon-hydrogen (C-H) bonds stands as a transformative paradigm shift. This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex molecular architectures. At the heart of this revolution lies the concept of directing groups: molecular auxiliaries that guide a transition metal catalyst to a specific C-H bond, thereby ensuring regioselectivity. Among the pantheon of these directing groups, 8-aminoisoquinoline has emerged as a titan, a versatile and powerful tool for chemists seeking to unlock the full potential of C-H activation.
This guide provides a comprehensive overview of the theory and application of this compound in C-H activation, moving beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles and practical considerations. We will explore the mechanistic intricacies, delve into detailed experimental procedures for key transformations, and provide insights into the strategic application of this remarkable directing group in the synthesis of valuable compounds.
The this compound Advantage: A Symphony of Chelation and Reactivity
The efficacy of this compound as a directing group stems from its rigid bidentate nature. The nitrogen atom of the isoquinoline ring and the exocyclic amino group work in concert to form a stable five-membered chelating ring with a transition metal center. This pre-coordination brings the catalyst into close proximity to the target C-H bond, facilitating its cleavage in the rate-determining step of many catalytic cycles.
The robustness of the this compound amide bond is a double-edged sword. While it provides the necessary stability during the often-harsh conditions of C-H activation, its cleavage to reveal the desired carboxylic acid or other functional group has historically presented a challenge.[1] However, recent advancements have led to the development of reliable protocols for its removal, further enhancing the synthetic utility of this directing group.[1]
The Strategic Workflow: From Substrate to Final Product
The journey of employing this compound as a directing group follows a logical and strategic progression. This workflow can be visualized as a three-act play: the preparation of the substrate-directing group conjugate, the pivotal C-H activation/functionalization step, and the final act of liberating the desired product through cleavage of the auxiliary.
Figure 1: A generalized workflow for C-H functionalization using this compound as a directing group.
Application Notes and Protocols
Part 1: Synthesis of the this compound Amide Substrate
The journey begins with the covalent attachment of the this compound directing group to the substrate of interest, typically a carboxylic acid. This is a crucial step that sets the stage for the subsequent C-H activation. A common and effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with this compound.
Protocol 1: General Procedure for the Synthesis of N-(isoquinolin-8-yl) Amides
This protocol is adapted from the synthesis of triterpenoic acid this compound amides.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.0 equiv)
-
Triethylamine (1.3 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.01 equiv)
-
2% Aqueous Hydrochloric Acid
-
Brine
-
Anhydrous Sodium Sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere, add oxalyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound, triethylamine, and DMAP in anhydrous DCM at 0-5 °C.
-
Add the solution of the acyl chloride dropwise to the this compound solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 2% aqueous hydrochloric acid.
-
Separate the organic layer and wash sequentially with 2% aqueous hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound amide.
Part 2: Palladium-Catalyzed C(sp²)-H Arylation
The arylation of C(sp²)-H bonds is a cornerstone of C-H activation chemistry, and the this compound directing group has proven to be exceptionally effective in this transformation. The following protocol details a palladium-catalyzed arylation of a vinylic C-H bond.
Protocol 2: Palladium-Catalyzed C(sp²)-H Arylation of an this compound Amide
This protocol is adapted from a study on the C(sp²)–H arylation of a myrtenal-derived substrate.[3]
Materials:
-
This compound amide substrate (1.0 equiv)
-
Aryl iodide (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) acetate (AgOAc) (2.0 equiv)
-
Sodium acetate (NaOAc) (1.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Argon or Nitrogen atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction tube, add the this compound amide substrate (0.15 mmol, 1.0 equiv), aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (1.7 mg, 0.0075 mmol, 5 mol%), AgOAc (49.9 mg, 0.30 mmol, 2.0 equiv), and NaOAc (12.3 mg, 0.15 mmol, 1.0 equiv).
-
Evacuate and backfill the reaction tube with an inert gas (argon or nitrogen) three times.
-
Add 1,2-dichloroethane (0.3 mL) to the reaction tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to yield the arylated product.
Data Presentation: Substrate Scope of Pd-Catalyzed C(sp²)-H Arylation
The versatility of the this compound directed C-H arylation is demonstrated by its tolerance to a wide range of aryl iodides.
| Entry | Aryl Iodide | Product | Yield (%)[3] |
| 1 | 4-Iodoanisole | 4a | 71 |
| 2 | 4-Iodotoluene | 4b | 65 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 4c | 58 |
| 4 | 4-Iodobenzonitrile | 4d | 62 |
| 5 | Methyl 4-iodobenzoate | 4e | 55 |
| 6 | 1-Bromo-4-iodobenzene | 4f | 69 |
| 7 | 1-Chloro-4-iodobenzene | 4g | 68 |
| 8 | 1-Fluoro-4-iodobenzene | 4h | 69 |
| 9 | 1-Iodo-3-methoxybenzene | 4i | 70 |
| 10 | 2-Iodothiophene | 4j | 49 |
Part 3: Copper-Catalyzed C(sp²)-H Selenylation
Beyond C-C bond formation, this compound can direct the introduction of heteroatoms. The following protocol describes a copper-catalyzed selenylation.
Protocol 3: Copper-Catalyzed C(sp²)-H Selenylation of an this compound Amide
Materials:
-
N-(isoquinolin-8-yl)benzamide substrate (1.0 equiv)
-
Diselenide (0.6 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Nitrogen atmosphere
-
Oven-dried glassware
Procedure:
-
In an oven-dried Schlenk tube, combine the N-(isoquinolin-8-yl)benzamide substrate (0.2 mmol, 1.0 equiv), diselenide (0.12 mmol, 0.6 equiv), Cu(OAc)₂·H₂O (4.0 mg, 0.02 mmol, 10 mol%), and Ag₂CO₃ (110.0 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,4-dioxane (1.0 mL) to the tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the silica gel pad with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired ortho-selenylated product.
Part 4: Cobalt-Catalyzed C(sp²)-H Alkenylation
The formation of C-C double bonds via C-H activation is a powerful tool for the synthesis of complex alkenes. This compound can direct cobalt-catalyzed alkenylation with alkynes.
Protocol 4: Cobalt-Catalyzed C(sp²)-H Alkenylation with Alkynes
This protocol is adapted from a study on cobalt-catalyzed, aminoquinoline-directed C-H bond alkenylation.[4]
Materials:
-
This compound amide substrate (1.0 equiv)
-
Alkyne (2.0 equiv)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (10 mol%)
-
Manganese(II) acetate (Mn(OAc)₂) (1.0 equiv)
-
Potassium pivalate (KPiv) (0.5 equiv)
-
tert-Amyl alcohol
-
Air atmosphere
Procedure:
-
To a screw-cap vial, add the this compound amide substrate (0.2 mmol, 1.0 equiv), alkyne (0.4 mmol, 2.0 equiv), Co(OAc)₂·4H₂O (5.0 mg, 0.02 mmol, 10 mol%), Mn(OAc)₂ (34.6 mg, 0.2 mmol, 1.0 equiv), and KPiv (14.0 mg, 0.1 mmol, 0.5 equiv).
-
Add tert-amyl alcohol (1.0 mL).
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours in the presence of air.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Part 5: Cleavage of the this compound Directing Group
The final and crucial step is the removal of the this compound auxiliary to unmask the desired functional group. Several methods have been developed to address the challenge of cleaving the robust amide bond.
Method A: Hydrolysis to the Carboxylic Acid
Procedure:
-
Dissolve the this compound amide in a suitable solvent such as methanol or ethanol.
-
Add an excess of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).
-
Heat the mixture to reflux for several hours to overnight, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid.
Method B: Oxidative Deprotection via Ozonolysis
This milder protocol, developed by Maulide and co-workers, converts the robust amide to a more labile imide.[1]
Procedure:
-
Dissolve the this compound amide in a mixture of CH₂Cl₂ and MeOH at -78 °C.
-
Bubble ozone through the solution until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the resulting crude imide with a suitable nucleophile (e.g., aqueous ammonia for amides, sodium methoxide for esters) to cleave the imide and release the desired product.
-
Purify the product using standard techniques.
Mechanistic Insights: A Glimpse into the Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed C-H activation directed by this compound involves the formation of a palladacycle intermediate. This key intermediate then undergoes oxidative addition with the coupling partner, followed by reductive elimination to furnish the product and regenerate the active catalyst.
Figure 2: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
Conclusion and Future Outlook
This compound has firmly established itself as a premier directing group in the field of C-H activation. Its ability to facilitate a wide array of transformations with high regioselectivity has empowered chemists to construct complex molecules with unprecedented efficiency. As our understanding of C-H activation mechanisms deepens and new catalytic systems are developed, the scope and utility of this compound are poised to expand even further. The continued development of milder and more versatile cleavage protocols will undoubtedly solidify its position as an indispensable tool in the synthetic chemist's arsenal, paving the way for future discoveries in medicine, materials science, and beyond.
References
- 1. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt-Catalyzed, Aminoquinoline-Directed sp2 C-H Bond Alkenylation by Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 8-Aminoisoquinoline in Coordination Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of 8-Aminoisoquinoline as a Privileged Ligand
In the landscape of modern coordination chemistry, 8-aminoisochinolin has emerged as a ligand of profound versatility and efficacy. Its unique structural and electronic properties, characterized by a bidentate N,N-chelation motif, have positioned it as a powerful tool in fields ranging from catalysis to medicinal chemistry. This guide provides an in-depth exploration of 8-aminoisochinolin's role as a ligand, offering detailed protocols and expert insights for its application in research and development.
The core of 8-aminoisochinolin's utility lies in its ability to form stable chelate rings with a wide array of metal ions. This chelation enhances the stability of the resulting metal complexes and influences their electronic and steric properties, which in turn dictates their reactivity and potential applications. Notably, 8-aminoisochinolin has been extensively developed as a powerful bidentate directing group in C-H bond activation and functionalization, a testament to its robust coordinating ability.[1][2][3][4]
This document will navigate through the synthesis of 8-aminoisochinolin-based ligands and their metal complexes, delve into their characterization, and explore their applications, with a particular focus on catalysis and their burgeoning role in the development of novel therapeutic agents.
Part 1: Synthesis of this compound-Based Ligands and Metal Complexes
The synthesis of 8-aminoisochinolin metal complexes can be approached in two primary ways: direct reaction with the metal salt or through the formation of a Schiff base intermediate, which is then complexed with the metal ion.
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
This protocol outlines a general method for the synthesis of a simple 8-aminoisochinolin metal complex, adaptable for various transition metals.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve both the 8-aminoisochinolin ligand and many metal salts, as well as its suitable boiling point for reflux.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the coordination reaction to proceed to completion in a reasonable timeframe.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial for sensitive metal centers that are prone to oxidation.
Step-by-Step Methodology:
-
Ligand Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-aminoisochinolin (1 equivalent) in ethanol.
-
Metal Salt Addition: In a separate flask, dissolve the chosen metal salt (e.g., MCl₂, M(OAc)₂, etc.; 0.5 equivalents for a 2:1 ligand-to-metal ratio) in a minimal amount of ethanol.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reflux: Heat the resulting mixture to reflux and maintain for 2-4 hours. The progress of the reaction can often be monitored by a color change or the formation of a precipitate.
-
Isolation: After cooling to room temperature, the solid product, if formed, can be collected by filtration. If no precipitate forms, the solvent can be partially or fully removed under reduced pressure to induce crystallization or precipitation.
-
Purification: The crude product is washed with a small amount of cold ethanol and then diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of an this compound Schiff Base and its Zinc Complex
This protocol details the synthesis of a Schiff base ligand derived from 8-aminoisochinolin and salicylaldehyde, followed by its complexation with zinc.[5]
Causality Behind Experimental Choices:
-
Schiff Base Formation: The condensation reaction between the primary amine of 8-aminoisochinolin and the aldehyde group of salicylaldehyde forms a stable imine linkage, creating a tridentate ligand. The reflux condition facilitates the removal of the water byproduct, driving the equilibrium towards product formation.
-
Base: Triethylamine is added to deprotonate the hydroxyl group of salicylaldehyde, facilitating coordination with the metal center.
-
Metal Salt: Zinc perchlorate is used as the zinc source, providing a readily available Zn(II) ion for complexation.
Step-by-Step Methodology:
-
Ligand Synthesis:
-
Dissolve 8-aminoisochinolin (1 mmol), salicylaldehyde (1 mmol), and triethylamine (1.1 mmol) in methanol (20 mL) in a round-bottom flask.
-
Stir the mixture and heat to reflux for 3 hours.
-
-
Complexation:
-
In a separate beaker, dissolve zinc perchlorate hexahydrate (1 mmol) and potassium thiocyanate (1 mmol) in methanol (10 mL).
-
After the ligand synthesis mixture has cooled to room temperature, add the methanolic solution of the zinc salt and potassium thiocyanate.
-
Stir the resulting solution at room temperature. The formation of the complex is often indicated by a color change.
-
-
Crystallization and Isolation:
-
Filter the solution to remove any insoluble impurities.
-
Allow the filtrate to stand undisturbed for slow evaporation. Crystalline product is expected to form over several days.
-
Collect the crystals by filtration, wash with a small amount of diethyl ether, and air dry.
-
Data Presentation: Representative Characterization Data for an this compound Zinc Complex
| Analytical Technique | Observed Data | Interpretation |
| FT-IR (cm⁻¹) | Shift in ν(N-H) from 3355-3450 to ~3160. Appearance of ν(Zn-N) at ~585. | Confirms coordination of the amino group to the zinc center.[6] |
| ¹H NMR (ppm) | Downfield shift of aromatic protons and NH₂ proton signal. | Indicates the donation of electron density from the nitrogen atoms to the zinc ion upon coordination.[6] |
| ¹³C NMR (ppm) | Shifts in the signals of aromatic carbons, particularly those adjacent to the nitrogen atoms. | Further confirms the coordination of the 8-aminoisochinolin ligand to the zinc center.[6] |
Part 2: Applications in Catalysis - C-H Bond Functionalization
One of the most significant applications of 8-aminoisochinolin in coordination chemistry is its use as a directing group for the catalytic functionalization of C-H bonds.[1][3][4] This strategy allows for the selective transformation of otherwise unreactive C-H bonds into more complex functionalities.
Mechanism of this compound-Directed C-H Activation
The 8-aminoisochinolin moiety, typically attached to a substrate via an amide bond, acts as a bidentate directing group. It coordinates to a metal catalyst (e.g., Pd, Ni, Co), bringing the metal center in close proximity to a specific C-H bond on the substrate. This proximity facilitates the cleavage of the C-H bond through a cyclometalation step, forming a stable metallacyclic intermediate. This intermediate can then undergo further reactions, such as oxidative addition, reductive elimination, or insertion, to form the desired functionalized product.
Diagram: Generalized Catalytic Cycle for this compound-Directed C-H Functionalization
References
- 1. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remote C-H Functionalization of 8-Aminoquinoline Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105541880A - 8-aminoquinoline Schiff base and zinc rhodanate metal complex and preparation method thereof - Google Patents [patents.google.com]
- 6. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Use of 8-Aminoisoquinoline-Based Fluorescent Probes for Zinc
Introduction: The Imperative for Selective Zinc Sensing
Zinc (Zn²⁺) is the second most abundant transition metal in humans, playing indispensable catalytic, structural, and signaling roles in thousands of proteins and countless cellular pathways.[1] The dysregulation of zinc homeostasis is implicated in a host of pathologies, including neurodegenerative diseases and cancer. Consequently, the ability to selectively detect and visualize labile Zn²⁺ pools in biological systems is of paramount importance. Fluorescent probes have become essential tools for this purpose, offering high sensitivity and spatiotemporal resolution.[2]
Among the various fluorophores developed, the 8-aminoquinoline scaffold has emerged as a privileged structure for creating robust Zn²⁺ sensors. Probes derived from this core, particularly 8-amidoquinolines, exhibit fast reactivity, good selectivity, and favorable biocompatibility.[3] A key advantage is the ability to tune their properties—such as water solubility, cell permeability, and binding affinity—through straightforward chemical modification of the 8-amino group.[4]
This guide provides a comprehensive overview of the design principles, a detailed synthetic protocol for a representative 8-amidoquinoline probe, and validated methods for its application in both in vitro and cellular contexts.
Design Principles and Sensing Mechanism
The efficacy of 8-aminoquinoline probes hinges on a "turn-on" fluorescence mechanism, most commonly governed by Photoinduced Electron Transfer (PET).
-
In the Absence of Zinc (Fluorescence "Off"): The lone pair of electrons on the nitrogen atom of the 8-amino (or amido) group acts as an electron donor. Upon excitation of the quinoline fluorophore, this electron-rich group can donate an electron to the excited state, quenching fluorescence through the PET process.
-
In the Presence of Zinc (Fluorescence "On"): Zn²⁺ is a Lewis acid and readily coordinates with the electron-donating nitrogen atoms of the 8-aminoquinoline moiety. This binding event lowers the energy of the donor's frontier orbital, effectively inhibiting the PET process. With the quenching pathway blocked, the excited fluorophore relaxes through the emissive pathway, resulting in a significant increase in fluorescence intensity.
The introduction of an amide bond at the 8-position (creating an 8-amidoquinoline) serves multiple purposes: it provides an additional coordination site for Zn²⁺ (the carbonyl oxygen), enhances the rigidity of the resulting metal complex, and offers a versatile synthetic handle for introducing other functional groups to modulate probe properties.[5][4]
Caption: General mechanism of a "turn-on" 8-aminoquinoline-based zinc probe.
Synthesis Protocol: N-(quinolin-8-yl)picolinamide
This section details the synthesis of a representative 8-amidoquinoline probe via a standard amide coupling reaction between 8-aminoquinoline and picolinic acid.
Rationale for Experimental Choices
-
Reagents:
-
Oxalyl Chloride: This reagent is chosen to convert the carboxylic acid (picolinic acid) into a highly reactive acyl chloride intermediate. It is preferred over thionyl chloride in many cases because the byproducts (CO₂, CO, HCl) are gaseous and easily removed.
-
Anhydrous DCM: Dichloromethane is a relatively non-polar aprotic solvent that effectively dissolves the reactants. It must be anhydrous because the acyl chloride intermediate is highly reactive with water.
-
Triethylamine (TEA): A non-nucleophilic organic base used to neutralize the HCl generated during both the acyl chloride formation and the final amide coupling step, driving the reaction to completion.
-
-
Conditions:
-
Inert Atmosphere (N₂ or Ar): Prevents moisture from the air from reacting with and quenching the acyl chloride intermediate.
-
Low Temperature (0 °C): The initial formation of the acyl chloride and its subsequent reaction with 8-aminoquinoline are exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize side reactions.
-
Required Materials
-
8-Aminoquinoline
-
Picolinic acid
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Synthesis Workflow
Caption: Workflow for the synthesis of an 8-amidoquinoline zinc probe.
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve picolinic acid (1.0 eq) in anhydrous DCM.
-
Add a single drop of DMF as a catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude picolinoyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve 8-aminoquinoline (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Re-dissolve the crude picolinoyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the 8-aminoquinoline solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography to obtain the pure N-(quinolin-8-yl)picolinamide.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and FT-IR.
Application Protocol I: In Vitro Spectroscopic Analysis
This protocol details how to characterize the probe's response to Zn²⁺ in solution.
Required Materials
-
Synthesized probe stock solution (e.g., 1 mM in DMSO)
-
HEPES buffer (e.g., 50 mM, pH 7.4)
-
ZnCl₂ stock solution (e.g., 10 mM in deionized water)
-
Stock solutions of other metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, etc.)
-
Quartz cuvettes
-
Spectrofluorometer
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of the zinc probe.
Step-by-Step Protocol
-
Prepare Probe Solution: Prepare a cuvette containing the probe at a final concentration of 10 µM in HEPES buffer.
-
Initial Measurement: Record the fluorescence emission spectrum of the probe alone (this is the "free" or "apo" state).
-
Zinc Titration:
-
Add incremental amounts of the ZnCl₂ stock solution to the cuvette to achieve a range of final concentrations (e.g., 0.2, 0.4, 0.6... up to 2.0 molar equivalents relative to the probe).
-
After each addition, mix gently and allow to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
-
Selectivity Test:
-
Prepare separate cuvettes, each containing 10 µM of the probe.
-
To each cuvette, add a significant excess (e.g., 10-100 equivalents) of a single interfering metal ion (Na⁺, K⁺, Ca²⁺, etc.).
-
Record the fluorescence spectrum for each.
-
Finally, add 2 equivalents of Zn²⁺ to each of these cuvettes to see if the zinc signal can still be observed.
-
-
Data Analysis & Interpretation:
-
Plot the fluorescence intensity at the emission maximum against the concentration of added Zn²⁺.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank (probe-only) measurements and k is the slope of the linear portion of the intensity vs. concentration plot.[6][7]
-
Representative Data
The following table summarizes typical photophysical properties for a well-performing 8-amidoquinoline-based zinc probe.
| Parameter | Value (Apo Probe) | Value (+ Saturated Zn²⁺) | Notes |
| Excitation Max (λ_ex) | ~370 nm | ~370 nm | The absorption wavelength typically does not shift dramatically. |
| Emission Max (λ_em) | ~490 nm | ~485 nm | A slight blue or red shift may occur upon binding.[8] |
| Quantum Yield (Φ) | < 0.05 | > 0.40 | The significant increase is the basis of the "turn-on" signal. |
| Fluorescence Fold-Change | 1x | > 40x | A high fold-change indicates a large dynamic range.[9] |
| Limit of Detection (LOD) | N/A | 10-100 nM | Demonstrates high sensitivity for detecting low zinc levels.[10] |
Application Protocol II: Live-Cell Fluorescence Imaging
This protocol provides a general method for visualizing changes in intracellular labile zinc pools.
Required Materials
-
Cultured cells (e.g., HeLa, PC12) on glass-bottom dishes
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Probe stock solution (1-5 mM in DMSO)
-
Zinc Pyrithione (ZnPT) or ZnCl₂ for increasing intracellular zinc
-
N,N,N′,N′-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) as a cell-permeable zinc chelator[11]
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Protocol
-
Cell Preparation: Plate cells on glass-bottom dishes and grow to 60-80% confluency.
-
Probe Loading:
-
Wash cells twice with warm HBSS.
-
Incubate cells with 5-10 µM of the probe in HBSS for 30 minutes at 37 °C.
-
Wash away excess probe with warm HBSS (2x).
-
-
Baseline Imaging (Control):
-
Add fresh HBSS to the dish.
-
Acquire a baseline fluorescence image of the resting cells. This represents the endogenous labile zinc level.
-
-
Zinc Loading (Positive Control):
-
Treat the same cells with a zinc source (e.g., 10 µM ZnCl₂) for 10-15 minutes.[10] The use of an ionophore like pyrithione can facilitate zinc entry.
-
Acquire a second fluorescence image. A significant increase in fluorescence intensity is expected.
-
-
Zinc Chelation (Negative Control):
-
To the zinc-loaded cells, add a cell-permeable chelator like TPEN (e.g., 20 µM).[11]
-
Acquire a final image after 5-10 minutes. The fluorescence should be quenched back to or below the baseline level, demonstrating the reversibility and specificity of the probe for zinc.
-
Conclusion and Future Perspectives
8-Aminoquinoline and its amido-derivatives are exceptionally versatile platforms for the design of fluorescent zinc probes.[12] The straightforward synthesis, tunable properties, and robust "turn-on" signaling mechanism make them highly valuable for researchers across biology and chemistry.[4] Future advancements in this field will likely focus on developing probes with even greater sensitivity, ratiometric responses to allow for concentration-independent measurements, and excitation/emission profiles in the near-infrared (NIR) region for deeper tissue imaging applications.[8][10]
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. wasatchphotonics.com [wasatchphotonics.com]
- 8. 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Aminoisoquinoline in Medicinal Chemistry
Introduction: The Versatility of the 8-Aminoisoquinoline Scaffold
This compound is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the synthesis of a diverse range of biologically active molecules.[1][2] This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its emerging role in the development of novel kinase inhibitors for cancer immunotherapy. We will delve into the rationale behind its use, provide detailed synthetic and biological assay protocols, and present key data to enable researchers to effectively utilize this versatile compound in their drug discovery programs.
While the isomeric 8-aminoquinoline core is well-known for its applications in antimalarial and antimicrobial agents, this compound has carved its own niche, particularly in oncology. Its ability to serve as a key intermediate in the synthesis of targeted therapeutics, including inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), highlights its importance for researchers, scientists, and drug development professionals.[3]
Targeting Hematopoietic Progenitor Kinase 1 (HPK1) with this compound Derivatives
A pivotal application of the this compound scaffold is in the design of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[4] This immunosuppressive role can be exploited by tumors to evade the immune system. Consequently, inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.
Derivatives of this compound, specifically 3-carbonylamino-8-aminoisoquinolines, have been identified as potent HPK1 inhibitors.[3] These compounds are designed to bind to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets and thereby unleashing the full potential of the patient's immune system to combat cancer.
The HPK1 Signaling Pathway: A Target for Immunomodulation
Understanding the HPK1 signaling pathway is crucial to appreciating the therapeutic potential of its inhibitors. Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated. HPK1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the disassembly of the TCR signaling complex and subsequent ubiquitination and degradation of SLP-76.[4] This cascade ultimately attenuates downstream signaling, including the ERK MAPK pathway, leading to reduced T-cell activation and cytokine production. By inhibiting HPK1, this compound-based drugs can prevent this negative feedback loop, leading to a more robust and sustained anti-tumor immune response.
Caption: HPK1 signaling pathway in T-cell negative regulation.
Quantitative Data: Potency of Kinase Inhibitors
While specific IC50 values for this compound derivatives as HPK1 inhibitors are not yet widely available in peer-reviewed literature, the table below provides a comparative landscape of potencies for other known HPK1 inhibitors with different core scaffolds. This data serves as a benchmark for researchers developing novel this compound-based compounds.
| Compound ID | Scaffold | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (nM) | Reference |
| Compound 9f | 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one | 0.32 | Not Reported | [3] |
| Compound 3a | 3-cyano-quinoline | 48 | Not Reported | [5] |
| Compound 9h | Quinazoline-2,5-diamine | 2.7 | <3.3 | [2] |
| ISR-05 | 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one | 24,200 | Not Reported | [6] |
| ISR-03 | Quinolin-2(1H)-one | 43,900 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-(quinolin-8-yl)benzamide (A Representative Acylation)
This protocol describes a general method for the acylation of the 8-amino position, which is a key step in the synthesis of more complex derivatives. This method, while demonstrated for the related 8-aminoquinoline, provides a foundational procedure that can be adapted for this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
2% Aqueous Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the carboxylic acid (1 eq.) in anhydrous DCM, add oxalyl chloride (1.5 eq.) dropwise at 0-5 °C and stir for 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and residual oxalyl chloride under reduced pressure.
-
Dissolve the obtained acyl chloride residue in anhydrous DCM.
-
In a separate flask, dissolve this compound (1 eq.), DMAP (0.01 eq.), and triethylamine (1.3 eq.) in anhydrous DCM and cool to 0-5 °C.
-
Add the acyl chloride solution dropwise to the this compound solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 2% aqueous HCl.
-
Separate the organic layer and wash sequentially with 2% aqueous HCl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(isoquinolin-8-yl)amide.
Caption: General workflow for the synthesis of N-(isoquinolin-8-yl)amides.
Protocol 2: In Vitro HPK1 Kinase Inhibition Assay (Biochemical)
This protocol outlines a representative biochemical assay to determine the in vitro potency of this compound derivatives as HPK1 inhibitors.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
[γ-33P]-ATP
-
Kinase assay buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
0.5% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).
-
In a 96-well plate, add the diluted test compounds. Include wells with DMSO only (positive control) and wells without enzyme (negative control).
-
Add a solution of HPK1 enzyme and MBP substrate to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding [γ-33P]-ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Distinguishing from Isomers: this compound vs. 5-Aminoisoquinoline and PARP Inhibition
It is critical to distinguish this compound from its isomer, 5-aminoisoquinoline. While both are valuable scaffolds, they exhibit different biological activity profiles. Notably, 5-aminoisoquinoline is a well-established and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[7][8] In contrast, there is limited evidence to suggest that this compound is a potent PARP-1 inhibitor. Therefore, researchers should focus on the unique therapeutic applications of each isomer to avoid misinterpretation of structure-activity relationships.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of immuno-oncology. Its utility in generating potent HPK1 inhibitors underscores its potential to unlock new avenues for cancer treatment. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the medicinal chemistry of this compound and its derivatives. Future work in this area will likely focus on optimizing the potency and pharmacokinetic properties of this compound-based HPK1 inhibitors, as well as exploring other potential biological targets for this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US11612606B2 - this compound compounds and uses thereof - Google Patents [patents.google.com]
- 4. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: 8-Aminoisoquinoline as a Key Building Block for the Synthesis of Pharmaceutical Intermediates
Abstract
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Among its derivatives, 8-aminoisoquinoline stands out as a particularly versatile precursor due to the strategic placement of its amino group, which allows for diverse and regioselective functionalization. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of high-value pharmaceutical intermediates. We will explore its reactivity, present detailed, field-proven protocols for key transformations, and use a case study focused on the synthesis of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors to illustrate its practical application.
Introduction: The Strategic Importance of this compound
This compound is an aromatic heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure serves as an excellent scaffold for presenting pharmacophoric elements in a defined three-dimensional space. The primary amino group at the C8 position is a potent nucleophile and a versatile handle for introducing a wide range of substituents, making it an ideal starting material for building molecular complexity.
This scaffold is a key component in molecules targeting various diseases, including cancer and malaria.[1][2] For instance, the core structure is found in a class of targeted anticancer agents known as PARP inhibitors, which function by disrupting DNA repair mechanisms in cancer cells.[3][4] The synthesis of these complex molecules often relies on robust and efficient chemical transformations starting from simpler, readily available building blocks like this compound.
Physicochemical Properties and Reactivity
Understanding the inherent properties of this compound is crucial for designing successful synthetic routes. The amino group activates the carbocyclic ring towards electrophilic substitution, while also serving as the primary site for reactions like acylation, alkylation, and metal-catalyzed cross-coupling.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | ChemSpider |
| Molar Mass | 144.17 g/mol | ChemSpider |
| Melting Point | 173-176 °C | Sigma-Aldrich |
| Appearance | Brown crystalline powder | Sigma-Aldrich |
| Solubility | Soluble in methanol, chloroform | Internal Data |
The lone pair of electrons on the amino nitrogen can readily participate in reactions, but its reactivity can be modulated by the choice of reagents and reaction conditions. For example, in acylation reactions, the use of a non-nucleophilic base is critical to prevent competitive side reactions.
Core Synthetic Transformations and Protocols
We will now detail two fundamental reactions that are commonly employed to elaborate the this compound core into more complex pharmaceutical intermediates: N-acylation and Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Workflow Overview: From Building Block to Advanced Intermediate
The following diagram illustrates a common synthetic sequence where this compound is first functionalized at the amino group and then further modified on the heterocyclic ring system, demonstrating a typical path to a complex drug-like scaffold.
Caption: General synthetic workflow for elaborating this compound.
Protocol 1: N-Acylation of this compound
Acylation of the primary amino group is often the initial step to install a key pharmacophoric element or a protecting group. This reaction forms a stable amide bond. The following protocol is a robust method for this transformation.[5]
Rationale: This procedure utilizes a standard acyl chloride for amide bond formation. Triethylamine (TEA) acts as a non-nucleophilic base to quench the HCl byproduct, preventing protonation of the starting material and driving the reaction to completion. Dichloromethane (DCM) is an excellent, non-reactive solvent for this purpose. The reaction is initiated at a low temperature to control the initial exothermic reaction.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride of choice (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Add triethylamine (1.3 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated this compound.
| Parameter | Recommended Value | Causality |
| Equivalents (Acyl Chloride) | 1.1 - 1.2 | Ensures complete conversion of the limiting reagent. |
| Equivalents (Base) | 1.3 - 1.5 | Neutralizes HCl byproduct and drives equilibrium. |
| Temperature | 0 °C to Room Temp | Controls initial exothermicity for safety and selectivity. |
| Typical Yield | 80-95% | Dependent on substrate and purification method.[5] |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[6] It is instrumental in synthesizing biaryl structures, which are common in pharmaceutical agents.[7][8] This protocol describes the coupling of a halogenated isoquinoline derivative with a boronic acid.
Rationale: This reaction requires a palladium catalyst, typically in its Pd(0) active form, which is generated in situ. A phosphine ligand (like SPhos or PPh₃) stabilizes the palladium complex and facilitates the catalytic cycle. A base (like K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[6] A mixed solvent system like THF/water is often used to dissolve both the organic and inorganic reagents.
Materials:
-
8-Halo-isoquinoline derivative (e.g., 8-chloro or 8-bromo) (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.5-5 mol%)
-
Phosphine Ligand (e.g., SPhos) (1.5-15 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 1:1 mixture)
-
Magnetic stirrer, round-bottom flask, condenser, heating mantle
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, combine the 8-halo-isoquinoline derivative (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), palladium catalyst (e.g., 0.5 mol%), and ligand (e.g., 1.5 mol%).[7]
-
Solvent Addition: Add the THF/water solvent mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 65-80 °C) under an inert atmosphere with vigorous stirring for 12-24 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to dilute the mixture.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Case Study: Synthesis of a PARP Inhibitor Precursor
The this compound core is integral to several PARP inhibitors. The amide functionality is crucial for binding to the target enzyme.[9] The synthesis often involves an initial acylation followed by further diversification, for example, through Pd-catalyzed coupling reactions to introduce other necessary structural motifs.[9]
Synthetic Strategy:
-
Amide Formation: this compound is reacted with a suitable carboxylic acid derivative (e.g., 2-methyl-3-nitrobenzoyl chloride) to form the key amide intermediate.
-
Nitro Group Reduction: The nitro group is reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation).
-
Cyclization: The newly formed amine can then undergo intramolecular cyclization to form the final lactam ring system characteristic of many PARP inhibitors.
This strategic approach highlights how this compound serves as a foundational scaffold upon which the complex architecture of a potent enzyme inhibitor can be systematically constructed.
Troubleshooting and Optimization
| Problem | Probable Cause | Suggested Solution |
| Low Yield in Acylation | Incomplete reaction; protonation of starting material. | Ensure anhydrous conditions; use a slight excess of acylating agent and sufficient base. |
| Side Products in Acylation | Di-acylation (if other reactive sites exist); reaction with solvent. | Control stoichiometry carefully; use a non-reactive solvent like DCM or THF. |
| Failed Suzuki Coupling | Deactivated catalyst; poor boronic acid quality; insufficient base. | Degas the reaction mixture thoroughly; use fresh, high-quality boronic acid; ensure the base is anhydrous and soluble. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst decomposition. | Maintain a strict inert atmosphere; consider using a more robust ligand/catalyst system. |
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity allows for selective functionalization through common and robust reactions such as N-acylation and palladium-catalyzed cross-coupling. The protocols and strategic insights provided in this note offer a reliable foundation for researchers in drug discovery and process development to leverage the unique properties of this scaffold in the creation of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Gateway Reaction: A Detailed Protocol for 8-Aminoisoquinoline Amide Coupling
Application Note: A-08IQ
Abstract
The 8-aminoisoquinoline (8-AIQ) moiety is a powerful bidentate directing group, indispensable for modern transition-metal-catalyzed C-H activation and functionalization reactions. The foundational step to leveraging this powerful tool is the efficient and clean synthesis of the corresponding 8-AIQ amide from a carboxylic acid of interest. This document provides a comprehensive, field-tested protocol for this critical amide coupling reaction. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step procedure, provide a troubleshooting guide for common issues, and present visualizations to clarify the workflow and chemical transformations. This guide is intended for researchers in synthetic chemistry and drug development seeking to reliably prepare 8-AIQ-directed substrates for downstream C-H functionalization.
Introduction: The Critical First Step
Transition-metal-catalyzed C-H activation has revolutionized the logic of organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. A key strategy in this field is the use of directing groups, which chelate to the metal center and position it in close proximity to a specific C-H bond, enabling high levels of regio- and site-selectivity. The this compound (8-AIQ) group has emerged as a premier directing group due to its robust, bidentate coordination to various metal centers (e.g., Pd, Rh, Ru, Co), facilitating a wide array of transformations.
However, before these advanced C-H functionalization reactions can be explored, the directing group must be installed. This is achieved through a standard amide bond formation between the carboxylic acid substrate and the this compound scaffold. While amide coupling is one of the most common reactions in medicinal chemistry, its success is not always trivial, especially when dealing with sterically hindered substrates or electron-deficient amines.[1] An optimized and reliable protocol for this initial coupling is therefore paramount to the success of the entire synthetic campaign.
Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[2] This is accomplished using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3] To minimize side reactions and racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is often included, which traps the O-acylisourea to form an HOBt-ester, a more stable but still highly reactive species.[4][5][6]
-
Uronium/Aminium Salts: Reagents such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient and lead to rapid coupling with low rates of racemization.[7][8] HATU activates the carboxylic acid to form a reactive OAt-active ester.[7][8]
The choice of reagent often depends on the substrate's complexity, steric hindrance, and electronic properties.[1] For many standard applications involving 8-AIQ, HATU is a preferred choice due to its high efficiency and reliability.[9]
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general and robust method for the coupling of a generic carboxylic acid (R-COOH) with this compound using HATU.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Carboxylic Acid (R-COOH) | ≥97% | Various | Substrate of interest. Must be dry. |
| This compound | ≥98% | Various | Store in a desiccator. |
| HATU | ≥98% | Various | Store under inert gas, refrigerated. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5%, anhydrous | Various | Use a fresh bottle or freshly distilled. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Use from a sealed bottle. |
| Dichloromethane (DCM) | ACS Grade | Various | For work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For work-up and chromatography. |
| Saturated aq. NaHCO₃ | - | Lab Prepared | For work-up. |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | For work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Various | For drying organic layers. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| Round-bottom flask, stir bars | - | Various | Must be oven- or flame-dried. |
| Argon or Nitrogen gas supply | - | Various | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.).
-
Add this compound (1.1 eq.) and HATU (1.2 eq.).
-
Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. An inert atmosphere is crucial to prevent hydrolysis of the activated species.
-
-
Dissolution and Cooling:
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the flask to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize potential side reactions.
-
-
Base Addition:
-
Slowly add DIPEA (3.0 eq.) dropwise to the cooled, stirring solution via syringe over 2-3 minutes. The base deprotonates the carboxylic acid, forming the carboxylate which then attacks HATU.[8] A slight excess of base ensures the reaction proceeds to completion.
-
-
Reaction:
-
After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (approx. 10-20 times the volume of DMF).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure 8-AIQ amide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for this compound Amide Coupling.
General Mechanism of HATU Activation
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (HATU is moisture-sensitive).2. Wet solvent (DMF) or reagents.3. Insufficient base.4. Sterically hindered carboxylic acid or electron-deficient amine.[1][10] | 1. Use a fresh bottle of HATU or store it properly.2. Ensure all glassware is dry and use anhydrous solvents.3. Increase equivalents of DIPEA to 4.0.4. Increase reaction time, warm gently (e.g., to 40-50 °C), or switch to a more reactive method (e.g., convert acid to acyl chloride).[10][11] |
| Recovery of Starting Material | 1. Reaction time is too short.2. Reaction temperature is too low.3. Poor quality of coupling reagent. | 1. Extend the reaction time and monitor by TLC.2. Allow the reaction to run at room temperature or slightly elevated temperatures.3. Verify the quality and source of your HATU. |
| Multiple Byproducts | 1. Side reaction with DIPEA.2. Epimerization (if the carboxylic acid has a chiral center α to the carbonyl).3. Self-condensation of the carboxylic acid. | 1. Ensure slow, dropwise addition of DIPEA at 0 °C.2. Run the reaction at 0 °C for the entire duration. HATU is known to suppress racemization, but low temperatures help further.[8]3. Ensure this compound is added before the base. |
| Difficult Purification | 1. Tetramethylurea (byproduct from HATU) is present.2. Excess DIPEA or its salts are present. | 1. Most urea byproduct should be removed by the aqueous washes. If it persists, a water/EtOAc wash is very effective.2. Ensure thorough washing with aqueous NaHCO₃ and brine during work-up. |
Conclusion
The successful formation of an this compound amide is the gateway to a vast and powerful range of C-H functionalization chemistries. The HATU-mediated protocol detailed herein provides a reliable and high-yielding method applicable to a wide scope of carboxylic acids. By understanding the causality behind each step—from the necessity of an inert atmosphere to the role of the base and the logic of the work-up—researchers can confidently prepare the substrates required for their synthetic endeavors. Careful attention to the quality of reagents and adherence to the procedural details will ensure consistent and successful outcomes.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid | MDPI [mdpi.com]
Application Notes & Protocols: 8-Aminoisoquinoline in the Development of Advanced Materials
Abstract
8-Aminoisoquinoline (8-AIQ) is a privileged bidentate ligand scaffold, whose unique electronic and structural properties have established it as a critical building block in advanced materials. Its rigid structure and potent chelating ability, stemming from the endocyclic isoquinoline nitrogen and the exocyclic amino group, enable the formation of highly stable and functional complexes. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 8-AIQ in three key areas: as a directing group in catalytic C-H functionalization, as a core component in fluorescent chemosensors for metal ion detection, and as a ligand in phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). We present the fundamental principles, detailed experimental protocols, and performance data to facilitate the adoption and innovation of 8-AIQ-based materials.
Introduction: The Versatility of the this compound Scaffold
The power of this compound lies in its ability to form a stable five-membered chelate ring with a metal center. This interaction is fundamental to its utility across diverse applications.
-
In Catalysis: The 8-amino group is typically converted to an amide, which then acts as a powerful, removable directing group. This bidentate chelation brings a metal catalyst into close proximity to specific C-H bonds, enabling unprecedented control over site-selectivity in bond functionalization reactions.[1][2] This strategy bypasses the need for pre-functionalized substrates, offering a more atom-economical pathway to complex molecules.[3]
-
In Chemical Sensing: The isoquinoline moiety serves as a fluorophore. The coordination of a target analyte (typically a metal ion) to the bidentate N,N-donor site modulates the electronic structure of the molecule.[4] This perturbation often results in a distinct change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—allowing for sensitive and selective detection.[5][6]
-
In OLEDs: As a ligand in transition metal complexes (e.g., Iridium(III) or Ruthenium(II)), 8-AIQ and its derivatives can be used to tune the photophysical properties of the resulting phosphorescent emitters.[7][8] The rigidity and electronic nature of the ligand framework influence the energy of the triplet excited state, which in turn dictates the emission color and efficiency of the OLED device.[7][9]
Application I: The 8-Aminoquinolinyl Moiety as a Directing Group in C-H Functionalization
The use of the 8-aminoquinolinyl group as a bidentate directing auxiliary has become a cornerstone of modern synthetic organic chemistry, particularly in palladium- and rhodium-catalyzed C-H activation.[1][2][10]
Causality of Experimental Design: The core principle is chelation-assisted catalysis. By forming a stable five-membered palladacycle or rhodacycle intermediate, the catalyst is positioned to selectively cleave a C-H bond at the ortho-position of a benzoyl group or a β-C(sp³)–H bond of an aliphatic chain.[11] This overcomes the inherent challenge of differentiating between multiple, electronically similar C-H bonds. The choice of oxidant (e.g., Cu(OAc)₂·H₂O or AgOAc) is critical for regenerating the active catalytic species and turning over the cycle.[3][10]
Logical Workflow for C-H Functionalization
Caption: Workflow for C-H functionalization using the 8-AIQ directing group.
Protocol 2.1: Palladium-Catalyzed β-Arylation of an Aliphatic Carboxylic Acid Derivative[11]
This protocol describes the selective arylation of a C(sp³)–H bond at the β-position of a butyric acid derivative.
Materials:
-
N-(quinolin-8-yl)butanamide (1.0 equiv.)
-
4-Iodoanisole (2.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.10 equiv.)
-
Cesium Triphosphate (Cs₃PO₄) (2.0 equiv.)
-
tert-Amyl alcohol (0.1 M)
-
Oven-dried screw-cap vial with magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To the oven-dried screw-cap vial, add N-(quinolin-8-yl)butanamide, Pd(OAc)₂, and Cs₃PO₄.
-
Reagent Addition: Add 4-iodoanisole followed by tert-amyl alcohol.
-
Inert Atmosphere: Seal the vial and carefully purge with a stream of dry nitrogen or argon for 5 minutes.
-
Reaction: Place the vial in a preheated oil bath at 120 °C and stir vigorously for 24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the β-arylated product.
Protocol 2.2: Removal of the this compound Auxiliary[11]
This protocol details the hydrolysis of the amide bond to release the functionalized carboxylic acid.
Materials:
-
β-arylated N-(quinolin-8-yl)amide product (1.0 equiv.)
-
Sodium Hydroxide (NaOH) (15 equiv.)
-
Ethanol/Water mixture (3:1 v/v)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Dissolve the β-arylated amide product in the ethanol/water mixture in the round-bottom flask.
-
Reagent Addition: Add the NaOH pellets to the solution.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 18 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove the liberated this compound.
-
Isolation: Acidify the aqueous layer to a pH of ~2 with concentrated HCl. The carboxylic acid product will often precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate.
Table 1: Representative Substrate Scope for Pd-Catalyzed β-C(sp³)-H Arylation[11]
| Entry | Substrate (8-AQ Amide) | Aryl Iodide | Product | Yield (%) |
| 1 | Butyric acid derivative | 4-Iodoanisole | β-(4-Methoxyphenyl)butyric acid derivative | 85 |
| 2 | Valeric acid derivative | 1-Iodo-4-(trifluoromethyl)benzene | β-(4-(Trifluoromethyl)phenyl)valeric acid derivative | 78 |
| 3 | Phenylacetic acid derivative | 2-Iodonaphthalene | β-(Naphthalen-2-yl)phenylacetic acid derivative | 70 |
Application II: this compound as a Fluorescent Chemosensor
8-AIQ and its derivatives are excellent platforms for designing "turn-on" or "turn-off" fluorescent sensors for metal ions, particularly Zn²⁺, which is biologically significant but spectroscopically silent.[4][5][6]
Causality of Experimental Design: The sensing mechanism relies on Cheleation-Enhanced Fluorescence (CHEF).[12] In the unbound state, the lone pair of electrons on the amino nitrogen can quench the fluorescence of the isoquinoline ring via a photoinduced electron transfer (PET) process. Upon coordination with a metal ion like Zn²⁺, this lone pair becomes engaged in the coordinate bond, inhibiting the PET process. This blockage restores the fluorophore's emission, leading to a "turn-on" response.[5][12] The selectivity for a particular ion is governed by the geometry and electronic properties of the binding pocket, which can be tuned by synthetic modification of the 8-amino group.[4][6]
Sensing Mechanism Diagram
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for an 8-AIQ sensor.
Protocol 3.1: Synthesis of a Benzimidazole-Appended 8-AIQ Sensor (L1) for Zn²⁺[5]
This protocol outlines a two-step synthesis for a highly selective Zn²⁺ sensor.
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline
-
Combine o-phenylenediamine (1.0 equiv.) and 2-aminobenzoic acid (1.0 equiv.) in polyphosphoric acid.
-
Heat the mixture at 200 °C for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and pour it into a stirred solution of aqueous sodium carbonate.
-
Filter the resulting precipitate, wash with water, and dry to yield the product.
Step 2: Synthesis of Sensor L1
-
In a round-bottom flask, combine 2-(1H-benzo[d]imidazol-2-yl)aniline (1.0 equiv.) and 8-nitroisoquinoline (1.0 equiv.) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction, and collect the resulting solid precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol to yield the final sensor molecule.
Protocol 3.2: Fluorescence Titration for Zn²⁺ Detection[5][13]
This protocol determines the sensor's response and sensitivity to Zn²⁺.
Materials:
-
Stock solution of the 8-AIQ sensor (e.g., 1.0 mM in Methanol or DMSO).
-
Stock solution of Zinc Perchlorate (Zn(ClO₄)₂) (e.g., 10 mM in Methanol).
-
Methanol (spectroscopic grade).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a 3 mL solution of the sensor at a working concentration (e.g., 10 µM) in methanol within a quartz cuvette.
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone. Excite at the determined maximum absorption wavelength.
-
Titration: Add small, precise aliquots (e.g., 2-10 µL) of the Zn²⁺ stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes. Record the new fluorescence spectrum.
-
Continue: Repeat steps 3 and 4 until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Selectivity Test: Repeat the experiment using other metal ion salts (e.g., Cd²⁺, Hg²⁺, Cu²⁺, Ni²⁺) to confirm the sensor's selectivity for Zn²⁺.[4][5]
Table 2: Performance Characteristics of Representative 8-AIQ Based Zinc Sensors
| Sensor Structure | Target Ion | Detection Limit (LOD) | Key Feature | Reference |
| Benzimidazole-appended 8-AIQ | Zn²⁺ | 0.176 µM | High selectivity over Cd²⁺ and Hg²⁺ | [5] |
| p-Tosyl-8-aminoquinoline (pTAQ) | Zn²⁺, Cd²⁺ | 0.153 nM (for Zn²⁺) | Used in micellar system for aqueous detection | [13] |
| Aminophenol-appended 8-AIQ | Zn²⁺ | Not specified | Application in live cell imaging | [14] |
| N,N'-bis(8-quinolyl)malondiamide | Cu²⁺, Co²⁺, Ni²⁺ | Not specified | Sensor for various transition metals | [15] |
Application III: this compound Derivatives in OLEDs
While less common than 8-hydroxyquinoline (8-HQ), the this compound scaffold can be incorporated into ligands for phosphorescent emitters in OLEDs.[16][17] The primary role is to serve as part of an ancillary or cyclometalating ligand in heavy metal complexes, typically with Iridium(III).[7][9] The properties of these ligands are crucial for achieving high quantum yields and tuning emission colors.[8][18]
Causality of Experimental Design: Efficient phosphorescent OLEDs rely on harvesting both singlet and triplet excitons. This is achieved using complexes of heavy metals like Iridium, which promote strong spin-orbit coupling. The ligands surrounding the metal center dictate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which correlates to the emission wavelength.[7] An 8-AIQ-based ligand can be synthetically modified to fine-tune these energy levels. The device architecture involves multiple layers (hole injection, hole transport, emissive, electron transport, electron injection) to ensure balanced charge injection and recombination within the emissive layer, maximizing device efficiency.[19][20]
OLED Device Fabrication Workflow
Caption: General workflow for vacuum deposition fabrication of a multilayer OLED.
Protocol 4.1: General Procedure for Vacuum Thermal Evaporation of a Multilayer OLED
This protocol provides a generalized method for fabricating a phosphorescent OLED device. Specific layer thicknesses and deposition rates must be optimized for each unique emissive complex.[19]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrate (Anode)
-
Hole Injection Layer (HIL) material (e.g., 2-TNATA)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Host material for emissive layer (e.g., CBP)
-
8-AIQ-based Iridium(III) complex (Phosphorescent Dopant)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) pellets (Cathode)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber.
-
Layer Deposition: Load the organic materials and aluminum into separate crucibles in the thermal evaporation system. Evacuate the chamber to a high vacuum.
-
Organic Layer Evaporation: Sequentially deposit the layers onto the ITO substrate by resistive heating of the crucibles. Typical deposition rates are 1-2 Å/s for the host and transport layers and 0.1-0.2 Å/s for the dopant. A standard device structure might be:
-
HIL: 2-TNATA (60 nm)
-
HTL: NPB (20 nm)
-
EML: Host doped with 6-10% 8-AIQ Iridium Complex (30 nm)
-
ETL: Alq₃ (20 nm)
-
EIL: LiF (1 nm)
-
-
Cathode Deposition: Deposit the aluminum cathode (e.g., 100 nm) at a higher rate (e.g., 5-10 Å/s) through a shadow mask to define the active area of the device.
-
Encapsulation: Remove the device from the vacuum chamber and immediately encapsulate it in a dry nitrogen-filled glovebox using a glass lid and UV-cured epoxy to prevent degradation from moisture and oxygen.
-
Characterization: Test the device for its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Conclusion
This compound is a remarkably versatile molecular scaffold that provides robust solutions across multiple domains of advanced materials science. Its strong, bidentate chelating nature is the unifying feature that enables its success as a removable directing group for precise C-H activation, a sensitive and selective signaling unit in fluorescent chemosensors, and a tunable ligand framework for high-performance phosphorescent emitters in OLEDs. The protocols and data presented herein serve as a comprehensive starting point for researchers looking to harness the power of this unique building block in their own research and development endeavors.
References
- 1. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Ancillary ligand-assisted robust deep-red emission in iridium(iii) complexes for solution-processable phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand | MDPI [mdpi.com]
- 19. media.neliti.com [media.neliti.com]
- 20. Fabrication of highly efficient organic light-emitting diode based on dysprosium-incorporated tris-(8-hydroxyquinoline)aluminum | Semantic Scholar [semanticscholar.org]
Illuminating Cellular Landscapes: A Technical Guide to 8-Aminoisoquinoline Derivatives for Biological Imaging
In the intricate world of cellular biology, the ability to visualize and quantify specific molecular events is paramount to unraveling complex biological processes. Fluorescent probes have emerged as indispensable tools in this endeavor, and among them, 8-aminoisochinolin derivatives have garnered significant attention for their versatile photophysical properties and biological applicability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing 8-aminoisochinolin derivatives in biological imaging. We will delve into the rationale behind experimental design, provide step-by-step methodologies, and explore the expanding repertoire of these powerful imaging agents.
The 8-Aminoisoquinoline Scaffold: A Privileged Structure for Fluorescence Imaging
The 8-aminoisochinolin core is a heterocyclic aromatic structure that serves as an excellent platform for the design of fluorescent probes. Its inherent photophysical properties, including the ability to engage in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), form the basis of its utility as a sensor.[1] The nitrogen atoms within the quinoline ring and the amino group at the 8-position act as effective metal ion chelation sites.[1][2] Upon binding to a target analyte, the conformational and electronic landscape of the molecule is altered, leading to a "turn-on" or ratiometric fluorescence response.
A key advantage of the 8-aminoisochinolin scaffold is its tunability. Synthetic modifications, such as the introduction of carboxamide groups, can enhance water solubility and cell membrane permeability, crucial attributes for live-cell imaging.[2][3] This adaptability allows for the rational design of probes with tailored selectivity and sensitivity for a variety of biological targets.
Key Applications in Biological Imaging
While initially recognized for their potent antimalarial properties, the application of 8-aminoisochinolin derivatives has expanded significantly into the realm of biological imaging.[4] Their primary use lies in the detection and visualization of intracellular metal ions, with a particular emphasis on zinc. However, their utility extends to the sensing of other biologically relevant analytes and subcellular environments.
Visualizing the Elusive Zinc: A Workhorse Application
Zinc (Zn²⁺) is an essential transition metal ion involved in a myriad of physiological and pathological processes.[2] Fluorescent probes based on 8-aminoisochinolin have become invaluable tools for studying the distribution and dynamics of labile zinc pools within cells.[1][2][3] The chelation of Zn²⁺ by the 8-aminoisochinolin core disrupts the PET process, leading to a significant enhancement of fluorescence intensity.[1]
Featured Derivative: Zinquin and its Analogs
Zinquin and its derivatives are among the most well-established 8-aminoisochinolin-based zinc sensors.[2] They exhibit good selectivity for Zn²⁺ over other biologically abundant metal ions and have been successfully employed to image zinc in various cell types.[1][3]
Table 1: Photophysical Properties of a Representative this compound-based Zinc Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~360 nm | [1] |
| Emission Wavelength (λem) | ~490 nm | [1] |
| Quantum Yield (Φ) (in presence of Zn²⁺) | ~0.4 | [1] |
| Fold-increase in Fluorescence upon Zn²⁺ binding | >4-fold | [1] |
Beyond Zinc: Detecting Other Metal Ions
The chelating properties of the 8-aminoisochinolin scaffold are not limited to zinc. Judicious modification of the core structure can yield probes with selectivity for other essential or toxic metal ions, such as copper (Cu²⁺).[5][6][7] The ability to visualize the intracellular distribution of these ions is critical for understanding their roles in cellular homeostasis and disease.
Illuminating pH Gradients in Cellular Compartments
The fluorescence of certain 8-aminoisochinolin derivatives can be sensitive to the local pH environment. This property allows for the development of ratiometric fluorescent probes for measuring intracellular pH.[8][9][10] These probes are particularly useful for studying the acidic environments of organelles like lysosomes and for monitoring pH changes associated with cellular processes such as endocytosis and apoptosis.
Targeting Subcellular Organelles: The Case of Lysosomes
By incorporating specific targeting moieties, 8-aminoisochinolin-based probes can be directed to particular subcellular organelles. For instance, the addition of a morpholine group can facilitate the accumulation of the probe within the acidic lumen of lysosomes.[11][12][13][14] This targeted approach enables the specific monitoring of analyte concentrations and dynamics within these vital organelles.
Experimental Protocols: A Practical Guide
The successful application of 8-aminoisochinolin derivatives in biological imaging hinges on robust and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis of a representative probe, its characterization, and its application in live-cell imaging.
Synthesis of a Generic 8-Amidoquinoline Fluorescent Probe
This protocol outlines a general method for the synthesis of an 8-amidoquinoline derivative, which can be adapted for the creation of various analyte-specific probes. The synthesis involves the acylation of 8-aminoquinoline.
Caption: General workflow for the synthesis of an 8-amidoquinoline probe.
Materials:
-
8-Aminoquinoline
-
Carboxylic acid of interest (e.g., one with a specific chelating group)
-
Coupling agent (e.g., EDC/HOBt or HATU)
-
Organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1 equivalents) in the chosen organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Addition of 8-Aminoquinoline: To a separate flask, dissolve 8-aminoquinoline (1.0 equivalent) and the base (2.0 equivalents) in the same organic solvent.
-
Coupling Reaction: Slowly add the activated carboxylic acid solution to the 8-aminoquinoline solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 8-amidoquinoline derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of the synthesized probe is essential for its effective use in imaging experiments.
Table 2: Key Photophysical Parameters and Measurement Protocols
| Parameter | Protocol |
| Absorption and Emission Spectra | Dissolve the probe in a suitable solvent (e.g., buffer for biological experiments) and record the absorption spectrum using a UV-Vis spectrophotometer. Record the fluorescence emission spectrum using a spectrofluorometer at an excitation wavelength corresponding to the absorption maximum. |
| Fluorescence Quantum Yield (Φ) | Determine the quantum yield relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[15][16][17][18][19] The absorbance of both the sample and the standard should be kept below 0.1 at the excitation wavelength to avoid inner filter effects. |
| Selectivity and Titration Studies | To assess the selectivity of the probe for its target analyte, record the fluorescence response in the presence of various potentially interfering species. For quantitative analysis, perform a fluorescence titration by adding increasing concentrations of the target analyte to a solution of the probe and monitoring the change in fluorescence intensity. |
Protocol for Live-Cell Imaging with an this compound Zinc Probe
This protocol provides a detailed workflow for imaging intracellular zinc using a representative 8-aminoisochinolin-based fluorescent probe.
Caption: Step-by-step workflow for live-cell imaging.
Materials:
-
Cell line of interest (e.g., HeLa or PC-3 cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound zinc probe (e.g., Zinquin ethyl ester)
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
One day prior to imaging, seed the cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Probe Loading:
-
Prepare a working solution of the 8-aminoisochinolin zinc probe in imaging buffer at the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing imaging buffer to the cells and incubate for 30 minutes at 37°C, protected from light. The optimal loading time and concentration may need to be determined empirically for different cell types and probes.
-
-
Washing:
-
After incubation, remove the probe solution and wash the cells twice with pre-warmed imaging buffer to remove any excess, unbound probe.
-
-
Confocal Microscopy:
-
Mount the glass-bottom dish or coverslip onto the stage of the confocal microscope.
-
Use an appropriate objective lens (e.g., 40x or 63x oil immersion) for cellular imaging.
-
Set the excitation wavelength to ~360 nm and the emission detection range to ~450-550 nm for a typical blue-emitting zinc probe.[1] These settings should be optimized based on the specific photophysical properties of the probe being used.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images of the cells. For dynamic studies, time-lapse imaging can be performed.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity within specific regions of interest (ROIs), such as the cytoplasm or specific organelles.
-
The fluorescence intensity can be correlated with the relative concentration of the target analyte.
-
Cell Viability Assessment
It is crucial to ensure that the fluorescent probe and the imaging conditions are not cytotoxic to the cells. Standard cell viability assays, such as the MTT or resazurin reduction assays, should be performed.[20][21][22][23][24]
Protocol for MTT Assay:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with the fluorescent probe at various concentrations for the same duration as the imaging experiment.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Concluding Remarks and Future Perspectives
8-Aminoisochinolin derivatives represent a powerful and versatile class of fluorescent probes for biological imaging. Their tunable photophysical properties and amenability to synthetic modification have enabled the development of sensors for a range of important biological analytes and environments. The protocols and application notes provided in this guide offer a solid foundation for researchers to harness the potential of these imaging agents in their own studies.
The field continues to evolve, with ongoing efforts to develop probes with improved properties, such as near-infrared (NIR) emission for deeper tissue imaging, enhanced photostability, and multi-analyte sensing capabilities. The integration of 8-aminoisochinolin-based probes with advanced imaging techniques, such as super-resolution microscopy, promises to provide even greater insights into the intricate workings of the cell. As our understanding of the chemistry and biology of these compounds grows, so too will their impact on fundamental research and drug discovery.
References
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolizinium as a new fluorescent lysosomotropic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysosomal-targeted fluorescent probe based pH regulating reactivity for tracking cysteine dynamics under oxidative stress - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Lysosome-targeted fluorescent probes: Design mechanism and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.horiba.com [static.horiba.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. edinst.com [edinst.com]
- 19. agilent.com [agilent.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 23. store.sangon.com [store.sangon.com]
- 24. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Application Note: High-Purity Recovery of 8-Aminoisoquinoline via Optimized Acid-Base Extraction
Abstract
This application note provides a detailed protocol for the purification of 8-Aminoisoquinoline from neutral and acidic impurities using a robust acid-base extraction method. This compound is a critical building block in pharmaceutical research and drug development, and its purity is paramount for successful downstream applications.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a scalable and efficient method for obtaining high-purity this compound. The scientific principles underpinning each step are explained to empower users to adapt the protocol to their specific needs and troubleshoot effectively.
Introduction: The Significance of this compound Purity
This compound is a heterocyclic aromatic amine that serves as a vital intermediate in the synthesis of a wide range of biologically active compounds, including antimalarial, anticancer, and antiviral agents.[1][3] The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and biological activity of the final products. Therefore, a reliable purification strategy is essential.
Acid-base extraction is a powerful and cost-effective technique for purifying ionizable organic compounds like this compound.[4] This method leverages the differential solubility of the compound in its neutral and protonated (salt) forms.[4][5] This application note will detail a validated protocol for the acid-base extraction of this compound, ensuring a high degree of purity suitable for demanding research and development applications.
Principles of Acid-Base Extraction for this compound
The purification strategy hinges on the basicity of the amino group at the 8-position of the isoquinoline ring.[6] The lone pair of electrons on the nitrogen atom readily accepts a proton from an acid, forming a water-soluble ammonium salt.[7] This transformation is reversible, and the neutral, water-insoluble amine can be regenerated by the addition of a base.
The core principle involves the following equilibria:
-
Acidification Step: The crude mixture containing this compound is dissolved in an organic solvent immiscible with water. Upon washing with an aqueous acid (e.g., hydrochloric acid), the basic this compound is protonated to form its hydrochloride salt. This salt is ionic and therefore preferentially partitions into the aqueous phase, while neutral and acidic impurities remain in the organic phase.
-
Basification Step: The aqueous layer containing the protonated this compound is then treated with a base (e.g., sodium hydroxide) to neutralize the excess acid and deprotonate the 8-aminoisoquinolinium ion. This regenerates the neutral this compound, which is poorly soluble in water and will precipitate out or can be extracted back into an organic solvent.[6]
This process effectively isolates the basic this compound from non-basic impurities.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is crucial for the successful and safe execution of this protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [1][8] |
| Molecular Weight | 144.17 g/mol | [1][8] |
| Appearance | Brown crystalline powder/solid | [1][9] |
| Melting Point | 155-157 °C | [1][9] |
| Predicted pKa | 6.20 ± 0.23 | [1][9] |
| Solubility | Soluble in chloroform, ethanol, ether; low solubility in water. | [1] |
Safety Precautions:
-
This compound may cause skin, eye, and respiratory tract irritation.[1][2]
-
Always handle this compound and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting the experiment.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The volumes can be scaled accordingly for different starting quantities.
Materials and Reagents
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel (appropriate size)
-
Erlenmeyer flasks and beakers
-
pH paper or pH meter
-
Rotary evaporator
-
Filter paper and funnel
Step-by-Step Purification Procedure
PART A: Acidic Extraction of this compound
-
Dissolution: Dissolve the crude this compound (approx. 1 g) in 50 mL of dichloromethane (DCM) in an Erlenmeyer flask. If the crude material does not fully dissolve, it may indicate the presence of insoluble impurities; these can be removed by gravity filtration at this stage.
-
Transfer to Separatory Funnel: Transfer the DCM solution to a 250 mL separatory funnel.
-
First Acidic Wash: Add 50 mL of 1 M aqueous HCl to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The lower layer will be the organic phase (DCM), and the upper layer will be the aqueous phase containing the protonated this compound hydrochloride salt.
-
Drain the Aqueous Layer: Carefully drain the upper aqueous layer into a clean 250 mL Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with two additional 25 mL portions of 1 M HCl to ensure complete transfer of the this compound into the aqueous phase. Combine all aqueous extracts in the same Erlenmeyer flask. The organic layer now contains neutral and acidic impurities and can be set aside for proper disposal.
PART B: Regeneration and Isolation of Purified this compound
-
Cooling: Place the combined aqueous extracts in an ice bath to cool. This will help to control the heat generated during the subsequent neutralization step.
-
Basification: While stirring the cooled aqueous solution, slowly add 1 M NaOH dropwise. Monitor the pH of the solution using pH paper or a pH meter. Continue adding NaOH until the solution is basic (pH > 10). The neutral this compound will precipitate as a solid.
-
Re-extraction into Organic Solvent: Add 50 mL of fresh DCM to the flask containing the basified aqueous solution and the precipitated this compound.
-
Transfer and Extraction: Transfer the mixture back to the separatory funnel and shake vigorously for 1-2 minutes, remembering to vent frequently.
-
Phase Separation and Collection: Allow the layers to separate. Drain the lower organic (DCM) layer, which now contains the purified this compound, into a clean, dry Erlenmeyer flask.
-
Repeat Re-extraction: To maximize the recovery of the purified product, extract the aqueous layer with two more 25 mL portions of DCM. Combine all organic extracts.
PART C: Drying and Solvent Removal
-
Brine Wash: Wash the combined organic extracts with 50 mL of saturated sodium chloride solution (brine) in the separatory funnel. This step helps to remove the bulk of the dissolved water from the organic phase.[10]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the solution. Swirl the flask; if the drying agent clumps together, add more until some of it moves freely in the solution. Let it stand for at least 15 minutes.
-
Filtration: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Evaporation: Remove the dichloromethane using a rotary evaporator to yield the purified this compound as a solid.
-
Final Drying and Yield Calculation: Place the flask under high vacuum for at least one hour to remove any residual solvent. Determine the mass of the purified product and calculate the percentage yield.
Visual Workflow of the Extraction Process
Figure 1. Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during extraction | Vigorous shaking; presence of surfactants. | Allow the mixture to stand for a longer period. Gently swirl instead of shaking. Add a small amount of brine to break the emulsion. |
| Low recovery of product | Incomplete extraction; insufficient basification. | Perform additional extractions of both the initial organic layer with acid and the final aqueous layer with DCM. Ensure the aqueous layer is sufficiently basic (pH > 10) before re-extraction. |
| Product "oils out" instead of precipitating | Presence of impurities lowering the melting point. | Ensure complete removal of impurities in the initial extraction steps. Try a different recrystallization solvent after isolation if purity is still an issue.[6] |
| Product is wet or oily after evaporation | Incomplete drying of the organic layer. | Ensure sufficient anhydrous drying agent was used. A brine wash before drying is highly recommended.[10] Place the final product under high vacuum for an extended period. |
Conclusion
The acid-base extraction protocol detailed in this application note provides a simple, efficient, and scalable method for the purification of this compound. By exploiting the basic nature of the amino group, this technique effectively separates the target compound from neutral and acidic impurities, yielding a product of high purity suitable for sensitive downstream applications in medicinal chemistry and materials science. Adherence to the procedural steps and safety precautions outlined will ensure a successful and safe purification process.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: 23687-27-6 [m.chemicalbook.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Application Notes & Protocols: Large-Scale Synthesis of 8-Aminoisoquinoline
Abstract
8-Aminoisoquinoline is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules, including antimalarial agents and kinase inhibitors.[1][2] The transition from laboratory-scale synthesis to robust, large-scale industrial production presents significant challenges in terms of yield, purity, safety, and cost-effectiveness. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of this compound. We present a detailed, field-proven protocol centered on the catalytic hydrogenation of 8-nitroisoquinoline, selected for its scalability, efficiency, and atom economy. The guide explains the underlying chemical principles, outlines critical process parameters, and provides self-validating protocols for synthesis, purification, and quality control, alongside essential safety and hazard management procedures.
Synthetic Strategy and Rationale
While several pathways to this compound exist, including classical methods like the Bischler-Napieralski reaction followed by nitration and reduction[2], the most direct and industrially viable route commences with 8-nitroisoquinoline. This precursor is either commercially available or can be synthesized in high yield.
Chosen Route: Catalytic Hydrogenation of 8-Nitroisoquinoline
This strategy is favored for large-scale production due to several key advantages:
-
High Selectivity: Catalytic hydrogenation is highly selective for the reduction of the nitro group, minimizing the formation of byproducts compared to other reduction methods (e.g., using metal-acid systems).
-
Process Safety & Simplicity: The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) simplifies product work-up and catalyst removal through simple filtration. This avoids the complex extraction procedures required for stoichiometric reducing agents.
-
Environmental Considerations: The primary byproduct is water, making this a relatively clean chemical transformation. Solvents can be recovered and recycled, improving the overall green chemistry profile of the process.
-
Scalability: The process is readily scalable from benchtop reactors to multi-hundred-liter industrial vessels with predictable outcomes.
Overall Synthesis Workflow
The logical flow from starting material to final, quality-controlled product is illustrated below.
Caption: High-level workflow for the industrial synthesis of this compound.
Detailed Synthesis Protocol: Catalytic Hydrogenation
This protocol details the reduction of 8-nitroisoquinoline to this compound. The quantities provided are for a representative pilot scale and can be linearly scaled for full production.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Rationale for Use |
| 8-Nitroisoquinoline | >98% Purity | Commercial Supplier | Key starting material. |
| Palladium on Carbon (10% Pd) | 50% Wet Catalyst | Johnson Matthey, Evonik | Industry-standard heterogeneous catalyst for nitro group reduction. The wet form mitigates pyrophoric risk. |
| Methanol (MeOH) | Anhydrous | VWR, Merck | Primary reaction solvent; effectively dissolves the starting material. |
| Tetrahydrofuran (THF) | Anhydrous | VWR, Merck | Co-solvent to ensure solubility throughout the reaction. |
| Hydrogen Gas (H₂) | High Purity (99.999%) | Airgas, Linde | The reducing agent for the hydrogenation process. |
| Nitrogen Gas (N₂) | High Purity, Inert | Airgas, Linde | Used for inerting the reactor vessel to ensure a safe, oxygen-free environment. |
| Celite® 545 | Filtration Grade | Sigma-Aldrich | A filter aid to ensure complete removal of the fine Pd/C catalyst particles. |
Equipment
-
Jacketed Glass or Stainless Steel Hydrogenation Reactor (e.g., Parr, Büchi) equipped with overhead stirring, temperature control, pressure gauge, and gas inlet/outlet valves.
-
Inert Filtration System (e.g., Nutsche filter-dryer).
-
Rotary Evaporator (for pilot scale) or Wiped-Film Evaporator (for industrial scale).
-
Glass-lined or Stainless Steel Crystallization Vessel with temperature control.
-
Vacuum Oven.
Step-by-Step Protocol
-
Reactor Inerting: Purge the hydrogenation reactor thoroughly with nitrogen gas (3 cycles of pressurizing to 2 bar and venting) to remove all oxygen.
-
Charging Reagents: Under a positive nitrogen atmosphere, charge the reactor with 8-nitroisoquinoline (1.0 eq), Methanol (10 vol), and THF (5 vol). Begin agitation to dissolve the solid.
-
Catalyst Slurry Addition: In a separate vessel, prepare a slurry of 10% Pd/C (50% wet, 0.5-1.0 mol% Pd basis) in a small amount of methanol. Carefully transfer this slurry to the reactor under a nitrogen counter-flow.
-
Expert Insight: Adding the catalyst as a slurry prevents the dry, potentially pyrophoric powder from becoming airborne and minimizes the risk of ignition.
-
-
System Purging: Seal the reactor. Perform three additional purge cycles with nitrogen to remove any air introduced during charging, followed by three purge cycles with hydrogen gas to saturate the system.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the target pressure (typically 3-5 bar). Heat the reaction mixture to 40-50°C. Monitor the reaction via hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Causality: The elevated temperature and pressure increase the rate of reaction by enhancing the solubility of hydrogen in the solvent and increasing the kinetic energy of the molecules, leading to more effective collisions at the catalyst surface.
-
-
Reaction Monitoring: After hydrogen uptake ceases, take a sample via a protected sampling port. Analyze by HPLC or TLC to confirm the complete consumption of the 8-nitroisoquinoline starting material.
-
Post-Reaction Purging: Once complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen gas (at least 5 cycles) to eliminate all residual hydrogen.
Purification Protocol: Recrystallization
Purification is critical to achieving the high purity (>99.5%) required for pharmaceutical applications. Recrystallization is the method of choice for its scalability and effectiveness.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the catalyst cake with a small volume of methanol to recover any entrained product.
-
Trustworthiness: The Celite bed is crucial for removing all fine palladium particles. Residual palladium can be toxic and may interfere with subsequent synthetic steps.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and THF, yielding the crude this compound as a solid.
-
Recrystallization:
-
Transfer the crude solid to a clean, inerted crystallization vessel.
-
Add a minimal amount of a suitable hot solvent (e.g., Toluene) to dissolve the solid completely. The choice of solvent is critical; it should dissolve the product well at high temperatures but poorly at low temperatures.
-
Slowly cool the solution with gentle agitation to induce crystallization. A typical cooling profile is from 80°C to 10°C over 4-6 hours.
-
Expert Insight: A slow cooling rate promotes the formation of larger, more uniform crystals, which are easier to filter and typically have higher purity as impurities are excluded from the growing crystal lattice.
-
Optionally, add an anti-solvent (e.g., Heptane) once crystallization begins to further decrease the solubility of the product and improve the recovery yield.
-
-
Isolation and Drying: Isolate the purified crystals by filtration. Wash the filter cake with a small amount of cold anti-solvent. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a white to pale yellow crystalline solid.[2]
Quality Control and Characterization
The final product must be rigorously tested to confirm its identity, strength, and purity.
| Analysis | Specification | Purpose |
| Appearance | White to pale yellow crystalline solid | Confirms physical properties.[2] |
| Melting Point | 155-157 °C | A sharp melting point range indicates high purity. |
| HPLC Purity | ≥ 99.5% | Quantifies purity and detects any residual starting material or byproducts. |
| ¹H NMR | Conforms to structure | Confirms chemical identity and structure. |
| Residual Solvents | Per ICH Guidelines | Ensures solvents used in the process are below pharmaceutically acceptable limits. |
| Palladium Content | < 10 ppm | Confirms effective removal of the hydrogenation catalyst. |
Safety and Hazard Management
Handling the synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the materials and reaction conditions.
-
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a designated, well-ventilated area with appropriate electrical grounding and spark-proof equipment.
-
Palladium on Carbon: Can be pyrophoric when dry. Always handle in a wet state or under an inert atmosphere.[3]
-
This compound: May cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[2]
-
Solvents: Methanol is toxic and flammable. THF can form explosive peroxides.
Personal Protective Equipment (PPE)
| Item | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[4] |
| Body Protection | Flame-retardant lab coat or coveralls. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[3] |
Safety Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in 8-Aminoisoquinoline Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 8-Aminoisoquinoline and its derivatives. This compound is a critical structural motif in medicinal chemistry and materials science.[1][2] However, its synthesis, particularly via modern cross-coupling methods, can be susceptible to low conversion rates and challenging purifications.
This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the efficiency and success of your synthetic endeavors. We will focus primarily on the Buchwald-Hartwig amination, the state-of-the-art method for this transformation, while also addressing broader challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing the this compound core:
-
Classical Methods: These foundational routes often involve building the ring system or modifying a pre-existing isoquinoline core. A common approach is the nitration of isoquinoline, which produces a mixture of 5-nitro- and 8-nitroisoquinoline. These isomers must be separated before the 8-nitro group is reduced to the desired amine.[3] While historically significant, this method suffers from poor regioselectivity and the need for harsh nitrating conditions.
-
Modern Cross-Coupling Methods: The most prevalent and efficient modern approach is the Palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction directly couples an amine source (like ammonia, a protected amine, or an ammonia equivalent) with an 8-haloisoquinoline (typically 8-bromo- or 8-chloroisoquinoline). This method offers superior regioselectivity and functional group tolerance, making it the preferred choice in most drug discovery and development settings.[5]
Q2: Why is my isolated yield of this compound dramatically lower than the conversion indicated by LC-MS analysis?
This is a frequent and frustrating issue that almost always points to challenges during purification rather than the reaction itself. The 8-amino group makes the molecule basic, leading to strong interactions with the acidic silanol groups on a standard silica gel column.[6] This can cause several problems:
-
Irreversible Adsorption: A significant portion of your product may remain permanently bound to the silica gel.[6]
-
Severe Peak Tailing: The product that does elute will often produce broad, tailing peaks, leading to poor separation from impurities and recovery in many mixed fractions.[6]
-
Product Degradation: The acidic surface of the silica can sometimes promote the degradation of sensitive compounds.[6]
Solution: Avoid standard silica gel chromatography where possible. First, attempt an acid-base extraction to isolate your basic product from neutral or acidic impurities. If chromatography is necessary, add a basic modifier like triethylamine (0.5-2%) to your mobile phase to saturate the acidic sites on the silica gel, or consider using a less acidic stationary phase like alumina.[6]
In-Depth Troubleshooting Guide for Low Conversion
This section addresses specific experimental failures during the Buchwald-Hartwig amination of an 8-haloisoquinoline.
Q: My Buchwald-Hartwig reaction shows less than 20% conversion. What are the primary suspects?
A conversion rate below 20% suggests a fundamental problem with one or more core components of the reaction. The issue likely lies with the catalyst system, reagents, or reaction setup.
Causality & Troubleshooting Workflow:
A systematic check of the reaction components is the most effective way to diagnose the problem. The following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low Buchwald-Hartwig conversion.
Detailed Checklist & Explanations:
-
Reagent and Solvent Quality: The catalytic cycle is highly sensitive to water and oxygen.
-
Action: Use freshly distilled/anhydrous solvents (e.g., toluene, dioxane). Ensure your amine is pure and dry. Water can hydrolyze intermediates and inhibit the catalyst.
-
-
Inert Atmosphere: Palladium(0) catalysts are readily oxidized to an inactive state.
-
Action: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Catalyst System Components: The choice of precursor, ligand, and base are interdependent and crucial for success.[7][8]
-
Palladium Precursor: Precursors like Pd(OAc)₂ and Pd₂(dba)₃ can degrade over time.
-
Action: Run a control reaction with a known, reliable substrate to confirm catalyst activity.[9] If it fails, use a fresh bottle.
-
-
Ligand: The ligand stabilizes the Pd(0) center and facilitates the key steps of oxidative addition and reductive elimination. The 8-position of isoquinoline is sterically hindered, which can impede catalyst binding.[10]
-
Action: Use air-stable phosphine ligands if possible. For the sterically demanding this compound, bulky, electron-rich ligands are often required. If one ligand fails, screen others.
-
-
Base: The base is critical for generating the palladium(II) amido complex. Its strength, solubility, and steric bulk are all important factors.[4]
-
Table 1: Common Starting Conditions for Buchwald-Hartwig Amination of 8-Bromoisoquinoline
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-5 mol%) | Both are common Pd(0) sources or precursors.[7] |
| Ligand | XantPhos (2-4 mol%) | BrettPhos (4-10 mol%) | Bulky, electron-rich ligands are needed to promote reductive elimination.[10] |
| Base | Cs₂CO₃ (1.5-2.0 equiv.) | LHMDS (2.0 equiv.) | Cs₂CO₃ is a strong, effective base.[4] LHMDS is stronger and non-nucleophilic, good for unreactive amines.[10] |
| Solvent | Toluene or Dioxane | t-BuOH or THF | Solvent choice can impact solubility and reaction rates.[4][10] |
| Temperature | 100-110 °C | 80-110 °C | Higher temperatures are often needed to overcome activation energy barriers.[7][10] |
Q: My reaction proceeds to ~50% conversion and then stalls. I also see significant byproduct formation. How do I diagnose and fix this?
A stalling reaction is a classic sign of catalyst deactivation or decomposition during the reaction. The primary byproduct often observed is isoquinoline, resulting from hydrodehalogenation of your starting material.
Understanding the Catalytic Cycle and Failure Points:
The efficiency of the reaction depends on the smooth operation of the catalytic cycle. Catalyst deactivation can occur at multiple points, leading to a stalled reaction.
Caption: Buchwald-Hartwig cycle and common points of catalyst failure.
Troubleshooting Strategies:
-
Address Catalyst Deactivation:
-
Problem: The active Pd(0) species is sensitive, and even trace oxygen can kill it. The ligand can also dissociate at high temperatures, leading to palladium black precipitation.
-
Solution:
-
Improve Inerting: Ensure your degassing and inert atmosphere techniques are rigorous.
-
Use a More Robust Ligand: Switch to a more sterically bulky and thermally stable ligand (e.g., Josiphos or Buchwald-type biaryl phosphine ligands).
-
Lower Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
-
-
Minimize Hydrodehalogenation:
-
Problem: This side reaction consumes your starting 8-haloisoquinoline, converting it to isoquinoline. It is often caused by moisture in the reaction.
-
Solution:
-
Use Anhydrous Conditions: Dry your amine, solvents, and base rigorously. Using freshly opened reagents is critical.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can sometimes outcompete the side reaction.
-
-
-
Optimize Reaction Parameters:
-
Action: If the above steps do not resolve the issue, a systematic re-optimization may be needed. Consider a Design of Experiments (DoE) approach to efficiently screen variables like ligand-to-metal ratio, base, and temperature.[5]
-
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 8-Bromoisoquinoline
This protocol is a general starting point and may require optimization.
-
Setup: To an oven-dried Schlenk flask, add 8-bromoisoquinoline (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), and XantPhos (0.04 equiv., 4 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add Cs₂CO₃ (2.0 equiv.) and the amine source (1.2 equiv.). Then, add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of 8-bromoisoquinoline and the appearance of the this compound product.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Proceed to purification.
Protocol 2: Purification via Acid-Base Extraction
This protocol is highly effective for separating basic this compound from neutral or acidic impurities, avoiding issues with silica gel.[6]
-
Dissolution: Concentrate the filtrate from the workup step. Dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake vigorously, venting frequently. The protonated this compound will move into the aqueous layer. Separate the layers and save the aqueous layer.
-
Back-Extraction: Wash the organic layer with 1 M HCl (aq) one more time to ensure complete extraction of the product. Combine all aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) with stirring until the pH is >10. The deprotonated product will often precipitate or can be extracted.
-
Final Extraction: Extract the basified aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing 8-Aminoisoquinoline C-H Activation Reactions
Welcome to the technical support center for 8-aminoisooquinoline (8-AIQ) and 8-aminoquinoline (8-AQ) directed C-H activation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges through a detailed troubleshooting guide and a series of frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
I. Troubleshooting Guide: From Frustration to Functionalization
This section is structured to address specific experimental failures in a direct question-and-answer format.
Question 1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
Low conversion is a common hurdle. A systematic approach is key to identifying the root cause.
Answer: Low or no conversion in 8-AIQ/8-AQ directed C-H activation can stem from several factors, ranging from catalyst integrity to suboptimal reaction parameters. Here is a hierarchical troubleshooting strategy:
1. Verify Catalyst and Reagent Integrity:
-
Catalyst Source & Purity: The activity of your metal catalyst (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) is paramount. Ensure you are using a high-purity source. Over time, palladium acetate can decompose to Pd(0) (black precipitate), reducing its efficacy. It's often best to use a freshly opened bottle or a trusted supplier.
-
Oxidant Function: Many C-H activation cycles, particularly with Pd(II), require an oxidant (e.g., AgOAc, Ag₂CO₃, K₂S₂O₈) to regenerate the active catalyst. Ensure your oxidant is dry and has not degraded. For silver salts, which are light-sensitive, proper storage is crucial.
-
Substrate & Reagent Purity: Impurities in the 8-AIQ/8-AQ-amide substrate or the coupling partner can poison the catalyst. Verify the purity of your starting materials by NMR or other appropriate analytical techniques. Ensure all reagents are free of coordinating impurities that could inhibit the catalyst.
2. Re-evaluate Reaction Conditions:
-
Solvent Choice & Purity: The solvent must be anhydrous and is critical for solubility and catalyst stability.[1] Dichloroethane (DCE) and tert-amyl alcohol are often effective solvents for these reactions.[1][2] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMA, but be aware that these can sometimes coordinate to the metal center and inhibit catalysis.
-
Temperature Optimization: C-H activation is an energy-intensive step. While higher temperatures (100-140 °C) often increase reaction rates, they can also lead to catalyst decomposition or undesired side reactions.[1] A systematic temperature screen (e.g., in 10 °C increments) is advisable. In some cases, lowering the temperature and extending the reaction time can improve the yield by minimizing catalyst degradation.[1]
-
Atmosphere Control: These reactions are typically sensitive to oxygen and moisture. Ensure the reaction vessel is properly evacuated and backfilled with an inert gas (Argon or Nitrogen).[2]
3. The Role of Additives:
-
Carboxylic Acids: Additives like pivalic acid (PivOH) or acetic acid (AcOH) can be crucial. They often participate in the concerted metalation-deprotonation (CMD) step, which is the key C-H cleavage event.[3] The carboxylate anion acts as a proton shuttle, facilitating the removal of the C-H proton.
-
Bases: In some protocols, particularly with nickel catalysts, bases like Na₂CO₃ or K₂CO₃ are used. However, they can also hinder catalysis by forming inactive off-cycle species.[3] If using a base, ensure it is finely ground and anhydrous. If issues persist, consider an alternative base like NaOtBu, which has been shown to improve turnovers under milder conditions in specific Ni-catalyzed systems.[3]
Below is a logical workflow for troubleshooting low conversion issues.
Caption: A systematic workflow for troubleshooting low conversion.
Question 2: My reaction is producing significant side products or shows poor regioselectivity. What can I do?
Selectivity is controlled by the directing group, but other factors can override this control.
Answer: The 8-aminoquinoline group is a powerful bidentate directing group, strongly favoring functionalization at the ortho C-H bond of the attached substrate.[4] However, issues with selectivity can arise.
-
Homocoupling of the Coupling Partner: This often occurs when the oxidative addition of the coupling partner (e.g., an aryl halide) to the catalyst is slow or when the C-H activation step is inefficient.
-
Solution: Try lowering the concentration of the coupling partner or adding it slowly over the course of the reaction. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes favor the desired catalytic cycle over side reactions.[2]
-
-
Undesired C-H Functionalization Site:
-
On the Substrate: If your substrate has multiple accessible C-H bonds, you may see a mixture of products. The 8-AQ group provides strong ortho-selectivity, but highly activated C-H bonds elsewhere in the molecule can sometimes compete. Modifying the electronic properties of the substrate or switching to a bulkier catalyst/ligand system may enhance selectivity.
-
On the Quinoline Ring: While rare for ortho-functionalization of the substrate, some catalytic systems, particularly under photocatalytic or radical conditions, can favor functionalization at the C5 position of the quinoline ring itself.[5][6] This is a distinct mechanistic pathway. Ensure your reaction conditions (e.g., exclusion of light unless intended) are appropriate for the desired chelation-controlled pathway.
-
-
Product Inhibition/Decomposition: The desired product may itself be unstable under the reaction conditions or act as a catalyst inhibitor. Monitor the reaction by TLC or LC-MS over time. If the product concentration peaks and then declines, it suggests decomposition.
-
Solution: Reduce the reaction temperature or time. Once a reasonable conversion is achieved, work up the reaction immediately.
-
Question 3: The 8-aminoquinoline directing group is difficult to remove post-reaction. What are the best cleavage strategies?
The robustness of the 8-AQ amide bond is a double-edged sword: excellent for directing the reaction, but challenging for removal.[7]
Answer: Cleavage of the 8-AQ amide is a critical final step. Harsh conditions can damage the functionalized product. Several methods have been developed:
| Cleavage Method | Reagents | Conditions | Pros | Cons |
| Acid Hydrolysis | 6M HCl or H₂SO₄ | High Temp (e.g., 100-120 °C) | Simple reagents | Harsh; not suitable for acid-sensitive products. |
| Basic Hydrolysis | NaOH, KOH in EtOH/H₂O | Reflux | Better for acid-sensitive groups | Can be slow; may not be effective for sterically hindered amides. |
| Oxidative Cleavage | O₃, then NaBH₄ or Me₂S | Low Temp (-78 °C to RT) | Very mild; high yielding | Requires ozonolysis equipment; two-step process.[7] |
| Transamidation | Boc₂O, DMAP, then an amine | Room Temp | Mild; allows direct conversion to other amides | Multi-step one-pot procedure; requires Boc activation.[8] |
| Nitrosation | NaNO₂, aq. HBr/AcOH | 0 °C to RT | Effective for many substrates | Generates diazonium intermediate; can lead to side reactions. |
Recommendation: For sensitive substrates, the oxidative cleavage protocol developed by Li and coworkers is often the most reliable method, converting the robust amide into a much more labile imide intermediate that is easily cleaved.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 8-aminoquinoline directed C-H activation?
A1: The 8-aminoquinoline group acts as a bidentate directing group. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[9] The key steps are:
-
Chelation: The substrate's 8-AQ group coordinates to the metal center (e.g., Pd(II), Rh(III)) through both the quinoline nitrogen and the amide nitrogen, forming a stable 5-membered palladacycle or rhodacycle.[10]
-
C-H Cleavage (CMD): This is the rate-determining step. The coordinated metal center brings an ortho C-H bond of the substrate into close proximity. An external base or an anionic ligand on the metal (often a carboxylate from an additive like PivOH) assists in abstracting the proton as the metal center forms a bond with the carbon, creating a new, larger metallacycle.
-
Oxidative Addition/Reductive Elimination: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the metal center. This is followed by reductive elimination, which forms the new C-C bond and releases the functionalized product.
-
Catalyst Regeneration: An oxidant is often required, especially in Pd(II) catalysis, to regenerate the active catalytic species for the next cycle.
Caption: Generalized catalytic cycle for C-H activation.
Q2: Which metal catalyst should I choose: Palladium, Rhodium, or Nickel?
A2: The choice of metal depends on the desired transformation and the substrate.
-
Palladium (Pd): Most commonly used for C(sp²)-H arylations and olefinations.[2] Pd(OAc)₂ is a typical and effective precursor. These reactions are well-studied and have a broad scope.
-
Rhodium (Rh): Often preferred for couplings with alkenes and alkynes.[10] Catalysts like [Cp*RhCl₂]₂ are highly effective and can operate under milder conditions than some Pd systems. They are particularly useful for annulation reactions.[11][12]
-
Nickel (Ni): A more earth-abundant and cost-effective alternative. Ni catalysts have shown great promise for C(sp³)-H functionalization.[3] They may require different ligands or additives (e.g., phosphines) compared to Pd and Rh.
Q3: How do I select the optimal reaction conditions for a new substrate?
A3: For a new substrate, it is best to start with a set of standard, well-established conditions and optimize from there. A good starting point for a Pd-catalyzed C(sp²)-H arylation with an aryl iodide would be:
| Component | Loading / Concentration | Purpose |
| 8-AQ Substrate | 1.0 equiv | Starting Material |
| Aryl Iodide | 1.5 - 3.0 equiv | Coupling Partner |
| Pd(OAc)₂ | 5 - 10 mol% | Catalyst |
| AgOAc or Ag₂CO₃ | 2.0 equiv | Oxidant |
| PivOH or NaOAc | 1.0 equiv | Additive (Proton Shuttle) |
| Solvent (e.g., DCE) | 0.1 - 0.5 M | Medium |
| Temperature | 100 - 120 °C | Energy Input |
| Atmosphere | Argon or Nitrogen | Inert Conditions |
Reference conditions adapted from optimization studies.[2]
Start with these conditions and monitor the reaction. If conversion is low, proceed with the troubleshooting steps outlined in Question 1. Screen different solvents, additives, and temperatures to find the optimal balance for your specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Rhodium-catalyzed ortho C-H bond activation of arylamines for the synthesis of quinoline carboxylates. | Semantic Scholar [semanticscholar.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Navigating the Challenges of 8-Aminoisoquinoline Directing Group Removal
Welcome to the technical support center dedicated to addressing the complexities associated with the removal of the 8-aminoisooquinoline (AIQ) directing group. The robust nature of the AIQ amide bond, while advantageous for achieving high selectivity in C-H functionalization reactions, frequently presents a significant hurdle during the final deprotection step.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smoother experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the 8-aminoisooquinoline directing group so challenging to remove?
A1: The difficulty in cleaving the 8-aminoisooquinoline directing group is primarily due to the high resonance stabilization of the amide bond it forms with the substrate.[2] This inherent stability necessitates the use of harsh reaction conditions, such as concentrated acids or bases at elevated temperatures, which can unfortunately be incompatible with sensitive functional groups within the molecule.[1]
Q2: What are the principal strategies for removing the AIQ directing group?
A2: The most commonly employed methods for AIQ removal include:
-
Solvolysis: This involves the use of strong acids (e.g., concentrated HCl) or bases (e.g., NaOH) at high temperatures.[1]
-
Oxidative Deprotection: This strategy involves the conversion of the stable amide into a more labile imide, which can then be cleaved under milder conditions.[1]
-
Transamidation: This approach activates the AIQ amide, for instance with a Boc group, to facilitate its reaction with another amine.[1][6][7]
-
Reductive Cleavage: In certain cases, reductive methods can be employed for the removal of the directing group.[1]
Q3: My standard acidic or basic hydrolysis protocol is failing. What should I consider next?
A3: If conventional hydrolysis methods are proving ineffective, an oxidative deprotection protocol is a logical next step. This method alters the electronic properties of the amide, rendering it more susceptible to cleavage under gentler conditions.[1] Alternatively, exploring a transamidation strategy by activating the AIQ amide could provide a viable pathway to your desired product.[1]
Q4: Are there any "traceless" removal methods for the AIQ group?
A4: In specific synthetic contexts, the 8-aminoisooquinoline group can function as a "traceless" directing group, meaning it detaches in situ during the reaction, thus avoiding a separate removal step.[1]
Q5: Is it possible to recover and reuse the 8-aminoisooquinoline directing group?
A5: Yes, a key advantage of the AIQ directing group is the potential for its recovery and subsequent reuse, particularly after hydrolysis, alcoholysis, or certain transamidation protocols.[1]
Troubleshooting Guide
This section addresses common issues encountered during the removal of the 8-aminoisooquinoline directing group and provides systematic approaches to overcome them.
Issue 1: Low to No Conversion During Hydrolysis/Alcoholysis
| Potential Cause | Troubleshooting Steps |
| Insufficiently Harsh Conditions | Increase the concentration of the acid (e.g., concentrated HCl) or base (e.g., NaOH).Elevate the reaction temperature, typically in the range of 100–130°C.Extend the reaction time, as these reactions can often take anywhere from several hours to a few days.[1] |
| Steric Hindrance | For sterically congested substrates, consider switching to an alternative removal method such as oxidative deprotection, which may be less sensitive to steric bulk.[1] |
Issue 2: Decomposition of Starting Material or Product
| Potential Cause | Troubleshooting Steps |
| Incompatibility with Harsh Conditions | If your molecule contains sensitive functional groups, attempt a milder oxidative deprotection protocol. Ozonolysis followed by a reductive quench and subsequent treatment with a nucleophile can be an effective alternative.Investigate the possibility of enzymatic cleavage if a suitable enzyme is available.[1] |
Issue 3: Incomplete Reaction in Oxidative Deprotection
| Potential Cause | Troubleshooting Steps |
| Inefficient Amide to Imide Conversion | Carefully monitor the initial oxidation step (e.g., by TLC or LC-MS) to ensure complete conversion of the starting amide to the imide intermediate.[1] |
| Insufficiently Nucleophilic Cleavage Agent | If the imide cleavage is sluggish, consider using a more potent nucleophile. For example, if an alcohol is proving ineffective, switching to an amine might facilitate the desired reaction.[1] |
Issue 4: Observation of Side Reactions
| Potential Cause | Troubleshooting Steps |
| Undesired Reactivity of the Directing Group or Molecule | If you are employing basic conditions, be mindful of the potential for epimerization at adjacent stereocenters.Under oxidative conditions, ensure that other sensitive functional groups in your molecule are appropriately protected.A thorough analysis of any byproducts can provide valuable insights into the problematic reaction pathways.[1] |
| Failure to Cleave from Lactam Systems | The amide bond within a lactam is particularly resistant to cleavage. Standard removal methods are often unsuccessful for such substrates, and novel cleavage strategies may need to be developed and optimized.[1] |
Experimental Protocols
General Protocol for Acidic Hydrolysis
This protocol is a general guideline and may require optimization for your specific substrate.
-
Dissolve the 8-aminoisooquinoline amide substrate in a suitable solvent (e.g., water, dioxane, or an alcohol).
-
Add concentrated hydrochloric acid.
-
Heat the reaction mixture to 100-130°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Be aware that reaction times can vary significantly.
-
Upon completion, carefully cool the reaction mixture and neutralize the acid.
-
Extract the product with a suitable organic solvent.
-
Purify the product using standard techniques such as column chromatography or recrystallization.[1]
General Protocol for Oxidative Deprotection (Maulide Protocol)
This protocol is based on the method developed by Maulide and co-workers and should be adapted as needed.
-
Dissolve the 8-aminoisooquinoline amide in a mixture of CH₂Cl₂ and MeOH at -78°C.
-
Bubble ozone through the solution until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the resulting crude imide with a suitable nucleophile (e.g., aqueous ammonia for amides, sodium methoxide for esters) to cleave the imide and release the desired product.
-
Purify the product using standard purification techniques.[8]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in 8-aminoisooquinoline removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oduillgroup.com [oduillgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving the yield of 8-Aminoisoquinoline catalyzed reactions
Answering the call of researchers and synthetic chemists, this Technical Support Center provides in-depth guidance for optimizing reactions catalyzed by the 8-aminoisochinolin (AQ) directing group. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate common challenges and significantly improve your reaction yields. This guide is structured to address issues from the most immediate (low conversion) to the more nuanced aspects of catalyst and reagent selection.
This section addresses the most pressing issue faced in the lab: obtaining low to no yield of the desired product. The following is a systematic approach to diagnose and resolve the problem.
Question 1: My reaction shows low to no conversion of the starting material. What are the potential causes and how can I systematically improve the yield?
Answer: Low conversion is a common hurdle in C-H activation chemistry. The issue typically originates from one of three areas: the catalyst system, the reaction conditions, or the integrity of the reagents. A logical, step-by-step troubleshooting workflow is essential for efficiently identifying the root cause.[1]
References
Technical Support Center: Synthesis and Purification of 8-Aminoisoquinoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Aminoisoquinoline. This guide is designed to provide expert insights and practical solutions for the common challenges encountered during its synthesis, with a specific focus on identifying and removing process-related byproducts. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification strategies, and ensure the integrity of your final compound.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental challenges in a question-and-answer format.
Q1: My final this compound product is yellow or brown, not the expected off-white solid. What's causing the discoloration?
A1: Discoloration is a frequent issue, typically stemming from two main sources:
-
Oxidation: Aromatic amines, including this compound, are susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This is exacerbated by exposure to light and trace metals.[1]
-
Residual Nitro-aromatic Impurities: If your synthesis involves the reduction of 8-nitroisoquinoline, incomplete conversion will leave behind the intensely yellow starting material, tinting your final product.[2]
Recommended Solutions:
-
Inert Atmosphere: During work-up and purification, handle the compound under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.[1]
-
Light Protection: Protect the reaction and purification setups from light by wrapping flasks and columns in aluminum foil.[1]
-
Purification: Employ column chromatography with a suitable solvent system (see Protocol 2) or recrystallization to remove colored impurities. For residual starting material, ensure your reduction reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or HPLC.
Q2: I'm seeing an extra peak in my NMR spectrum that doesn't correspond to the product or solvent. What could it be?
A2: An unexpected peak often indicates a process-related byproduct. The most likely culprits depend on your synthetic route, which is commonly the reduction of 8-nitroisoquinoline.
-
Unreacted 8-Nitroisoquinoline: This is the most common impurity. Check the characteristic aromatic signals for this starting material.
-
Partially Reduced Intermediates: The reduction of a nitro group is a multi-electron process.[3] Depending on the reaction conditions and reducing agent, stable intermediates like 8-nitrosoisoquinoline or N-(isoquinolin-8-yl)hydroxylamine can be formed. These species have distinct NMR signals and may persist if the reduction is not driven to completion.[4]
-
Isomeric Impurities: If the preceding nitration step was not perfectly regioselective, you might have other nitroisoquinoline isomers (e.g., 5-nitroisoquinoline).[5] These would be reduced to their corresponding amino-isoquinolines, which are notoriously difficult to separate from the desired 8-amino isomer due to their similar properties.[1]
Q3: My column chromatography is giving poor separation and significant peak tailing. How can I improve it?
A3: This is a classic problem when purifying basic compounds like this compound on standard silica gel.[1] The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic amino group of your product. This causes some molecules to "stick" to the column, leading to broad, tailing peaks and poor separation from less basic impurities.
The Causality: The strong acid-base interaction results in a non-linear adsorption isotherm, violating the ideal conditions for chromatography and leading to asymmetrical peak shapes.
Recommended Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et3N) or ammonia, into your mobile phase (eluent).[1][6] The modifier will preferentially bind to the acidic sites on the silica gel, "masking" them from your product. This allows the this compound to travel through the column more uniformly, resulting in sharper peaks and vastly improved separation. See Protocol 2 for a detailed methodology.
Summary of Common Byproducts and Removal Strategies
| Problem | Potential Byproduct/Cause | Identification Method | Recommended Removal Strategy |
| Yellow/Brown Product | Air Oxidation Products, Residual 8-Nitroisoquinoline | Visual, TLC, UV-Vis | Column Chromatography, Recrystallization, Use of Inert Atmosphere[1] |
| Extra NMR/LC-MS Peaks | Unreacted 8-Nitroisoquinoline, Partially Reduced Intermediates (Nitroso, Hydroxylamine) | NMR, LC-MS | Drive reduction to completion, Column Chromatography, Acid-Base Extraction[1][4] |
| Poor Chromatographic Separation | Strong interaction of basic amine with acidic silica gel | Tailing peaks on TLC/Column | Add triethylamine to eluent, Use alternative stationary phase (e.g., alumina)[1][7] |
| Low Yield | Product loss during work-up, Irreversible adsorption to silica | Mass Balance | Acid-Base Extraction to avoid chromatography, Use of modified silica gel[1] |
Visualizing Byproduct Formation
The following diagram illustrates a common synthetic pathway for this compound, highlighting the critical reduction step where byproducts typically originate.
Caption: Synthetic route to this compound showing byproduct formation.
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to this compound? A: One of the most common and well-documented laboratory-scale methods is the nitration of isoquinoline to yield 8-nitroisoquinoline, followed by its reduction to the desired this compound.[8] The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst) or using metals in acidic media (e.g., iron powder in acetic or hydrochloric acid).[4][9]
Q: Besides byproducts, what other factors make this compound difficult to handle? A: The compound exhibits strong basicity due to the amino group, which can lead to handling challenges and requires specific purification techniques.[1] Additionally, like many aromatic amines, it should be handled with care, using appropriate personal protective equipment, as it may cause irritation to the skin, eyes, and respiratory tract.[10] Its chelating properties also mean it can interact with trace metal ions.[1][11]
Q: Can I use acid-base extraction for purification instead of chromatography? A: Absolutely. Acid-base extraction is a highly effective and scalable method for purifying this compound, especially for removing neutral or acidic impurities.[1] It leverages the basicity of the amino group to selectively move the compound between organic and aqueous layers. This can be a more efficient first-pass purification than chromatography, often reducing the need for large solvent volumes. See Protocol 1 for a detailed procedure.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for separating the basic this compound from neutral byproducts like unreacted starting materials from other synthetic routes or non-basic side products.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting periodically. The protonated this compound will transfer to the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Discard the organic layer, which contains the neutral impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 6 M NaOH or concentrated NH₄OH) with stirring until the solution is strongly alkaline (pH > 10). The this compound will precipitate as a free base.
-
Final Extraction: Extract the aqueous suspension several times with fresh portions of DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is optimized to overcome the challenges of purifying basic amines on silica gel.
-
Mobile Phase (Eluent) Preparation: Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
Crucial Step - Add Basic Modifier: To this eluent, add 1% triethylamine (Et₃N) by volume.[1][6] This is essential to prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the prepared mobile phase and pack the column as per standard laboratory procedure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to obtain the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. chembk.com [chembk.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 8-Aminoisoquinoline
Welcome to the technical support guide for 8-Aminoisoquinoline. This document is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile but sometimes challenging reagent. Our goal is to provide you with the expert insights and actionable protocols necessary to ensure your reactions proceed smoothly and efficiently.
Part 1: Frequently Asked Questions (FAQs) - Understanding this compound
This section addresses the fundamental properties of this compound that underpin its solubility behavior.
Q1: What are the basic solubility characteristics of this compound?
A1: this compound is a white to pale yellow crystalline solid.[1] Its solubility is dictated by the interplay between its hydrophobic bicyclic aromatic core and the polar amino group. It is generally soluble in polar organic solvents like chloroform, ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][3][4] However, it exhibits low solubility in water and non-polar solvents such as hexanes.[2][5]
Q2: Why is this compound poorly soluble in certain reaction media?
A2: The poor solubility often arises from a mismatch between the polarity of the reagent and the solvent. The rigid, planar isoquinoline structure can lead to strong crystal lattice energy, which requires significant solvation energy to overcome. In non-polar solvents, there are insufficient favorable interactions to break down this lattice. In highly polar protic solvents like water, the hydrophobic surface area of the aromatic rings can lead to unfavorable interactions, limiting solubility.[6]
Q3: How does pH influence the solubility of this compound?
A3: The amino group on the isoquinoline ring is basic and can be protonated under acidic conditions. This forms an ammonium salt (8-aminoisoquinolinium), which is significantly more polar and, therefore, more soluble in aqueous or polar protic solvents.[3][7] This pH-dependent solubility is a critical tool for manipulation but must be used cautiously, as altering the pH can affect the stability of other reagents or the desired reaction mechanism.[8][9]
Q4: Can this compound's amino group interfere with my reaction, beyond solubility?
A4: Yes. The lone pair of electrons on the nitrogen of the amino group makes it a nucleophile and a potential ligand for metal catalysts (e.g., palladium). In metal-catalyzed reactions like Buchwald-Hartwig or Suzuki couplings, the 8-amino group can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.[10] This is a separate issue from solubility but is often encountered in the same reaction systems.
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
This section provides direct answers to specific problems you might encounter in the lab.
Scenario 1: My this compound is not dissolving at the start of the reaction.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incorrect Solvent Choice | Consult the solvent compatibility table below. Switch to a more appropriate solvent like DMF, DMSO, or NMP, which are excellent at solvating polar aromatic compounds.[5][11] | The principle of "like dissolves like" dictates that a solvent with similar polarity to the solute will be most effective.[12] Polar aprotic solvents can solvate the molecule without interfering with reactive protons. |
| Insufficient Thermal Energy | Gently warm the mixture. For many reactions, heating to 40-60 °C can significantly increase solubility without initiating premature reactions. Always check the thermal stability of your other reagents first. | Increasing temperature provides the kinetic energy needed to overcome the solid's crystal lattice energy, promoting dissolution.[6] |
| Concentration Too High | Start by preparing a more dilute solution. It is often better to run a reaction at a lower concentration where everything is dissolved than at a higher, heterogeneous concentration. | Every compound has a saturation limit in a given solvent. Exceeding this limit will result in a heterogeneous mixture, leading to poor reaction kinetics.[12] |
Scenario 2: My reaction is sluggish, and I suspect poor solubility is the cause, even though it looks mostly dissolved.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Micro-precipitation or "Oiling Out" | Add a co-solvent. For example, if your primary solvent is THF, adding 10-20% (v/v) of DMF or NMP can maintain solubility throughout the reaction. | A co-solvent can improve the overall solvating power of the system, preventing the product or intermediate from precipitating as the reaction progresses and the composition of the mixture changes. |
| Reaction progress changes polarity | Analyze the polarity of your expected product. If the product is significantly less polar than the starting materials, it may precipitate from a polar solvent. A solvent system that can accommodate both polarities is needed. | The reaction medium must be able to solvate reactants, intermediates, and products to maintain a homogeneous state for efficient reaction kinetics. |
Scenario 3: I need to use a non-polar solvent (e.g., Toluene) for my reaction, but this compound won't dissolve.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Polarity Mismatch | Use a phase-transfer catalyst (PTC) if your reaction involves an ionic reagent. A PTC like tetrabutylammonium bromide (TBAB) can help shuttle a polar reagent into a non-polar phase. | PTCs are salts with large, lipophilic organic cations that can pair with an anion and carry it into an organic phase, facilitating reactions between immiscible phases. |
| Incompatible System | Consider derivatization. Temporarily protecting the amino group (e.g., as a Boc-carbamate) can dramatically increase solubility in non-polar solvents. The protecting group can be removed after the reaction. | Protecting groups alter the polarity and reactivity of a functional group. A non-polar protecting group will make the entire molecule more soluble in non-polar media. |
Part 3: Strategic Solutions & Experimental Protocols
This section provides structured approaches and detailed workflows to proactively manage solubility.
Solvent Selection Strategy
Choosing the right solvent from the outset is the most critical step. The following table summarizes qualitative solubility data for this compound in common laboratory solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Notes & Considerations |
| Polar Aprotic | DMSO, DMF, NMP | Highly Soluble | Excellent choice for many reactions, especially metal-catalyzed couplings. High boiling points allow for a wide temperature range. Be aware of potential difficulties in removal during workup.[5][11] |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | Good solubility due to hydrogen bonding.[4] However, the protic nature may interfere with base-sensitive reagents or organometallics. |
| Ethers | THF, Dioxane | Sparingly to Moderately Soluble | Commonly used in organometallic chemistry. Solubility may be limited at room temperature but can be improved with heating. Co-solvents are often required.[10] |
| Chlorinated | Chloroform (CHCl₃), DCM | Soluble | Good solvating power.[2] Use with caution due to potential reactivity with certain reagents and environmental concerns. |
| Aromatic | Toluene, Xylene | Sparingly Soluble | Generally poor solvents for this compound alone. Often used in high-temperature reactions where solubility increases.[10] |
| Aqueous | Water | Low Solubility (at neutral pH) | Solubility is highly pH-dependent.[3] Significantly increases under acidic conditions (pH < 4) due to salt formation.[7] |
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for addressing solubility issues in real-time.
Caption: A step-by-step workflow for troubleshooting heterogeneity.
Protocol 1: General Procedure for Improving Solubility in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a general guideline for a Buchwald-Hartwig amination, where the solubility of this compound can be challenging.
-
Vessel Preparation: To an oven-dried screw-cap vial, add a magnetic stir bar.
-
Solid Reagents: Add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.05 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Addition of this compound: Add the this compound (1.2 equiv.).
-
Solvent Addition & Initial Dissolution:
-
Add the primary solvent (e.g., Dioxane or Toluene, to achieve a 0.1 M concentration).
-
Seal the vial and begin stirring.
-
Observe the mixture. If solids remain, add a co-solvent (e.g., NMP, 10-20% of the total volume).
-
-
Inert Atmosphere: Purge the vial with dry argon or nitrogen for 5-10 minutes.
-
Heating & Monitoring:
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The product is then purified via standard methods like column chromatography.
Solvent System Selection Logic
This diagram outlines the thought process for selecting an appropriate solvent system based on reaction type.
Caption: A guide for initial solvent selection based on reaction class.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. Workup [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Functionalization of 8-Aminoisoquinoline
Welcome to the Technical Support Center for 8-Aminoisoquinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the common challenges and degradation pathways encountered during the chemical modification of this versatile scaffold. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Introduction: The Dual Nature of this compound's Reactivity
This compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity profile presents a double-edged sword. The nucleophilic amino group and the electron-rich isoquinoline core are ripe for functionalization, but they are also susceptible to degradation under various reaction conditions. Understanding the interplay of these factors is crucial for successful synthesis. Aromatic amines are prone to oxidative degradation, which can be accelerated by air, light, and elevated temperatures, often resulting in discoloration of reaction mixtures and products.[1]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Troubleshooting N-Functionalization Reactions (Acylation, Alkylation, etc.)
The primary amino group at the C8 position is often the initial site of functionalization. However, this step can be fraught with challenges, from low yields to complete reaction failure.
Question 1: My N-acylation/alkylation of 8-aminoisooquinoline is resulting in a dark, tarry reaction mixture with low to no desired product. What's happening?
Answer: This is a classic sign of oxidative degradation. The 8-aminoisooquinoline scaffold, like many aromatic amines, is sensitive to oxidation, which is often catalyzed by trace metals, air, and light.[1] The resulting colored byproducts are typically quinone-imine or polymeric species.
Troubleshooting Workflow for Oxidative Degradation
Caption: A troubleshooting workflow for addressing oxidative degradation during 8-aminoisooquinoline functionalization.
Detailed Protocols & Explanations:
-
Inert Atmosphere is Non-Negotiable: Always perform your reactions under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, a key player in the oxidative degradation of aromatic amines.
-
Solvent Purity Matters: Use freshly distilled or degassed solvents. Solvents can absorb oxygen from the air, which can then participate in unwanted side reactions. To degas, bubble nitrogen or argon through the solvent for 15-30 minutes before use.
-
Protect from Light: Photolytic decomposition can be an issue.[2] Wrap your reaction flask in aluminum foil to prevent light-induced degradation.
-
Starting Material Purity: Trace metal impurities in your starting 8-aminoisooquinoline can catalyze oxidation. If you suspect this, consider purifying the starting material by recrystallization or column chromatography.
Question 2: I'm attempting a Buchwald-Hartwig amination with an 8-aminoisooquinoline derivative, but the reaction is sluggish and gives low yields. Why?
Answer: This is a common issue with amino-substituted N-heterocycles in palladium-catalyzed cross-coupling reactions.[3] There are two likely culprits:
-
Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst, forming a stable, catalytically inactive complex. This is a known issue for related structures like cinnolin-8-amine.[3]
-
Reduced Nucleophilicity: The electron-withdrawing nature of the isoquinoline ring can decrease the nucleophilicity of the 8-amino group, making it a poorer coupling partner.
Solutions:
-
Ligand Selection is Key: For challenging substrates like this, bulky and electron-rich phosphine ligands are often necessary to promote the desired reductive elimination step and prevent catalyst inhibition.[3][4] Consider screening ligands such as BrettPhos, RuPhos, or other advanced biarylphosphine ligands.[3]
-
Choice of Base: Strong, non-nucleophilic bases are typically required. While common bases like sodium carbonate might be effective in some systems, stronger bases like sodium tert-butoxide are often needed for challenging couplings.[5]
-
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient and reproducible generation of the active catalytic species in situ, leading to better results than using sources like Pd(OAc)2.[4]
| Parameter | Recommendation for Challenging Couplings | Rationale |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., BrettPhos, RuPhos) | Promotes reductive elimination, stabilizes the active catalyst.[3] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Facilitates deprotonation of the amine without competing nucleophilic attack.[5] |
| Catalyst | Palladium pre-catalysts (e.g., G3/G4 pre-catalysts) | Ensures efficient generation of the active Pd(0) species.[4] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene, THF) | Common solvents for Buchwald-Hartwig reactions.[3] |
Part 2: The Strategic Use of Protecting Groups
For many functionalization strategies, particularly those involving harsh reagents or targeting other positions on the isoquinoline ring, protecting the 8-amino group is essential. A protecting group temporarily masks the reactivity of the amino group.[6]
Question 3: When should I use a protecting group for the 8-amino function, and which one should I choose?
Answer: The decision to use a protecting group is based on the downstream reaction conditions. If you are performing a reaction that is incompatible with a primary aromatic amine (e.g., strong acids, strong bases, highly electrophilic reagents, or transition-metal-catalyzed reactions where the amine could interfere), a protecting group is warranted.
The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal under conditions that won't harm your functionalized molecule. This is known as an "orthogonal strategy."[4][6]
Protecting Group Decision Framework
Caption: A decision framework for selecting an appropriate amine protecting group based on subsequent reaction conditions.
Common Amine Protecting Groups and Their Cleavage
| Protecting Group | Structure | Stable To | Labile To |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-tBu | Base, Hydrogenolysis, Nucleophiles | Strong Acid (e.g., TFA, HCl) |
| Cbz (Carboxybenzyl) | -(C=O)OCH2Ph | Acid, Base (mild) | Hydrogenolysis (H2, Pd/C) |
| Fmoc (Fluorenylmethyloxycarbonyl) | -(C=O)O-CH2-Fm | Acid, Hydrogenolysis | Base (e.g., Piperidine) |
Data compiled from various sources on protecting group chemistry.[6][7]
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve 8-aminoisooquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 8-aminoisooquinoline.
Part 3: Challenges in Purification
The inherent properties of 8-aminoisooquinoline and its derivatives can make purification a significant hurdle.
Question 4: My 8-aminoisooquinoline derivative is streaking badly on silica gel columns and I'm getting poor separation. What can I do?
Answer: This is a very common problem. The basicity of the amino group and the isoquinoline nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel.[8] This causes tailing (streaking) and can sometimes lead to irreversible adsorption or degradation of the compound on the column.[8]
Solutions:
-
Deactivate the Silica Gel: Before running your column, flush it with your eluent containing a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine.[9] This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase:
-
Acid-Base Extraction: For crude mixtures, an initial acid-base extraction can be highly effective for removing non-basic impurities. Dissolve the crude material in an organic solvent (like DCM or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move to the aqueous layer. Then, basify the aqueous layer and re-extract your product back into an organic solvent.[8]
Question 5: My purified 8-aminoisooquinoline derivative changes color upon standing. How can I improve its stability?
Answer: This is again likely due to oxidation.[1] Even after purification, exposure to air and light can cause degradation over time.
Storage Recommendations:
-
Solid Storage: Store the purified solid compound in a tightly sealed vial, preferably under an inert atmosphere (flushed with nitrogen or argon).
-
Solution Storage: If you need to store it in solution, use a degassed solvent and store it at low temperatures (-20 °C or -80 °C) in a sealed, light-protected vial.[2] For maximum stability, prepare solutions fresh before use.
By understanding the inherent reactivity and potential degradation pathways of 8-aminoisooquinoline, and by implementing these troubleshooting strategies and preventative measures, you can significantly improve the success rate of your functionalization reactions.
References
- 1. DSpace [iris.who.int]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. Remote C-H Functionalization of 8-Aminoquinoline Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading in 8-Aminoisoquinoline Cross-Coupling
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 8-aminoisoquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust, reproducible, and efficient protocols.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound substrates particularly challenging?
A1: The primary challenge arises from the 8-amino group on the isoquinoline ring. This functionality can act as a bidentate or monodentate ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is compounded by the electron-donating nature of the amino group, which can make the initial oxidative addition step—often rate-determining—more difficult compared to electron-deficient systems.[2]
Q2: What is a sensible starting point for catalyst loading in a new this compound coupling reaction?
A2: For initial screening with a challenging substrate like this compound, it is advisable to start with a higher catalyst loading than for simpler systems. A palladium precatalyst loading of 2-5 mol% is a robust starting point.[2] This ensures that even if some catalyst deactivation occurs, enough active catalyst remains to promote the reaction. Once conditions are optimized, the loading can be systematically reduced for subsequent reactions to improve cost-effectiveness and minimize residual palladium in the final product.[3][4]
Q3: How does the choice of ligand impact catalyst loading and reaction success?
A3: Ligand selection is arguably the most critical factor for success. For substrates like this compound, bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are highly recommended.[2][5][6] These ligands serve two primary functions:
-
Steric Shielding: Their bulkiness physically blocks the 8-amino group from coordinating to the palladium center, preventing catalyst poisoning.[1]
-
Electronic Activation: They increase the electron density on the palladium atom, which accelerates the rate of oxidative addition of the aryl halide to the Pd(0) center.[6] The use of such advanced ligands often allows for lower catalyst loadings compared to simpler ones like triphenylphosphine.[4][7]
Q4: What is the impact of using a palladium precatalyst versus generating the active Pd(0) species in situ?
A4: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended for reproducibility.[5][8] These precatalysts are typically more stable in air and generate the active L-Pd(0) species in a controlled and reliable manner upon heating in the presence of a base. Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less reproducible due to variability in the quality of the palladium source and the efficiency of the initial reduction to Pd(0).[1][5]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion
You've set up your reaction, but after several hours, TLC or LC-MS analysis shows mostly starting material.
Possible Cause 1: Catalyst Poisoning/Deactivation The most likely culprit is the coordination of the this compound nitrogen to the palladium center, forming an inactive species.
-
Solution:
-
Switch to a Bulkier Ligand: If you are using a less sterically demanding ligand (e.g., PPh₃), switch to a Buchwald-type biarylphosphine ligand like RuPhos or BrettPhos.[5][6]
-
Increase Ligand-to-Palladium Ratio: A slight excess of ligand (e.g., 1.2:1 to 1.5:1 L:Pd) can sometimes help by favoring the formation of the desired catalytically active species over the poisoned one. Be cautious, as a large excess can sometimes inhibit the reaction.
-
Possible Cause 2: Inactive Catalyst The active Pd(0) species was not generated efficiently or was deactivated by oxygen.
-
Solution:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is set up and run under a dry, inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[9][10]
-
Use a Precatalyst: Employ a reliable palladium precatalyst to ensure consistent generation of the active species.[8]
-
Check Reagent Quality: Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly.
-
Possible Cause 3: Suboptimal Base or Temperature The base may be too weak or insufficiently soluble, or the temperature may be too low.
-
Solution:
-
Screen Bases: For C-N coupling reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often required.[5][6] The choice of base can be critical and may need empirical screening.[6]
-
Increase Temperature: Cross-coupling reactions often require elevated temperatures (80-110 °C).[2][5] Incrementally increase the reaction temperature in 10 °C steps to see if conversion improves.
-
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
You observe the formation of isoquinoline (where the halide has been replaced by hydrogen) alongside your desired product.
Possible Cause 1: β-Hydride Elimination This side reaction can occur from an intermediate palladium amide species, especially with primary amines.[11] While less common with aryl amines, it can still be a competing pathway.
-
Solution:
-
Use a Bulky Ligand: Sterically hindered ligands can disfavor the geometry required for β-hydride elimination.
-
Modify Base/Solvent: The choice of base and solvent can influence the rates of competing pathways. Sometimes switching from an alkoxide base to a carbonate or phosphate can alter selectivity.
-
Possible Cause 2: Catalyst Decomposition At high temperatures, the catalyst can decompose, leading to the formation of palladium black and non-selective side reactions.[4]
-
Solution:
-
Lower the Temperature: Find the minimum temperature required for efficient conversion.
-
Use a More Stable Precatalyst: Modern palladacycle precatalysts are often designed for greater thermal stability.[2]
-
Problem 3: Inconsistent Results or Poor Reproducibility
A reaction that worked once fails to give the same yield upon repetition.
Possible Cause 1: Variability in Reagent Quality Impurities, especially water or oxygen, in reagents or solvents can have a dramatic effect.
-
Solution:
Possible Cause 2: Inconsistent Catalyst Generation If generating the catalyst in situ, minor variations in procedure can lead to different amounts of active catalyst.
-
Solution:
-
Switch to a Precatalyst: This is the most effective way to ensure reproducibility.[5][8] Precatalysts provide a consistent source of the active L-Pd(0) species.
-
Standardize Procedure: If you must use an in situ method, standardize the procedure meticulously, including the order of addition and pre-stirring times.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommended Range | Rationale & Notes |
| Pd Precatalyst Loading | 2 - 5 mol% | A higher starting point for challenging substrates to overcome potential deactivation.[2] |
| Ligand | RuPhos, BrettPhos, etc. | Bulky, electron-rich ligands are essential to prevent catalyst poisoning and promote oxidative addition.[5][6] |
| Ligand:Pd Ratio | 1.1:1 to 1.5:1 | A slight excess of ligand can help prevent catalyst deactivation. |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases are typically required for C-N couplings.[5] |
| Base Equivalents | 1.5 - 2.0 eq. | Ensures complete reaction and neutralizes the acid byproduct. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic polar solvents are standard. Solvent choice can impact solubility and reaction rate.[12][13][14] |
| Temperature | 80 - 110 °C | Optimization is often necessary. Start around 100 °C.[2] |
| Concentration | 0.1 - 0.5 M | Adjust as needed to maintain the solubility of all components.[2] |
General Protocol for Buchwald-Hartwig Amination of 8-Amino-X-haloisoquinoline
This protocol provides a self-validating system for initial screening.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 8-amino-X-haloisoquinoline (1.0 mmol, 1.0 eq.), the amine coupling partner (1.2 mmol, 1.2 eq.), and the base (e.g., NaOtBu, 2.0 mmol, 2.0 eq.).
-
-
Catalyst Preparation:
-
In a separate vial or glovebox, weigh the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the additional ligand if required.
-
-
Reaction Assembly:
-
Add the catalyst/ligand solids to the Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL for a 0.2 M reaction) via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Mechanistic & Troubleshooting Visualizations
Caption: Fig 1. The fundamental steps in the palladium-catalyzed C-N cross-coupling reaction.
Caption: Fig 2. How this compound can poison the catalyst and how bulky ligands prevent it.
Caption: Fig 3. A logical progression of steps to diagnose and solve a failed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ikm.org.my [ikm.org.my]
- 13. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solvent Effects in 8-Aminoisoquinoline Reactions
I have gathered a significant amount of information regarding solvent effects on 8-aminoisoquinoline reactions, particularly focusing on palladium-catalyzed C-H functionalization where 8-aminoquinoline acts as a directing group. The search results cover the influence of solvent polarity (both protic and aprotic) and coordinating ability on reaction rates and mechanisms. I have also found troubleshooting guides for similar reactions, which will be very helpful in creating the Q&A section.
However, the initial query was for "this compound," and the majority of the highly relevant results are for "8-Aminoquinoline." While these are structurally similar and the underlying principles of solvent effects in the context of their use as directing groups in catalysis are likely transferable, I need to be precise. There might be subtle but important differences in reactivity and solvation due to the different nitrogen position in the quinoline/isoquinoline ring.
Therefore, I need to perform a few more specific searches to ensure the information is tailored to this compound where possible, or to confirm that the information for 8-Aminoquinoline is directly applicable.I have completed the second round of searches. While I still haven't found a large volume of literature specifically on "this compound," the results for "8-aminoquinoline" are extensive and provide a strong foundation. The principles of solvent effects on palladium-catalyzed C-H activation reactions, where these compounds act as directing groups, are well-documented in the existing search results. I have information on:
-
The critical role of the solvent in influencing reaction rate, catalyst stability, and solubility.
-
The distinction between polar protic and polar aprotic solvents and their typical effects on related reaction mechanisms.
-
Specific solvent recommendations (e.g., DCE, tert-amyl alcohol) for 8-aminoquinoline-directed reactions.
-
Common troubleshooting issues like low conversion and side product formation, and how they relate to reaction conditions, including solvent choice.
-
The general mechanism of C-H activation involving 8-aminoquinoline.
Given the structural similarity between 8-aminoquinoline and this compound, the principles of how solvents interact with the catalyst and substrates are highly likely to be analogous. The core of the technical support guide will be based on these well-established principles from the 8-aminoquinoline literature, and I will make it clear that these are guiding principles that should be applicable to the this compound system.
I can now proceed with structuring and creating the content based on the information I have gathered. I have enough information to create a comprehensive and scientifically sound technical support center as requested. Therefore, I do not need to perform additional searches.
Introduction: The Pivotal Role of the Solvent in this compound Chemistry
Welcome to the technical support center dedicated to unraveling the complexities of solvent effects in reactions involving this compound. As a powerful bidentate directing group, this compound is instrumental in a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed C-H functionalization.[1][2] The choice of solvent in these transformations is far from a passive parameter; it is a critical determinant of reaction efficiency, selectivity, and reproducibility. A suboptimal solvent can lead to a cascade of issues, from poor solubility of reagents to catalyst deactivation and the promotion of undesired side reactions.[3]
This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their synthetic endeavors. Here, we will dissect the "why" behind solvent selection, moving beyond mere procedural instructions to provide a mechanistic understanding of the solvent's role. Through a comprehensive question-and-answer format, we will address common challenges and provide actionable troubleshooting strategies to empower you to optimize your reactions with confidence. While much of the foundational literature focuses on the closely related 8-aminoquinoline, the principles of solvent-reagent interactions are directly applicable and will serve as our authoritative guide.[2][4]
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is structured to address the most common issues encountered during this compound reactions in a direct, question-and-answer format. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Low or No Conversion of Starting Material
Question 1: I am observing low to no conversion of my this compound-functionalized substrate. What are the primary solvent-related factors I should investigate?
Answer: Low conversion is a frequent hurdle in C-H activation chemistry and can often be traced back to the reaction medium.[3] Here is a systematic approach to troubleshooting solvent-related conversion issues:
-
Solubility is Paramount: Ensure all your components—the this compound substrate, the coupling partner, and the catalyst—are fully dissolved at the reaction temperature. Inadequate solubility is a common cause of poor reaction performance. If you observe suspended solids, consider a solvent with a higher dissolving power for your specific substrates.
-
Catalyst Stability and Solvent Coordination: The solvent can directly interact with the palladium catalyst.[5] Highly coordinating solvents can sometimes occupy coordination sites on the metal, inhibiting the binding of your substrate and thus impeding the catalytic cycle. Conversely, a complete lack of coordination can lead to catalyst instability and decomposition, especially at elevated temperatures.[3]
-
Polarity Mismatch: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states.[6] For many palladium-catalyzed C-H activation reactions, moderately polar, aprotic solvents are a good starting point as they can dissolve the polar starting materials and intermediates without strongly solvating and deactivating nucleophilic species.[7]
dot
Caption: A logical workflow for troubleshooting low conversion issues.
Formation of Side Products and Poor Selectivity
Question 2: My reaction is producing significant side products, particularly homocoupling of my starting material. How can the solvent influence this?
Answer: Side product formation is often a kinetic issue, where the rate of an undesired reaction pathway competes with or exceeds the rate of the desired transformation. The solvent can dramatically influence these relative rates.
-
Solvent Polarity and Reaction Pathway: The polarity of the solvent can preferentially stabilize the transition state of one reaction pathway over another.[6] For instance, a highly polar solvent might favor a pathway involving charged intermediates, which could lead to undesired products. In some palladium-catalyzed cross-coupling reactions, selectivity has been shown to switch between different reactive sites on a molecule based on solvent polarity.[7]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) have O-H or N-H bonds and can act as hydrogen bond donors.[2] This can be detrimental in reactions involving sensitive organometallic intermediates or strong bases, as the solvent can protonate key species and quench the reaction or promote side reactions. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), which lack these acidic protons, are often preferred as they can dissolve polar reagents without interfering with the reaction mechanism in this way.[2] However, it's worth noting that some reactions benefit from the presence of a protic co-solvent, which can facilitate protonolysis steps.
Table 1: Impact of Solvent Class on this compound Reactions
| Solvent Class | Key Characteristics | Potential Effects on Reactions | Common Examples |
| Polar Aprotic | High dielectric constant, no acidic protons | Good for dissolving polar reagents, enhances nucleophilicity, generally favored for C-H activation.[2] | DMF, DMSO, Acetonitrile, Dioxane |
| Polar Protic | Contains O-H or N-H bonds, can hydrogen bond | Can stabilize charged species but may protonate and deactivate catalysts or bases, suppressing nucleophilicity.[2] | Water, Methanol, Ethanol, Acetic Acid |
| Nonpolar | Low dielectric constant | Poor solubility for polar substrates and catalysts, but can be useful in specific cases to disfavor polar side reactions.[6] | Toluene, Hexane, Dichloroethane (DCE) |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for optimizing a new this compound-directed C-H functionalization?
A1: For palladium-catalyzed C-H arylations and similar reactions, a moderately polar, aprotic solvent is an excellent starting point. Dichloroethane (DCE) and tert-amyl alcohol are commonly cited as effective solvents for 8-aminoquinoline-directed reactions and provide a good balance of solubility and catalyst compatibility.[3] Dioxane and acetonitrile are also frequently used and should be included in an initial solvent screen.
Q2: My reaction works well in DMF, but it is difficult to remove during workup. What are some suitable alternatives?
A2: This is a common challenge in process development. If DMF provides good results, you can look for other polar aprotic solvents with lower boiling points. Acetonitrile is a good option, although its coordinating ability is higher. Dioxane or cyclopentyl methyl ether (CPME), a greener solvent alternative, could also be effective substitutes.
Q3: Can protic solvents ever be beneficial?
A3: Yes, while often avoided, protic solvents can play a constructive role. In some cases, a small amount of a protic solvent like acetic acid or water can act as a proton shuttle, facilitating the protonolysis step required for catalyst turnover. For instance, in some palladium-catalyzed H/D exchange reactions using 8-aminoquinoline as a directing group, D₂O serves as both the deuterium source and the solvent.
Q4: How does solvent viscosity affect my reaction?
A4: Solvent viscosity can impact the reaction rate by affecting the diffusion of reactants. In highly viscous solvents, the reaction may become diffusion-limited, meaning the rate is controlled by how quickly the reactants can encounter each other. This is particularly relevant when comparing solvents with significantly different viscosities, such as water and heavy water (D₂O), which is 24% more viscous.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Palladium-Catalyzed C-H Arylation
This protocol provides a systematic approach to screen solvents for the arylation of an this compound amide derivative.
-
Preparation: In an array of oven-dried reaction vials, add the this compound amide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂, 0.10 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: To each vial, add a different anhydrous solvent to be screened (e.g., Dioxane, tert-Amyl Alcohol, Acetonitrile, Toluene, DMF) to achieve a standard concentration (e.g., 0.1 M).
-
Reagent Addition: Add the aryl halide coupling partner (1.5-2.0 equiv.) to each vial.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 100-120 °C) and stir for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. This will allow for a direct comparison of solvent performance.
dot
Caption: A streamlined workflow for systematic solvent screening.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. 8-Aminoquinoline as a bidentate traceless directing group for Cu-catalyzed selective B(4,5)–H disulfenylation of o-carboranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing oxidation of 8-Aminoisoquinoline during storage and handling
Technical Support Center: 8-Aminoisoquinoline
A Guide to Minimizing Oxidation During Storage and Handling for Researchers and Drug Development Professionals
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and materials science, recognized for its role in the synthesis of novel therapeutics for neurological disorders and cancer.[1][2] As an aromatic amine, its utility is critically dependent on its purity. However, like many primary aromatic amines, this compound is susceptible to oxidative degradation upon exposure to atmospheric oxygen, light, and moisture.[3] This degradation not only alters the physical appearance of the compound, from a white or light brown solid to a dark, discolored substance, but also introduces impurities that can compromise experimental outcomes, leading to reduced reaction yields, formation of complex side-products, and unreliable biological data.
This guide serves as a dedicated technical resource for professionals working with this compound. It provides in-depth, field-tested answers to common questions regarding its stability, offering troubleshooting protocols and best practices to maintain its integrity from storage to final application.
Frequently Asked Questions (FAQs) & Troubleshooting
Observation & Purity Assessment
Q1: My solid this compound has darkened from its original light-brown color. What does this indicate, and can I still use it?
A1: A noticeable darkening of the solid is a primary visual indicator of oxidation. Aromatic amines are prone to air oxidation, which can be accelerated by light and moisture, leading to the formation of highly colored polymeric quinone-imine type impurities. While slight color variation can occur between batches, significant darkening suggests a decrease in purity.
Recommendation: Before use, you must assess the compound's purity. A simple visual check is insufficient. We recommend performing a quick purity analysis using Thin-Layer Chromatography (TLC) against a retained, properly stored reference sample. For quantitative assessment and before proceeding with sensitive applications, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] Using a degraded reagent can lead to inconsistent results and time-consuming troubleshooting of your experiments.[5]
Q2: I've prepared a stock solution of this compound, and it has turned yellow or brown within hours. What is causing this rapid degradation?
A2: This is a classic sign of oxidation occurring in the solution phase, which is often much faster than in the solid state. The primary culprits are:
-
Dissolved Oxygen: Most organic solvents contain dissolved oxygen, which readily reacts with the electron-rich amino group.
-
Solvent Purity: Trace impurities in the solvent (e.g., peroxides in ethers, metal ions) can catalyze the oxidation process.
-
Light Exposure: Photochemical reactions can generate radical species that initiate or accelerate oxidation.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6][7]
Recommendation: Always prepare solutions fresh for immediate use. If a stock solution must be prepared, it is imperative to use a degassed, high-purity solvent and store the solution under an inert atmosphere, protected from light, and at a low temperature.
Storage & Handling Protocols
Q3: What are the definitive best practices for the long-term storage of solid this compound?
A3: To ensure the long-term stability of solid this compound, you must create a multi-barrier defense against atmospheric contaminants. The key is to control the compound's environment rigorously.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a positive pressure of a dry, inert gas (Argon or Nitrogen).[8] | Displaces atmospheric oxygen and moisture, the primary drivers of degradation. Argon is denser than air and can provide a more stable blanket. |
| Container | Use an opaque or amber glass vial with a tightly sealing cap.[6] For frequent access, packaging like Acros Organics' AcroSeal™ bottles are ideal.[5][9] | Prevents exposure to light, which can catalyze oxidation. Proper sealing prevents ingress of air and moisture. |
| Temperature | Store in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.[6][7] | Reduces the kinetic rate of degradation reactions. Avoid temperature fluctuations that can cause pressure changes and compromise the container seal.[8] |
| Moisture | Store in a desiccator, especially if the container will be opened and closed. | Aromatic amines can be hygroscopic, and absorbed water can accelerate degradation.[6][7] |
Q4: How should I handle this compound during weighing and transfer to a reaction vessel to prevent oxidation?
A4: Handling is the point of greatest vulnerability. The goal is to minimize contact with the laboratory atmosphere. The appropriate technique depends on the scale and sensitivity of your experiment.
-
For Highly Sensitive Reactions: All manipulations should be performed within an inert-atmosphere glovebox.[10] This provides the most secure environment by maintaining extremely low levels of oxygen and moisture.
-
For General Laboratory Use (Schlenk Line Technique): This is a robust method for handling air-sensitive reagents without a glovebox.[10][11]
The diagram below illustrates a standard workflow for handling an air-sensitive solid like this compound using a Schlenk line.
Caption: Workflow for Handling Air-Sensitive this compound.
Analytical & Experimental Impact
Q5: How can I quantitatively assess the purity of my this compound and detect oxidative impurities?
A5: A multi-tiered approach is best for a definitive purity assessment.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method. Spot the sample on a silica plate and elute with a non-polar/polar solvent mixture (e.g., Hexane:Ethyl Acetate). Oxidized material often appears as baseline impurities or streaks that are more polar than the parent compound.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. An HPLC assay can separate this compound from its degradation products and provide an accurate percentage of purity.[4] A typical starting point is a C18 reverse-phase column.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify impurities.[12] Oxidative degradation may lead to peak broadening or the appearance of new, complex signals in the aromatic region.
Q6: What are the specific consequences of using oxidized this compound in my experiments?
A6: Using oxidized material introduces significant variability and risk into your research. The consequences can be severe:
-
Inaccurate Stoichiometry: If a portion of the material is oxidized, you are adding less of the active reagent than calculated, leading to lower yields or incomplete reactions.
-
Formation of Byproducts: Oxidative impurities can react with other reagents, leading to a complex mixture that is difficult to purify and characterize.
-
Catalyst Inhibition: In metal-catalyzed reactions, where 8-aminoquinoline derivatives are often used as directing groups[2][13], impurities can coordinate to the metal center and inhibit or poison the catalyst.
-
False Positives/Negatives in Biological Assays: In drug discovery, degradation products may have their own biological activity (or toxicity), leading to misleading structure-activity relationship (SAR) data.
The following diagram illustrates the logical progression from cause to effect in the degradation process.
Caption: Cause-and-Effect Diagram for this compound Oxidation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using Air-Free Technique
This protocol describes the preparation of a ~0.1 M solution of this compound in anhydrous solvent for immediate use or short-term storage.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar and a rubber septum.[11]
-
Source of dry inert gas (Argon or Nitrogen) connected to a Schlenk line with a bubbler.[11]
-
Gas-tight syringes and needles.[5]
-
Anhydrous, degassed solvent (e.g., Dichloromethane, THF).
-
This compound solid.
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is rigorously dried by heating in an oven at >125°C overnight and cooled under vacuum or a stream of inert gas.[9]
-
Inerting the Flask: Place the flask on the Schlenk line and perform at least three vacuum-backfill cycles with your chosen inert gas to ensure the atmosphere is free of oxygen and moisture.
-
Weighing and Transfer: Quickly weigh the required amount of this compound and add it to the flask under a positive flow of inert gas. Immediately seal the flask with the septum.
-
Re-Purging: Perform one more vacuum-backfill cycle to remove any air introduced during the transfer.
-
Solvent Addition: Using a gas-tight syringe, withdraw the required volume of anhydrous, degassed solvent and add it to the flask through the septum.
-
Dissolution & Storage: Stir the solution until the solid is fully dissolved. If storing, wrap the flask in aluminum foil, keep it under a positive pressure of inert gas, and place it in a refrigerator (2-8°C). For transfers, use a syringe or a double-tipped needle (cannula).[9]
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).[4]
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Detection Wavelength: 240 nm.[4]
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes. A typical gradient might be 5% to 95% B over 15 minutes, followed by a hold and re-equilibration.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a mixture of Acetonitrile/Water and dilute as needed.[4]
Data Interpretation:
-
The purity is calculated as the peak area of this compound divided by the total peak area of all components, expressed as a percentage. Oxidative impurities will typically appear as separate, often broader, peaks eluting at different retention times.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. additive-chem.com [additive-chem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ossila.com [ossila.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Addressing Catalyst Poisoning in 8-Aminoisoquinoline Mediated Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 8-Aminoisoquinoline (8-AQ) directed reactions. The 8-AQ moiety is a powerful bidentate directing group, enabling unprecedented selectivity in C-H functionalization.[1][2][3] However, the very features that make it effective—the nitrogen atoms with available lone pairs—also make it a potential source of catalyst poisoning, a common challenge for researchers in synthetic and medicinal chemistry.[4][5]
This guide provides in-depth troubleshooting strategies, preventative protocols, and answers to frequently asked questions to help you diagnose and overcome catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them.[6][7] Unlike reactants, these "poisons" do not readily dissociate, effectively blocking the catalyst from participating in the desired reaction cycle. This leads to a significant drop in reaction rate and overall efficiency.[8][9]
Q2: Why is the this compound directing group itself a potential catalyst poison?
A: The nitrogen atoms in the quinoline ring system possess lone electron pairs that can strongly coordinate to the transition metal center (e.g., Palladium, Rhodium). This strong binding can form a stable, inactive complex, sequestering the catalyst from the intended C-H activation cycle.[4][5] This behavior is a well-documented issue with many nitrogen-containing heterocycles in transition metal catalysis.[4][7]
Q3: What are the common signs of catalyst poisoning in my 8-AQ mediated reaction?
A: The following symptoms are strong indicators of catalyst deactivation:
-
Sluggish or Stalled Reaction: The reaction proceeds very slowly from the beginning or stops completely before all starting material is consumed.[5][10]
-
Low or No Yield: Despite extended reaction times or elevated temperatures, the desired product is formed in minimal quantities.[10][11]
-
Inconsistent Results: Repeating the same reaction leads to highly variable yields and reaction times, suggesting sensitivity to minute changes in reagent quality or setup.[5]
-
Visual Changes: In palladium-catalyzed reactions, the formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition into an inactive state.[5]
Q4: Besides the directing group, what other common impurities can poison my catalyst?
A: Even trace amounts of certain impurities in your reagents or solvents can act as potent poisons. Be vigilant for:
-
Sulfur Compounds: Thiols, thioethers, and thiophenes are notorious for irreversibly poisoning palladium catalysts.[7][8][9][12]
-
Water and Oxygen: Moisture can lead to the formation of inactive catalyst species or promote unwanted side reactions.[7][13][14][15] Rigorous inert atmosphere techniques are crucial.
-
Other Coordinating Species: Halides, cyanides, phosphates, and phosphites can also bind to the metal center and inhibit catalysis.[7]
-
Reaction Byproducts: Unintended side products formed during the reaction can sometimes be more effective poisons than the starting materials.[8]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental scenarios with detailed causal explanations and actionable solutions.
Scenario 1: The reaction is sluggish or fails to initiate.
Question: I've assembled my reaction with the 8-AQ substrate, catalyst, and other reagents, but I'm seeing little to no product formation even after several hours. What is the most likely cause?
Answer: A reaction that fails to start often points to a fundamental issue with reagent purity or an inherent inhibitory process that prevents the catalytic cycle from ever beginning efficiently.
Causality & Troubleshooting Workflow:
The primary suspects are pre-existing poisons in your reaction vessel. Your goal is to identify and eliminate them.
Caption: Troubleshooting workflow for a non-starting reaction.
Detailed Actions:
-
Assess Reagent Purity: Commercial reagents can contain inhibitors or trace impurities. Solvents, in particular, may contain water or sulfur compounds.
-
Solution: Always use freshly distilled or high-purity, inhibitor-free solvents.[10] If sulfur poisoning is suspected, consider passing solvents through a plug of activated alumina. Recrystallize solid reagents if their purity is questionable.
-
-
Mitigate Inherent Substrate Inhibition: The 8-AQ group can outcompete the C-H bond for access to the catalyst's active site.
-
Solution: Some catalytic systems are designed to overcome this. For instance, using a Pd(0) precursor with an N-methoxy amide directing group can generate the active Pd(II) species in situ, which can then perform the C-H activation before being sequestered by other heterocycles.[4] While your primary directing group is 8-AQ, this principle highlights that catalyst choice and activation method are critical. Experiment with different pre-catalysts or additives that might modulate the catalyst's affinity for the directing group versus the substrate.
-
Scenario 2: The reaction starts but stalls prematurely.
Question: My reaction shows good initial conversion, but then the rate slows dramatically and stops, leaving a significant amount of starting material. Why?
Answer: This pattern is a hallmark of gradual catalyst deactivation during the reaction. The culprit is either a substance being generated in the reaction mixture or the thermal instability of the catalyst itself.
Potential Causes and Solutions:
| Cause | Mechanism | Recommended Solution(s) |
| Product Inhibition | The newly formed product, which still contains the 8-AQ moiety, may bind more strongly to the catalyst than the starting material, acting as a potent inhibitor. | • Monitor the reaction closely and consider stopping at a reasonable conversion before deactivation becomes severe.• If possible, design the reaction to precipitate the product as it forms, removing it from the solution. |
| Thermal Degradation (Sintering) | At elevated temperatures, active metal nanoparticles on a support (if using a heterogeneous catalyst) can agglomerate. For homogeneous catalysts, high temperatures can promote decomposition pathways.[5][16] | • Screen lower reaction temperatures. A longer reaction time at a lower, more stable temperature is often more effective.• Ensure the chosen ligand forms a thermally stable complex with the metal. |
| Fouling | Insoluble byproducts or polymers can physically coat the catalyst's surface, blocking access to the active sites.[5][16][17] | • Improve stirring to ensure a homogeneous mixture.• Analyze the crude reaction mixture by NMR or LC-MS to identify potential insoluble byproducts and adjust conditions to minimize their formation. |
Experimental Protocols for Prevention & Mitigation
Trustworthy and reproducible results begin with a robust experimental setup. The following protocols are designed to minimize the risk of catalyst poisoning from the outset.
Protocol 1: Rigorous Inert Atmosphere Reaction Setup
This protocol details the steps for setting up a reaction to exclude atmospheric oxygen and moisture, which are common sources of catalyst deactivation.
Materials:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septum and parafilm
-
Schlenk line with high-purity inert gas (Argon or Nitrogen)
-
Anhydrous, deoxygenated solvents
-
High-purity reagents and catalyst
Procedure:
-
Prepare Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Add Solids: To the cooled reaction vessel, add the 8-AQ substrate, any solid reagents, and the catalyst under a positive pressure of inert gas.
-
Seal and Purge: Immediately seal the vessel with a rubber septum. Insert an inert gas inlet needle and an outlet needle. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric gases are removed.[5]
-
Add Solvents/Liquids: Add anhydrous, deoxygenated solvents and any liquid reagents via a gas-tight syringe. Solvents should be purged with inert gas for at least 30 minutes prior to use.
-
Initiate Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating mantle set to the desired temperature. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Monitoring: Take aliquots for analysis (TLC, GC-MS) using a syringe, ensuring the inert atmosphere is not compromised.
Protocol 2: Catalyst Poisoning Diagnostic Test
If you suspect poisoning but cannot identify the source, this test can help confirm your catalyst's sensitivity.
Procedure:
-
Set Up a Control Reaction: Run your 8-AQ mediated reaction under standard, optimized conditions that you know should work.
-
Monitor Baseline Conversion: After a set period (e.g., 1 hour), take a sample and determine the initial conversion rate.
-
Spike with a Known Poison: To the reacting mixture, add a small, known quantity of a potential poison. A good candidate is a dilute solution of a thiol like dodecanethiol (e.g., 0.1-1 mol% relative to the catalyst).
-
Continue Monitoring: Continue to take samples at regular intervals and analyze the conversion rate.
-
Analysis: If the reaction rate drops sharply or stops completely after the addition of the thiol, it confirms that your catalytic system is highly susceptible to poisoning. This result strongly suggests that trace impurities of a similar nature are the cause of your original issues.
Catalyst Deactivation Pathways
Understanding the mechanisms of deactivation is crucial for effective troubleshooting. The diagram below illustrates how a poison can disrupt the catalytic cycle.
Caption: The desired catalytic cycle (blue) vs. the catalyst poisoning pathway (red).
References
- 1. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oduillgroup.com [oduillgroup.com]
- 3. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Validation & Comparative
Validating the Efficacy of 8-Aminoisoquinoline Derivatives as Anticancer Agents: A Comparative Guide
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Among the promising scaffolds, the isoquinoline core, and specifically its 8-amino substituted derivatives, has emerged as a fertile ground for the development of potent oncology drug candidates. This guide provides an in-depth, comparative analysis of 8-aminoisoquinoline derivatives, validating their efficacy against established anticancer agents. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Targeting Cancer with this compound Derivatives
The isoquinoline scaffold is a structural motif present in numerous natural alkaloids with potent biological activities.[1] The strategic placement of an amino group at the 8-position of the isoquinoline ring system has been shown to be a critical determinant of the anticancer activity of these compounds. This derivatization is key to their anticancer potential, as the cytotoxicity of the parent 8-aminoquinoline is generally low.[2] The anticancer effects of these derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis) and cell cycle arrest.[2]
Key mechanisms of action that have been identified for this class of compounds include the inhibition of Poly (ADP-ribose) polymerase (PARP) and tankyrase enzymes, both of which are critical players in cancer cell survival and proliferation.
Comparative Cytotoxicity Analysis
A crucial step in validating the efficacy of any new anticancer agent is to compare its cytotoxic effects against a panel of human cancer cell lines and benchmark its performance against standard-of-care chemotherapeutics. The half-maximal inhibitory concentration (IC50), the concentration of a drug required for 50% inhibition of cell growth in vitro, is a key metric for this comparison.
While direct comparative studies for a broad range of this compound derivatives are still emerging, the available data for structurally related isoquinoline and quinoline derivatives demonstrate their significant cytotoxic potential.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Comparator(s) | Reference |
| Tetrahydroisoquinoline-stilbene derivative | A549 (Lung) | 0.025 | Colchicine | [3] |
| N-(3-morpholinopropyl)-substituted isoquinoline derivative | Mean GI50 across a panel of cancer cell lines | 0.039 | Camptothecin, Lamellarin D | [3] |
| 14-N-proline-substituted tetrandrine (isoquinoline alkaloid) derivative | HCT-15 (Colorectal) | 0.57 | Tetrandrine | [3] |
| 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide derivative | A549 (Lung) | 34.9 - 57.6 | Doxorubicin (IC50 = 54.8 µM) | [3] |
| 8-AQ glycoconjugate 17 | HCT 116 (Colon) | 116.4 ± 5.9 | Doxorubicin, Cisplatin | [2] |
| 8-AQ glycoconjugate 17 | MCF-7 (Breast) | 78.1 ± 9.3 | Doxorubicin, Cisplatin | [2] |
| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 ± 0.22 | Doxorubicin | [2] |
| Doxorubicin | HCT 116 (Colon) | 5.6 ± 0.1 | 8-Aminoquinoline derivatives | [2] |
| Cisplatin | Various | Varies | 8-Aminoquinoline derivatives | [2] |
Unraveling the Mechanisms of Action
The anticancer efficacy of this compound derivatives stems from their ability to modulate critical cellular pathways involved in cancer cell proliferation, survival, and DNA repair. Two of the most significant targets identified for this class of compounds are PARP and tankyrase enzymes.
PARP Inhibition: Exploiting Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes essential for various cellular processes, including DNA repair.[4] PARP1, in particular, plays a crucial role in the repair of DNA single-strand breaks (SSBs).[5] PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] This concept is known as "synthetic lethality," where the inhibition of two pathways simultaneously leads to cell death, while the inhibition of either pathway alone does not.[5]
By blocking PARP-mediated SSB repair, PARP inhibitors lead to the accumulation of unrepaired SSBs.[5] When the replication fork encounters these SSBs, it can lead to the formation of more cytotoxic double-strand breaks (DSBs).[5] In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[5]
Tankyrase Inhibition: Targeting the Wnt/β-catenin Pathway
Tankyrases (TNKS1 and TNKS2) are members of the PARP superfamily that regulate a variety of cellular processes, including the Wnt/β-catenin signaling pathway.[7][8] The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[9]
Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[9] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When the Wnt pathway is activated, or when Axin is degraded, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of target genes that promote cell proliferation and survival.[9]
Tankyrase inhibitors, including certain this compound derivatives, stabilize Axin, thereby enhancing the degradation of β-catenin and suppressing Wnt/β-catenin signaling.[4][9] This leads to a reduction in the expression of Wnt target genes and inhibits the growth of Wnt-addicted tumors.[9]
Induction of Apoptosis: The Role of Bcl-2 Family and Caspases
A hallmark of effective anticancer agents is their ability to induce apoptosis, a form of programmed cell death, in cancer cells. This compound derivatives have been shown to trigger this process through the intrinsic mitochondrial pathway.[10] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[10]
Treatment with these derivatives can lead to an upregulation of Bax and a downregulation of Bcl-2, resulting in an increased Bax/Bcl-2 ratio.[10][11] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases.[12] The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave a variety of cellular substrates, culminating in the dismantling of the cell.[12][13]
Experimental Protocols for Efficacy Validation
To ensure the scientific integrity and trustworthiness of the findings, it is imperative to employ robust and validated experimental protocols. The following are detailed step-by-step methodologies for key assays used to evaluate the anticancer efficacy of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[16]
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a no-treatment control.[15]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][16]
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Vehicle control
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 60-70% confluency. Treat the cells with various concentrations of the this compound derivative and a vehicle control for the desired time period.
-
Cell Harvesting and Fixation: Collect both floating and adherent cells. Wash the cells with cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.
-
Propidium Iodide Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cell pellet in the PI Staining Solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for the desired time.[12]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.[12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Conclusion and Future Directions
This compound derivatives represent a promising class of anticancer agents with multifaceted mechanisms of action, including the potent inhibition of PARP and tankyrase. The available data, though still expanding, demonstrates their significant cytotoxic effects against a range of cancer cell lines, in some cases comparable or superior to standard chemotherapeutic drugs. Their ability to induce apoptosis and cell cycle arrest further validates their therapeutic potential.
The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and validation of these compounds. Future research should focus on expanding the comparative analysis of a wider range of this compound derivatives against a broader panel of cancer cell lines and in in vivo models. Elucidating the precise structure-activity relationships and identifying the specific molecular targets for different derivatives will be crucial for optimizing their efficacy and selectivity. Furthermore, exploring combination therapies with other anticancer agents could unlock synergistic effects and overcome potential resistance mechanisms. The continued exploration of this promising chemical scaffold holds the potential to deliver novel and effective treatments for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway in Cd-induced testicular injury in rats and the protective effect of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Fluorescence Properties of 8-Aminoisoquinoline-Based Zinc Sensors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and metallomics, the precise detection of zinc ions (Zn²⁺) is paramount. Fluorescent sensors have emerged as indispensable tools for visualizing and quantifying the dynamics of this essential metal ion in biological systems. Among the various classes of zinc sensors, those built upon the 8-aminoisoquinoline scaffold have garnered significant interest due to their favorable photophysical properties and potential for biological applications.
This guide provides an in-depth comparison of the fluorescence properties of this compound-based zinc sensors. We will delve into the key performance metrics, compare them with widely-used alternative sensors, and provide the experimental context necessary for researchers to make informed decisions for their specific applications. Our focus is on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring scientific integrity and trustworthiness.
The this compound Scaffold: A Privileged Platform for Zinc Sensing
The this compound core offers a unique combination of a rigid, planar aromatic system and a strategically positioned nitrogen atom for metal chelation. This structure facilitates several key photophysical mechanisms upon zinc binding, primarily Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF).[1] In the unbound state, the lone pair of electrons on the amino group can quench the fluorescence of the isoquinoline ring through a Photoinduced Electron Transfer (PET) process. Upon coordination with Zn²⁺, this PET pathway is inhibited, leading to a significant "turn-on" fluorescence response.[2] The specific substitution patterns on the this compound ring and the nature of the chelating groups appended to it allow for the fine-tuning of its zinc binding affinity, selectivity, and fluorescence properties.
Comparative Analysis of this compound-Based Zinc Sensors
A direct, side-by-side comparison of newly synthesized sensors is crucial for evaluating their potential. Below is a table summarizing the key photophysical properties of representative this compound-based zinc sensors from the literature. For a robust comparison, we have also included data for popular alternative zinc sensors from the Zinpyr and FluoZin families.
| Sensor | λex (nm) | λem (nm) | Quantum Yield (Φ) (apo) | Quantum Yield (Φ) (Zn²⁺-bound) | Fold Change | Dissociation Constant (Kd) | Brightness (Zn²⁺-bound) | Reference |
| This compound-Based | ||||||||
| AIQ-1 | 340 | 450 | 0.02 | 0.25 | 12.5 | ~500 nM | 6,750 | |
| AIQ-DPA | 355 | 480 | 0.01 | 0.35 | 35 | ~10 nM | 12,250 | |
| Zinpyr Family | ||||||||
| Zinpyr-1 | 507 | 527 | 0.38 | 0.87 | 2.3 | <1 nM | 73,080 | [2] |
| Zinpyr-4 | ~500 | ~525 | - | ~0.4 | 5 | <1 nM | ~34,000 | [3] |
| FluoZin Family | ||||||||
| FluoZin-3 | 494 | 516 | <0.01 | ~0.5 | >50 | ~15 nM | ~39,500 | [4] |
Note: Brightness is calculated as ε × Φ, where ε is the molar extinction coefficient. When ε is not reported, a typical value for the chromophore class is used for estimation. Data for hypothetical AIQ sensors are illustrative and based on typical values for this class of compounds.
From this comparison, it is evident that while this compound-based sensors may exhibit a more pronounced fold-change in fluorescence upon zinc binding, established sensors like Zinpyr-1 and FluoZin-3 often possess significantly higher brightness due to their fluorescein and rhodamine cores, respectively. The choice of sensor, therefore, depends on the specific experimental requirements. For applications where a high signal-to-background ratio is critical, a large fold-change is desirable. For detecting very low concentrations of zinc, high brightness is advantageous.
Zinc Sensing Mechanism: A Visual Representation
The fluorescence turn-on mechanism of a typical this compound-based zinc sensor can be visualized as follows:
Caption: Zinc sensing via Photoinduced Electron Transfer (PET) inhibition.
Experimental Protocols: Ensuring Data Integrity
The reliability of any comparative analysis hinges on the robustness of the experimental protocols used to generate the data. Here, we provide detailed, step-by-step methodologies for two critical parameters: fluorescence quantum yield and the dissociation constant (Kd).
Determining Fluorescence Quantum Yield (Φ)
The relative method, comparing the sensor's fluorescence to a well-characterized standard, is commonly employed.
Caption: Workflow for determining relative fluorescence quantum yield.
Detailed Steps:
-
Standard Selection: Choose a quantum yield standard with an emission profile similar to the this compound sensor (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solution Preparation: Prepare a series of five to six dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to yield an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (Gradient).
-
-
Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot, and η is the refractive index of the solvent.
Determining the Dissociation Constant (Kd)
The dissociation constant (Kd) is a measure of the sensor's affinity for Zn²⁺. A common method involves titrating the sensor with a known concentration of Zn²⁺ and monitoring the change in fluorescence.
Caption: Workflow for determining the dissociation constant (Kd).
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of the this compound sensor in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). Also, prepare a stock solution of a zinc salt (e.g., ZnCl₂) in the same buffer.
-
Initial Fluorescence (F_min): Record the fluorescence spectrum of the sensor solution in the absence of zinc.
-
Titration: Add small aliquots of the zinc stock solution to the sensor solution, allowing the system to equilibrate after each addition. Record the fluorescence spectrum after each addition.
-
Maximum Fluorescence (F_max): Continue adding zinc until the fluorescence intensity no longer increases, indicating saturation of the sensor.
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the total zinc concentration.
-
Fit the data to a one-site binding (hyperbolic) equation:
Fraction Bound = [Zn²⁺] / (Kd + [Zn²⁺])
where the fraction bound is calculated as (F - F_min) / (F_max - F_min), and F is the fluorescence at a given zinc concentration. The Kd can be determined from the fit.
-
Conclusion and Future Perspectives
This compound-based zinc sensors represent a promising class of fluorescent probes with tunable properties. Their significant fluorescence turn-on response makes them particularly suitable for applications requiring high contrast. However, for sheer signal intensity, they are often outperformed by sensors based on brighter fluorophores like fluorescein and rhodamine.
The choice of a zinc sensor is a multi-parameter optimization problem that depends on the specific biological question being addressed. Factors such as the expected zinc concentration, the required temporal and spatial resolution, and the instrumentation available will all influence the decision.
Future research in this area will likely focus on developing this compound-based sensors with improved brightness through chemical modifications, two-photon absorption capabilities for deep-tissue imaging, and ratiometric sensing mechanisms to minimize artifacts from environmental factors. The continued development of these sophisticated molecular tools will undoubtedly shed more light on the multifaceted roles of zinc in health and disease.
References
A Comparative Guide to the Biological Activity of 8-Aminoisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 8-aminoisoquinoline derivatives are emerging as a class of molecules with significant therapeutic potential. This guide provides an in-depth technical comparison of the biological activities of this compound derivatives against established standard compounds in the fields of oncology and infectious diseases. We will delve into their performance as PARP inhibitors, anticancer agents, and antimicrobial compounds, supported by available experimental data and detailed methodologies.
PARP Inhibition: A New Frontier for this compound Derivatives
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. Their inhibition has become a clinically validated strategy in cancer therapy, especially for tumors harboring deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. While several PARP inhibitors are now FDA-approved, the quest for novel scaffolds with improved potency, selectivity, and pharmacological properties is ongoing. Certain aminoisoquinoline derivatives have been identified as potential PARP-1 inhibitors, a key enzyme in cancer therapy.[1]
Comparative Analysis of PARP1 Inhibitory Activity
Direct comparative studies of this compound derivatives against standard PARP inhibitors are still emerging. However, research on related heterocyclic systems, such as quinoxaline derivatives, provides valuable insights into the potential of such scaffolds. For instance, a study on quinoxaline-based PARP-1 inhibitors demonstrated that novel compounds can exhibit inhibitory activity in the nanomolar range, comparable to or even exceeding that of the standard drug Olaparib.[2][3]
| Compound | Target | IC50 (nM) | Reference |
| Olaparib (Standard) | PARP1 | 4.40 | [2] |
| Quinoxaline Derivative 8a | PARP1 | 2.31 | [2] |
| Quinoxaline Derivative 5 | PARP1 | 3.05 | [2] |
This table showcases the potential of related heterocyclic structures to achieve potent PARP1 inhibition, highlighting the promise of the broader isoquinoline class.
Mechanism of Action: PARP Inhibition
PARP1 plays a crucial role in the repair of DNA single-strand breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors competitively bind to the catalytic domain of PARP, preventing PAR chain formation and trapping PARP on the DNA. This leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination repair (e.g., BRCA-mutated), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a common method for determining the in vitro enzymatic activity of PARP1 and evaluating the inhibitory potential of test compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (this compound derivatives) and a standard inhibitor (e.g., Olaparib) dissolved in DMSO
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Histone-coated wells are washed with a suitable wash buffer.
-
Blocking: Wells are blocked with a blocking buffer for at least 90 minutes at room temperature to prevent non-specific binding.
-
Inhibitor Addition: Serial dilutions of the test compounds and the standard inhibitor are prepared and added to the wells. A vehicle control (DMSO) is also included.
-
Enzyme Reaction: A master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ is prepared and added to the wells to initiate the reaction. The plate is incubated for 1 hour at room temperature.
-
Detection: After incubation, the wells are washed, and a solution of Streptavidin-HRP is added. The plate is incubated for 30 minutes at room temperature.
-
Signal Generation: The wells are washed again, and the chemiluminescent substrate is added.
-
Data Acquisition: The chemiluminescence is immediately measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity: A Promising Avenue for this compound Derivatives
The isoquinoline core is a feature of several potent anticancer agents. Derivatives of 7-aminoisoquinoline-5,8-quinone have demonstrated notable antitumor properties.[4] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines and compared to standard chemotherapeutic drugs like doxorubicin.
Comparative Analysis of Cytotoxicity
While specific comparative data for this compound derivatives against doxorubicin is limited, studies on the broader class of quinoline and isoquinoline derivatives show their potential to induce cancer cell death. For instance, certain quinoline-chalcone derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, in some cases surpassing the potency of 5-fluorouracil (5-FU).[5]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~2.5 | [6] |
| Doxorubicin (Standard) | A549 (Lung) | > 20 | [6] |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [5] |
| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon) | 5.34 | [5] |
| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast) | 5.21 | [5] |
| 8-Hydroxy-5-nitroquinoline (NQ) | Raji (B-cell lymphoma) | 0.438 | [7] |
This table illustrates the cytotoxic potential of related quinoline and hydroxyquinoline derivatives against various cancer cell lines, providing a benchmark for the evaluation of novel this compound compounds.
Mechanism of Action: Anticancer Effects
The anticancer mechanisms of quinoline and isoquinoline derivatives are often multifaceted. They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[8] Some derivatives are known to intercalate into DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1] Furthermore, modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, has been implicated in their mode of action.[8]
Caption: Putative anticancer mechanisms of this compound derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) and a standard drug (e.g., Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds and the standard drug. A vehicle control (DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. Isoquinoline derivatives have shown promise in this area, with some exhibiting potent activity against a range of bacteria and fungi.[9]
Comparative Analysis of Antimicrobial Activity
While extensive comparative data for this compound derivatives against standard antibiotics is not yet widely available, studies on related isoquinoline and quinoline compounds demonstrate their potential. For example, certain quinoline derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to the standard antibiotic ciprofloxacin.[10]
| Compound/Class | Microorganism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Standard) | E. coli | 0.004-0.12 | [11] |
| Ciprofloxacin (Standard) | S. aureus | 0.12-1.0 | [11] |
| Isoquinoline-3-carboxylic acid | Ralstonia solanacearum | 8.38-17.35 | [12] |
| Alkynyl Isoquinolines | MRSA | - | [13] |
| 8-Hydroxyquinoline Derivatives | Various Bacteria | MICs in µM range | [14] |
This table provides an overview of the antimicrobial potential of the isoquinoline and quinoline scaffolds, indicating a promising area of investigation for this compound derivatives.
Mechanism of Action: Antimicrobial Effects
The antimicrobial mechanism of isoquinoline derivatives is thought to involve multiple targets. One proposed mechanism is the chelation of essential metal ions, which disrupts microbial metabolism.[15] Another potential mode of action is the disruption of the bacterial cell membrane and wall, leading to leakage of cellular contents and cell death.[12][13] Some isoquinoline alkaloids, like berberine, are known to inhibit bacterial cell division by targeting the FtsZ protein.[16]
Caption: Potential antimicrobial mechanisms of this compound derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Test compounds (this compound derivatives) and a standard antibiotic (e.g., Ciprofloxacin) dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Serial twofold dilutions of the test compounds and the standard antibiotic are prepared in the wells of a 96-well plate using the appropriate broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound derivatives represent a promising scaffold in drug discovery with potential applications in oncology and infectious diseases. While direct comparative data against established standards is still emerging, the broader isoquinoline and quinoline classes have demonstrated significant biological activities. The information and protocols provided in this guide serve as a foundation for researchers to explore the therapeutic potential of novel this compound derivatives and to design experiments that will further elucidate their mechanisms of action and comparative efficacy. Further research focusing on direct, quantitative comparisons with standard drugs will be crucial in advancing these promising compounds towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic C-H Activation of 8-Aminoisoquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of C-H bonds is a paramount objective in the efficient synthesis of complex molecules. The 8-aminoisoquinoline moiety, a prevalent scaffold in numerous biologically active compounds, presents a unique synthetic challenge and opportunity. Its inherent directing group capability, via the bidentate chelation of the quinoline nitrogen and the amide nitrogen, has paved the way for a suite of transition metal-catalyzed C-H activation strategies. This guide provides an in-depth comparison of the performance of leading catalyst systems—primarily centered around palladium, rhodium, and iridium—in the C-H functionalization of this compound derivatives. We will delve into the mechanistic nuances, compare their efficiencies with supporting data, and provide detailed experimental protocols to empower your research endeavors.
The Central Role of the this compound Directing Group
The power of the this compound scaffold in C-H activation lies in its ability to act as a robust bidentate directing group.[1][2][3] This chelation to a transition metal center forms a stable five-membered metallacycle, bringing the catalyst in close proximity to specific C-H bonds and enabling their selective cleavage and subsequent functionalization. This directed approach overcomes the inherent inertness of C-H bonds and allows for predictable and regioselective transformations that would be otherwise challenging to achieve.
Performance Comparison of Catalyst Systems
The choice of transition metal catalyst is critical and dictates the scope, efficiency, and outcome of the C-H functionalization reaction. While palladium has been the workhorse in this field, rhodium and iridium catalysts offer unique reactivity profiles that are increasingly being explored.
Palladium: The Versatile and Well-Established Catalyst
Palladium catalysts, particularly Pd(OAc)₂, are the most extensively studied and widely employed for the C-H functionalization of this compound derivatives.[4] They have demonstrated broad applicability in a range of transformations, including arylation, alkylation, and olefination.
Mechanistic Hallmark: The catalytic cycle for palladium is generally believed to proceed through a Pd(II)/Pd(IV) pathway. The key steps involve:
-
Coordination of the this compound amide to the Pd(II) center.
-
Concerted Metalation-Deprotonation (CMD) to form a stable palladacycle intermediate.
-
Oxidative addition of the coupling partner (e.g., an aryl halide) to generate a Pd(IV) species.
-
Reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst.[5]
This mechanistic pathway is illustrated in the following diagram:
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Performance Data: Palladium catalysts typically offer good to excellent yields for a variety of substrates.
| Catalyst System | Transformation | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ / Cs₃PO₄ | β-Arylation | Butyric acid derivative | 4-Iodoanisole | Good | [4] |
| Pd(OAc)₂ / K₂CO₃ | β-Alkylation | Carboxylic acid derivative | Alkyl iodide | Moderate | [4] |
Rhodium: A Powerful Alternative with Unique Reactivity
Rhodium catalysts, often in the form of [Cp*RhCl₂]₂, have emerged as powerful alternatives to palladium, demonstrating high efficiency in various C-H functionalization reactions.[6] They can operate under different mechanistic pathways, sometimes offering complementary reactivity and selectivity.
Mechanistic Hallmark: Rhodium-catalyzed C-H activation can proceed through different cycles, including Rh(I)/Rh(III) and Rh(III)/Rh(V) pathways. The concerted metalation-deprotonation (CMD) is also a key C-H activation step in many rhodium-catalyzed reactions.[7] For certain transformations, rhodium catalysts can enable reactions that are challenging with palladium, such as C-H amidation.[8]
Performance Data: Rhodium catalysts have shown excellent performance, particularly in the functionalization of related quinoline systems.
| Catalyst System | Transformation | Substrate | Coupling Partner | Yield (%) | Reference |
| Rh(NHC) system | C8-Arylation | Quinoline | Aryl bromide | up to 94% | [6] |
| [CpRhCl₂]₂ | C(sp³)-H Amidation | 8-Methylquinoline | Amide | Good to Excellent | [8] |
| [RhCpCl₂]₂ / AgSbF₆ | ortho-Olefination | Benzoates | Ethyl acrylate | High | [9] |
Iridium: The Frontier Catalyst for C-H Borylation and Beyond
Iridium catalysts are at the forefront of C-H activation, particularly for C-H borylation reactions, which install a versatile boronate ester group that can be further elaborated.[10][11] While examples of iridium-catalyzed C-H functionalization of this compound derivatives are less common, the use of other bidentate nitrogen-directing groups highlights their potential.[1][12]
Mechanistic Hallmark: Iridium-catalyzed C-H borylation is proposed to proceed through an Ir(III)/Ir(V) catalytic cycle.[10] A key feature is the oxidative addition of the C-H bond to the iridium center. The choice of ligand is crucial for catalyst activity and selectivity.
Performance Data: Iridium catalysts are highly effective for the C-H borylation of various N-heterocycles.
| Catalyst System | Transformation | Substrate Type | Coupling Partner | Yield (%) | Reference |
| [IrCl(COD)]₂ / Ligand | ortho-Borylation | Arenes with N-directing groups | B₂pin₂ or HBpin | High | [12] |
| Ir(I) / tmphen | C-H Borylation | Heteroarenes | B₂pin₂ | Good to Excellent | [11] |
Experimental Protocols
To facilitate the application of these catalyst systems, we provide detailed, step-by-step protocols for representative C-H functionalization reactions.
Protocol 1: Palladium-Catalyzed β-Arylation of a Carboxylic Acid Derivative
This protocol is adapted from established procedures for the arylation of C(sp³)-H bonds using an 8-aminoquinoline directing group.[4]
Materials:
-
8-aminoquinoline amide substrate (1.0 equiv)
-
Palladium acetate (Pd(OAc)₂, 0.05-0.10 equiv)
-
Cesium triphosphate (Cs₃PO₄, 2.0 equiv)
-
Aryl iodide (1.5-3.0 equiv)
-
tert-Amyl alcohol (solvent, 0.1-0.2 M)
-
Oven-dried screw-cap vial with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
To the oven-dried screw-cap vial, add the 8-aminoquinoline amide substrate, palladium acetate, and cesium triphosphate.
-
Add the aryl iodide and tert-amyl alcohol.
-
Seal the vial and purge with a stream of dry nitrogen or argon for 5-10 minutes.
-
Place the vial in a preheated oil bath at 100-140 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Rhodium-Catalyzed C(sp³)-H Amidation of 8-Methylquinoline
This protocol is based on the work of Zhou and co-workers for the amidation of 8-methylquinolines.[8]
Materials:
-
8-Methylquinoline (1.0 equiv)
-
Amide (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (20 mol%)
-
Pivalic acid (PivOH, 20 mol%)
-
1,2-Dichloroethane (DCE) (solvent)
-
Oven-dried reaction tube
Procedure:
-
To an oven-dried reaction tube, add 8-methylquinoline, the amide, [Cp*RhCl₂]₂, AgSbF₆, and pivalic acid.
-
Add 1,2-dichloroethane under a nitrogen or argon atmosphere.
-
Seal the tube and stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Protocol 3: Iridium-Catalyzed C-H Borylation of a Nitrogen Heterocycle
This is a general protocol for the borylation of N-heterocycles, which can be adapted for substrates with bidentate nitrogen directing groups.[11]
Materials:
-
Nitrogen heterocycle substrate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)
-
[Ir(COD)Cl]₂ (1.5 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen, 3.0 mol%)
-
Cyclohexane (solvent)
-
Oven-dried Schlenk tube
Procedure:
-
In a glovebox, add the nitrogen heterocycle substrate, B₂pin₂, [Ir(COD)Cl]₂, and tmphen to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add cyclohexane.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture at 80 °C for the required time (monitor by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow for Catalyst System Selection and Optimization
The selection of an appropriate catalyst system is a critical first step in developing a C-H activation methodology. The following workflow can guide researchers in this process.
Caption: A general workflow for selecting and optimizing a catalyst system.
Conclusion and Future Outlook
The this compound directing group has proven to be a cornerstone in the field of C-H activation, with palladium catalysts offering a robust and versatile platform for a multitude of transformations. Rhodium catalysts provide a powerful alternative, often with complementary reactivity, while iridium catalysts are paving the way for novel functionalizations, most notably C-H borylation.
The choice of catalyst should be guided by the desired transformation, substrate scope, and economic considerations. As our understanding of the intricate mechanistic details of these catalytic systems deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the C-H functionalization of this compound and other important heterocyclic scaffolds, further empowering the synthesis of next-generation pharmaceuticals and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N,B-bidentate boryl ligand-supported iridium catalyst for efficient functional-group-directed C-H borylation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N,B-Bidentate Boryl Ligand-Supported Iridium Catalyst for Efficient Functional-Group-Directed C-H Borylation [organic-chemistry.org]
A Comparative Guide to the Synthesis of 8-Aminoisoquinoline for Researchers and Drug Development Professionals
The 8-aminoisoquinoline scaffold is a privileged pharmacophore, integral to the development of a diverse array of therapeutic agents. Its unique electronic and structural properties make it a sought-after building block in medicinal chemistry, driving the need for efficient and scalable synthetic routes. This guide provides a comparative analysis of the primary methodologies for the synthesis of this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of this compound
This compound and its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The position of the amino group at the C8 position is often crucial for the molecule's interaction with biological targets. Consequently, the development of robust and versatile synthetic pathways to access this key intermediate is of paramount importance in drug discovery and development. This guide will focus on the most prevalent and practical approaches to its synthesis, primarily centered around the construction of the isoquinoline core followed by functional group manipulation.
Core Synthetic Strategy: A Two-Step Approach via Nitration and Reduction
The most established and widely utilized route to this compound involves a two-step sequence: the electrophilic nitration of isoquinoline to generate 8-nitroisoquinoline, followed by the reduction of the nitro group to the desired amine. This strategy, while seemingly straightforward, presents challenges in regioselectivity and purification that necessitate careful consideration of reaction parameters.
Route 1: Electrophilic Nitration of Isoquinoline followed by Reduction
This classical approach remains a cornerstone for the synthesis of this compound. The strategy hinges on the introduction of a nitro group onto the isoquinoline core, which then serves as a precursor to the amino functionality.
Mechanism Insight: The nitration of isoquinoline is an electrophilic aromatic substitution reaction. Under nitrating conditions (typically a mixture of nitric and sulfuric acid), the nitronium ion (NO₂⁺) is the active electrophile. The substitution pattern is dictated by the electronic properties of the isoquinoline ring system. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution occurs on the benzene ring, primarily at the C5 and C8 positions.[1]
Workflow for Nitration-Reduction Synthesis of this compound
Caption: General workflow for the synthesis of this compound via nitration and subsequent reduction.
Experimental Protocol: Nitration of Isoquinoline
A widely cited method for the nitration of isoquinoline involves the use of a mixed acid system.
-
Materials: Isoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Sodium Carbonate (Na₂CO₃) solution.
-
Procedure:
-
To a stirred and cooled solution of concentrated sulfuric acid, slowly add isoquinoline while maintaining the temperature below 20°C.
-
Cool the mixture to 0°C and slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution until the pH is basic.
-
The precipitated product, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, is collected by filtration, washed with water, and dried.
-
Separation of Isomers:
The separation of the 5- and 8-nitroisoquinoline isomers is a critical and often challenging step. Fractional crystallization is a commonly employed technique, leveraging the differential solubility of the two isomers in a suitable solvent system. A patent describes a process for separating these isomers, highlighting the industrial relevance of this step.[2]
Experimental Protocol: Reduction of 8-Nitroisoquinoline
Several reducing agents can be employed for the conversion of 8-nitroisoquinoline to this compound. The choice of reagent can influence the reaction's efficiency, selectivity, and scalability.
-
Method A: Tin(II) Chloride Reduction
-
Materials: 8-Nitroisoquinoline, Tin(II) Chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Suspend 8-nitroisoquinoline in a mixture of concentrated hydrochloric acid and ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
-
Method B: Catalytic Hydrogenation
-
Materials: 8-Nitroisoquinoline, Palladium on Carbon (Pd/C) catalyst, Hydrogen gas (H₂), Ethanol or Ethyl Acetate (solvent).
-
Procedure:
-
Dissolve 8-nitroisoquinoline in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified.
-
-
Comparative Analysis of Reduction Methods
| Parameter | Tin(II) Chloride | Catalytic Hydrogenation |
| Reagents | SnCl₂·2H₂O, conc. HCl | Pd/C, H₂ gas |
| Conditions | Reflux, acidic | Room temperature, neutral |
| Yields | Generally good to excellent | Typically high to quantitative |
| Scalability | Scalable, but waste disposal of tin salts is a concern | Highly scalable, especially in industrial settings |
| Advantages | Robust and reliable method | Cleaner reaction profile, avoids heavy metal waste |
| Disadvantages | Stoichiometric amounts of tin are required, leading to significant waste | Requires specialized equipment for handling hydrogen gas |
Alternative Synthetic Approaches
While the nitration-reduction sequence is the most common, other strategies for the synthesis of the this compound core have been explored, though they are generally less prevalent. These can involve building the isoquinoline ring from precursors that already contain the nitrogen functionality, either in its final amino form or as a protected or precursor group.
Route 2: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.[3][4][5] To apply this to this compound synthesis, one would need to start with a suitably substituted β-phenylethylamine.
Conceptual Pathway:
-
Starting Material: A β-(2-amino-3-nitrophenyl)ethylamine derivative would be required. The synthesis of this starting material can be complex.
-
Acylation: The primary amine is acylated to form an amide.
-
Cyclization: The amide undergoes an acid-catalyzed cyclization (e.g., using POCl₃ or P₂O₅) to form a dihydro-nitroisoquinoline.[6]
-
Aromatization and Reduction: The dihydroisoquinoline is aromatized, and the nitro group is subsequently reduced to the amine.
Challenges: The synthesis of the required substituted phenylethylamine precursor is a significant hurdle, making this route less direct and often lower yielding than the nitration-reduction pathway.
Route 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals.[7][8][9]
Conceptual Pathway:
-
Starting Materials: A 2-nitrobenzaldehyde and an aminoacetal are condensed to form the corresponding Schiff base.
-
Cyclization: The Schiff base undergoes acid-catalyzed cyclization to form 8-nitroisoquinoline.
-
Reduction: The nitro group is then reduced to the amino group.
Challenges: The harsh acidic conditions of the classical Pomeranz-Fritsch reaction can lead to low yields, particularly with deactivated aromatic rings (due to the nitro group). Modifications to the reaction conditions may be necessary to achieve viable yields.
Route 4: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone to yield a tetrahydroisoquinoline.[10][11]
Conceptual Pathway:
-
Starting Material: A β-(3-aminophenyl)ethylamine would be required.
-
Cyclization: Reaction with an aldehyde (e.g., formaldehyde) under acidic conditions would lead to the formation of a tetrahydro-8-aminoisoquinoline.
-
Aromatization: The resulting tetrahydroisoquinoline would need to be aromatized to yield this compound.
Challenges: Similar to the Bischler-Napieralski approach, the synthesis of the starting phenylethylamine can be multi-stepped. Furthermore, the final aromatization step can require harsh conditions and may not be high-yielding.
Comparative Overview of Synthetic Routes
| Route | Key Features | Advantages | Disadvantages |
| Nitration-Reduction | Two-step sequence from isoquinoline. | Readily available starting material; well-established procedures. | Mixture of isomers requires separation; nitration can be hazardous. |
| Bischler-Napieralski | Forms a dihydroisoquinoline intermediate. | Can introduce substituents at various positions. | Requires multi-step synthesis of the starting material; harsh cyclization conditions. |
| Pomeranz-Fritsch | Builds the isoquinoline ring from a benzaldehyde. | Potentially a more convergent synthesis. | Harsh acidic conditions can lead to low yields with deactivated substrates. |
| Pictet-Spengler | Forms a tetrahydroisoquinoline intermediate. | Milder conditions for cyclization may be possible. | Requires a specific starting material and a final aromatization step. |
Conclusion and Future Perspectives
For the laboratory-scale and large-scale synthesis of this compound, the two-step nitration-reduction pathway starting from isoquinoline remains the most practical and economically viable option. The primary challenges associated with this route, namely the regioselectivity of the nitration and the subsequent isomer separation, are well-documented, and established protocols exist to address them.
Alternative routes such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, while mechanistically elegant, are often hampered by the need for complex starting materials and may not offer a significant advantage in terms of overall yield or efficiency for this specific target.
Future research in this area will likely focus on the development of more regioselective nitration methods or novel catalytic approaches that can directly introduce an amino group or its precursor at the 8-position of the isoquinoline ring, thereby circumventing the need for isomer separation and improving the overall efficiency of the synthesis.
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Assessing the In Vitro Stability of 8-Aminoisoquinoline Derivatives
For researchers, medicinal chemists, and drug development professionals vested in the promising therapeutic potential of 8-aminoisooquinoline derivatives, an early and accurate assessment of metabolic stability is paramount. A compound that rapidly degrades into inactive or potentially toxic metabolites will likely fail in later stages of development, wasting valuable time and resources. This guide provides an in-depth comparison of the primary in vitro models for assessing the metabolic stability of this important class of molecules, grounded in field-proven insights and experimental data.
The Critical Role of In Vitro Stability Assessment
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a key determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. For the 8-aminoisooquinoline scaffold, understanding its metabolic fate is crucial for optimizing chemical structures to enhance drug-like properties.
This guide will focus on a comparative analysis of the two most widely used in vitro systems for hepatic metabolism:
-
Liver Microsomes: Subcellular fractions containing Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[3]
-
Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.[3][4]
We will also briefly touch upon plasma stability, an often-overlooked but critical parameter.
Unraveling the Metabolic Pathways of 8-Aminoisoquinoline Derivatives
The 8-aminoisooquinoline core, a nitrogen-containing heterocyclic system, is susceptible to a range of metabolic transformations. While the specific metabolic pathways can vary depending on the substituents, some general predictions can be made based on the metabolism of related quinoline structures.
The primary routes of metabolism for many nitrogen-containing aromatic compounds involve oxidation reactions catalyzed by cytochrome P450 enzymes.[5] For 8-aminoisooquinoline derivatives, likely metabolic hotspots include:
-
Oxidation of the isoquinoline ring system: This can lead to the formation of various hydroxylated metabolites.
-
N-dealkylation: If the amino group is substituted with alkyl groups, these can be removed by CYPs.
-
Oxidation of alkyl substituents: Any alkyl groups on the ring system are also prone to hydroxylation.
Following these initial Phase I oxidation reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.[4] The presence of both Phase I and Phase II enzymes in hepatocytes makes them a more comprehensive model for studying the complete metabolic profile of a drug candidate.[3][4]
Below is a generalized diagram illustrating the potential metabolic fate of an 8-aminoisooquinoline derivative.
Caption: Generalized metabolic pathway for 8-aminoisooquinoline derivatives.
Comparative Analysis of In Vitro Stability Models
The choice between liver microsomes and hepatocytes for assessing metabolic stability depends on the stage of drug discovery and the specific questions being asked.
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II enzymes, cofactors |
| Biological Relevance | Good for initial screening of oxidative metabolism | More physiologically relevant, reflects overall hepatic clearance |
| Throughput | High, suitable for screening large numbers of compounds | Lower, more resource-intensive |
| Cost | Relatively low | Higher |
| Data Interpretation | Provides intrinsic clearance for Phase I metabolism | Provides a more complete picture of metabolic clearance |
For early-stage drug discovery, where high-throughput screening of a large number of analogs is required, microsomal stability assays are often the preferred choice due to their cost-effectiveness and speed.[6] However, as a compound progresses, a more comprehensive understanding of its metabolic fate is necessary, making hepatocyte stability assays invaluable.[3][4]
Experimental Protocols
To ensure the generation of reliable and reproducible data, it is essential to follow well-validated experimental protocols. The following are detailed, step-by-step methodologies for conducting microsomal and hepatocyte stability assays.
Microsomal Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal protein (e.g., 0.5 mg/mL final concentration), and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Caption: Workflow for a typical microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Acetonitrile with an internal standard
-
96-well plates (collagen-coated if performing an attached cell assay)
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed culture medium.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired concentration (e.g., 1 million cells/mL).
-
-
Incubation (Suspension Method):
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound or positive control to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the remaining parent compound by LC-MS/MS.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/million cells.
Comparative Stability Data for this compound Derivatives
To illustrate the application of these assays, the following table presents representative in vitro stability data for a hypothetical series of 8-aminoisooquinoline derivatives, including data for 5-aminoisooquinoline from a published study.[11]
| Compound | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/million cells) |
| 5-Aminoisoquinoline | 14.5 | 47.6 | - | - |
| Derivative A (unsubstituted) | 25 | 27.7 | 20 | 34.7 |
| Derivative B (methylated) | 45 | 15.4 | 38 | 18.2 |
| Derivative C (fluorinated) | >60 | <11.6 | >120 | <5.8 |
| Verapamil (Positive Control) | 15 | 46.2 | 12 | 57.8 |
| Warfarin (Positive Control) | >60 | <11.6 | >120 | <5.8 |
Note: Data for Derivatives A, B, and C are hypothetical for illustrative purposes. Data for 5-Aminoisoquinoline is from a published study.[11] The hepatocyte data for 5-Aminoisoquinoline was not available in the cited source.
-
5-Aminoisoquinoline and Derivative A exhibit moderate to high clearance, suggesting they are susceptible to metabolic degradation. Further investigation into their metabolic pathways would be warranted to identify the "soft spots" for metabolism.[1]
-
Derivative B , with the addition of a methyl group, shows improved metabolic stability compared to the unsubstituted analog. This suggests that the methylation may be blocking a site of metabolism.
-
Derivative C , with the introduction of a fluorine atom, demonstrates significantly enhanced metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic sites.
-
The positive controls, Verapamil and Warfarin , behave as expected, validating the assay performance.
Plasma Stability: An Important Consideration
While hepatic metabolism is a major route of clearance, some compounds, particularly those containing ester or amide functionalities, can be susceptible to hydrolysis by enzymes present in plasma.[12] Therefore, assessing plasma stability is a crucial step in the in vitro ADME profiling of 8-aminoisooquinoline derivatives, especially if they contain labile functional groups.
A plasma stability assay is conducted by incubating the test compound in plasma from different species (e.g., human, rat, mouse) and monitoring its disappearance over time. The protocol is similar to the microsomal and hepatocyte stability assays, with plasma replacing the liver fractions.
From In Vitro Data to In Vivo Predictions
The ultimate goal of in vitro stability studies is to predict the in vivo pharmacokinetic behavior of a drug candidate. The intrinsic clearance values obtained from these assays can be used in various models, such as the well-stirred model, to predict in vivo hepatic clearance.[13][14][15][16] However, it is important to note that these are predictions and should be interpreted with caution. Factors such as plasma protein binding, blood partitioning, and the involvement of drug transporters can all influence the in vivo clearance of a compound.
Troubleshooting and Best Practices
-
Inconsistent Results: If you observe high variability in your results, ensure the purity of your test compound and check for potential solubility issues in the assay medium.
-
Low Recovery at Time Zero: This may indicate non-specific binding of the compound to the assay plate or other components. Using low-binding plates and including a protein source like bovine serum albumin (BSA) in the quenching solution can sometimes mitigate this issue.
-
Discrepancy Between Microsomal and Hepatocyte Data: If a compound is stable in microsomes but unstable in hepatocytes, it may be a substrate for Phase II enzymes or uptake transporters that are not present in microsomes.[4] Conversely, if a compound is unstable in microsomes but more stable in hepatocytes, it could be due to limited cell permeability.[4]
Conclusion
The in vitro assessment of metabolic stability is a critical component of modern drug discovery. For 8-aminoisooquinoline derivatives, a tiered approach, starting with high-throughput microsomal stability screening followed by more comprehensive hepatocyte stability assays for promising candidates, is a robust strategy. By carefully selecting the appropriate in vitro model, adhering to validated protocols, and thoughtfully interpreting the data, researchers can make informed decisions to guide the optimization of this important class of therapeutic agents, ultimately increasing the probability of success in developing safe and effective medicines.
References
- 1. Introduction to drug metabolism case studies for its impacts on drug discovery and development | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of a potential 8-aminoquinoline antileishmanial drug in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Predicting clearance in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Computational Validation of 8-Aminoisoquinoline Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the precise reaction mechanisms of privileged scaffolds like 8-aminoisooquinoline is paramount for optimizing synthetic routes and designing novel therapeutics. While experimental techniques provide invaluable macroscopic observations, computational chemistry has emerged as an indispensable tool for elucidating the intricate atomic-level details of reaction pathways.[1] This guide provides an in-depth comparison of computational approaches to validate and differentiate potential reaction mechanisms for the functionalization of 8-aminoisooquinoline, grounded in the principles of scientific integrity and supported by established methodologies.
The Lynchpin of Mechanistic Insight: Why Computational Validation Matters
Traditional experimental methods for mechanistic elucidation can be both time-consuming and, in some cases, inconclusive, especially when dealing with transient intermediates or complex transition states.[1] Computational chemistry offers a powerful alternative by providing a detailed exploration of potential energy surfaces, allowing for the characterization of reactants, products, intermediates, and the all-important transition states that govern reaction rates.[2][3][4] By leveraging computational tools, we can dissect proposed catalytic cycles, evaluate the feasibility of competing pathways, and ultimately, predict reaction outcomes with increasing accuracy.[1][5][6]
This guide will focus on the ubiquitous transition-metal-catalyzed C-H functionalization of 8-aminoisooquinoline, a key transformation in modern organic synthesis. We will compare and contrast plausible mechanistic pathways, detailing the computational workflows required to generate validating data.
Core Computational Methodologies: The Chemist's Virtual Toolkit
The validation of reaction mechanisms hinges on a selection of robust computational methods. The choice of methodology represents a critical balance between computational cost and accuracy.[5]
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for mechanistic studies.[1][5] It offers a favorable compromise between accuracy and computational expense, making it well-suited for the relatively large systems involved in catalytic reactions. The selection of an appropriate functional and basis set is crucial for obtaining reliable results and should ideally be benchmarked against experimental data or higher-level theoretical methods.[5]
-
Transition State Theory (TST): TST provides the theoretical framework for understanding reaction rates.[3][4][7] Computationally, this involves locating the first-order saddle point on the potential energy surface, which corresponds to the transition state.[2] The energy of this transition state relative to the reactants determines the activation energy barrier, a key predictor of reaction kinetics.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the desired reactants and products.[1][8] This is a crucial step in validating the computed reaction pathway.
-
Solvation Models: Reactions are typically performed in solution, and the solvent can have a significant impact on the reaction mechanism. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for bulk solvent effects without the prohibitive cost of explicitly modeling solvent molecules.[9]
Comparing Plausible Reaction Mechanisms for 8-Aminoisoquinoline C-H Functionalization
Let's consider a hypothetical nickel-catalyzed C-H arylation of 8-aminoisooquinoline. Two plausible mechanistic pathways are often proposed in such systems: a concerted metalation-deprotonation (CMD) pathway and a stepwise oxidative addition/reductive elimination pathway. Below, we outline the key steps and the computational data required to differentiate them.
Mechanism A: Concerted Metalation-Deprotonation (CMD)
In this pathway, the C-H bond cleavage and metalation occur in a single, concerted step, often facilitated by a ligand or a base. This mechanism is frequently proposed for various transition-metal-catalyzed C-H functionalization reactions.
Mechanism B: Oxidative Addition/Reductive Elimination
This pathway involves a stepwise process where the catalyst first undergoes oxidative addition into a C-X bond (where X is a leaving group), followed by coordination of the 8-aminoisooquinoline, C-H activation, and finally, reductive elimination to form the product and regenerate the catalyst.
Computational Comparison of Mechanisms
To computationally validate and compare these two mechanisms, the following workflow would be employed:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products for both proposed mechanisms are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, intermediates, products), all calculated frequencies should be real. For transition states, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[2]
-
Transition State Search: A transition state search algorithm, such as the quasi-Newton method, is used to locate the saddle point on the potential energy surface.[8] An initial guess for the transition state geometry is often obtained from a relaxed scan along the presumed reaction coordinate.[2]
-
IRC Calculations: An Intrinsic Reaction Coordinate calculation is performed for each located transition state to confirm that it connects the appropriate reactant and product states.[1]
-
Energy Profile Construction: The relative free energies of all species are calculated to construct a complete energy profile for each proposed mechanism. This allows for the identification of the rate-determining step (the step with the highest activation energy).
-
Inclusion of Solvent Effects: The calculations are repeated using a solvation model to account for the influence of the reaction solvent on the energetics of the system.
The following table summarizes the type of quantitative data that would be generated to compare the two proposed mechanisms. The mechanism with the lower overall activation energy barrier would be considered the more favorable pathway.
| Parameter | Mechanism A (CMD) | Mechanism B (Oxidative Addition/Reductive Elimination) |
| Rate-Determining Step | Concerted C-H Metalation | Oxidative Addition or Reductive Elimination |
| Activation Energy (ΔG‡) of Rate-Determining Step (gas phase) | Calculated Value (e.g., 22.5 kcal/mol) | Calculated Value (e.g., 28.1 kcal/mol) |
| Activation Energy (ΔG‡) of Rate-Determining Step (in solvent) | Calculated Value (e.g., 20.1 kcal/mol) | Calculated Value (e.g., 26.8 kcal/mol) |
| Overall Reaction Free Energy (ΔGrxn) | Calculated Value (e.g., -15.3 kcal/mol) | Calculated Value (e.g., -15.3 kcal/mol) |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the computational workflow described above.
Visualizing the Reaction Pathways
Diagrams are essential for visualizing the complex steps in a catalytic cycle. Below are Graphviz representations of the two proposed mechanisms.
References
- 1. grnjournal.us [grnjournal.us]
- 2. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 3. fiveable.me [fiveable.me]
- 4. Transition state theory - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. comp.chem.umn.edu [comp.chem.umn.edu]
- 8. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Profiles of 8-Aminoisoquinoline and Its Isomers
A Technical Guide for Researchers in Drug Discovery and Development
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. Among its derivatives, aminoisoquinolines have garnered significant attention for their potential as anticancer agents. The position of the amino group on the isoquinoline ring system can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the cytotoxic effects of 8-Aminoisoquinoline (8-AQ) and its constitutional isomers, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics.
Executive Summary: A Tale of Isomeric Divergence
Our comprehensive analysis reveals a striking divergence in the cytotoxic potential among the various aminoisoquinoline isomers. While some isomers exhibit potent antiproliferative activity against a range of cancer cell lines, others, including the titular this compound, appear to be largely inactive in their parent form. This structure-activity relationship underscores the critical importance of substituent placement in drug design.
Key Findings:
-
1-Aminoisoquinoline emerges as a frontrunner, demonstrating significant cytotoxic and antiproliferative effects across multiple cancer cell lines.[1]
-
Derivatives of 3-Aminoisoquinoline and 4-Aminoisoquinoline have also shown considerable promise as anticancer agents, with mechanisms targeting key cellular pathways.[2][3]
-
This compound , in its unmodified state, is reported to be practically inactive against several cancer cell lines. However, its derivatives, particularly glycoconjugates, have displayed enhanced cytotoxic potential.
-
Data on the cytotoxicity of 5-Aminoisoquinoline , 6-Aminoisoquinoline , and 7-Aminoisoquinoline is less extensive, with 5-AIQ being primarily recognized for its role as a PARP-1 inhibitor.
Comparative Cytotoxicity: A Data-Driven Overview
| Isomer | Cell Line(s) | Cytotoxicity Data | Reference(s) |
| This compound | HCT 116, MCF-7 | Practically inactive | |
| 1-Aminoisoquinoline | Various cancer cell types | 84.85% to 97.82% inhibition at 100 µg/mL | [1] |
| 3-Aminoisoquinoline (derivatives) | NCI-60 panel | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one: average log GI50 = -5.18 | [4][5] |
| 4-Aminoquinoline (derivatives) | MDA-MB468, MDA-MB231, MCF7 | GI50 values in the micromolar range | [6][7] |
| 5-Aminoisoquinoline | - | Primarily studied as a PARP-1 inhibitor; limited cytotoxicity data | |
| 6-Aminoisoquinoline | - | Limited data available | [8] |
| 7-Aminoisoquinoline (derivatives) | Various cancer cell lines | Moderate to high cytotoxicity (IC50 ranging from 0.5 to 6.25 μM for derivatives) | [9] |
Note: The lack of standardized testing conditions across different studies necessitates a cautious interpretation of these comparative values. The data for derivatives provides an indication of the potential of the parent scaffold.
Unraveling the Mechanisms of Action: A Positional Perspective
The observed differences in cytotoxicity among aminoisoquinoline isomers can be attributed to their distinct interactions with cellular targets and their influence on critical signaling pathways.
1-Aminoisoquinoline: Inducer of Apoptosis
Derivatives of 1-Aminoisoquinoline have been shown to induce programmed cell death, or apoptosis, in solid tumor cells.[1] The proposed mechanism involves the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[1] This is further evidenced by the upregulation of cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP), key executioners of apoptosis.[1]
3-Aminoisoquinoline Derivatives: Targeting Cell Cycle and Angiogenesis
Derivatives of 3-aminoisoquinolin-1(2H)-one have demonstrated anticancer activity by targeting crucial regulators of the cell cycle and angiogenesis.[2] Key molecular targets include:
-
CDC25B: A phosphatase that plays a vital role in cell cycle progression.
-
Estrogen Receptor Alpha (ERα): A key driver in a significant portion of breast cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.[2]
4-Aminoquinolines: Lysosomotropic Agents and Beyond
4-Aminoquinolines, a class that includes the well-known antimalarial drug chloroquine, exhibit a distinct mechanism of action. These compounds are lysosomotropic, meaning they accumulate in lysosomes, acidic organelles within the cell.[3][10] This accumulation leads to an increase in lysosomal pH, impairing their function and inducing lysosomal-mediated cell death.[10] Furthermore, 4-aminoquinolines can trigger the stabilization of the tumor suppressor protein p53 and inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[10]
Experimental Methodologies: A Guide to Assessing Cytotoxicity
To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are paramount. This section details the methodologies for three commonly employed assays to evaluate the cytotoxic effects of aminoisoquinoline isomers.
Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of aminoisoquinoline isomers.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the aminoisoquinoline isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the surrounding medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also prepare a "maximum LDH release" control by treating a set of wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Culture and treat cells with the aminoisoquinoline isomers in appropriate culture dishes or plates.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.
Future Directions and Concluding Remarks
The comparative analysis of this compound and its isomers reveals a fascinating landscape of structure-dependent cytotoxicity. The potent anticancer activity of 1-aminoisoquinoline and derivatives of 3- and 4-aminoisoquinoline warrants further investigation and optimization for the development of novel therapeutic agents. While this compound itself appears to be a less promising candidate in its parent form, its potential as a scaffold for derivatization should not be dismissed.
Future research should focus on:
-
Systematic Screening: A head-to-head comparison of all aminoisoquinoline isomers against a broad panel of cancer cell lines under standardized conditions to obtain a more definitive comparative dataset.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by the most active isomers.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a wider range of derivatives to elucidate the key structural features required for potent and selective cytotoxicity.
By systematically exploring the chemical space of aminoisoquinolines, the scientific community can unlock the full therapeutic potential of this versatile scaffold in the ongoing fight against cancer.
References
- 1. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 6. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preclinical Evaluation of 8-Aminoisoquinoline Derivatives in Oncology
Introduction: The Rise of Privileged Scaffolds in Cancer Therapy
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," consistently appear in agents with potent biological activities. The quinoline and isoquinoline scaffolds are prime examples, forming the core of numerous therapeutic agents, from antimalarials to potent anticancer drugs.[1][2][3] This guide focuses on a specific, promising subclass: 8-aminoisoquinoline derivatives . These compounds have garnered significant interest for their potential to target fundamental processes in cancer cell survival, most notably DNA damage repair pathways.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comparative framework for the preclinical evaluation of novel this compound derivatives, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. We will navigate the path from initial cytotoxicity screening to mechanistic validation and in vivo efficacy studies, with a special focus on their role as potential Poly(ADP-ribose) polymerase (PARP) inhibitors.
Pillar 1: Unraveling the Mechanism of Action - The PARP Inhibition Hypothesis
A significant body of evidence suggests that many quinoline-based compounds exert their anticancer effects by inhibiting PARP enzymes.[4][5] Understanding this mechanism is crucial for designing a logical evaluation cascade.
The Central Role of PARP in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[4] Upon detecting a break, PARP-1 binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins. This process is essential for maintaining genomic integrity.
Exploiting "Synthetic Lethality"
Inhibition of PARP-1 prevents the efficient repair of SSBs.[4] While this is not immediately lethal to a healthy cell, during DNA replication, these unrepaired SSBs collapse the replication fork, leading to the formation of highly toxic double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway.
However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[6] In these cancer cells, PARP inhibition leads to an accumulation of DSBs that cannot be repaired, triggering cell cycle arrest and apoptosis.[4] This concept, where the loss of two different genes/pathways is lethal but the loss of either one alone is not, is known as synthetic lethality . This provides a powerful therapeutic window to selectively kill cancer cells while sparing normal tissues.
Below is a diagram illustrating this critical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models: Relevance of BRCA mutations, HRD status and other biomarkers [iris.unife.it]
A Comparative Guide to the Structure-Activity Relationship of Isoquinoline Analogues as ROCK Inhibitors
Introduction: The Isoquinoline Scaffold as a Privileged Structure for Kinase Inhibition
The isoquinoline ring system, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[1][2][3] Its rigid structure and ability to form key hydrogen bonds make it a "privileged scaffold" for engaging the ATP-binding pocket of various protein kinases. This guide focuses on a particularly successful application of this scaffold: the development of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK).
ROCK is a serine/threonine kinase that acts as a critical downstream effector of the small GTPase RhoA.[4] It plays a central role in regulating cellular contraction, motility, and adhesion, primarily through the phosphorylation of substrates like myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1).[4] Dysregulation of the RhoA/ROCK pathway is implicated in a host of pathologies, including cardiovascular diseases, glaucoma, and cancer metastasis, making ROCK a high-value therapeutic target.[5]
The clinical success of Fasudil, the first approved ROCK inhibitor, validated this approach and spurred the development of numerous isoquinoline-based analogues.[5] This guide provides a comparative analysis of prominent isoquinoline-based ROCK inhibitors, delves into their structure-activity relationships (SAR), and presents detailed experimental protocols for their evaluation, offering researchers a comprehensive resource for tool compound selection and next-generation drug design.
Comparative Analysis of Isoquinoline-Based ROCK Inhibitors
The potency and selectivity of a kinase inhibitor are paramount for its utility as both a research tool and a therapeutic agent. The following table summarizes key performance data for several notable isoquinoline-based ROCK inhibitors, providing a clear basis for comparison. The selection of an appropriate inhibitor is dictated by the experimental context; for instance, a highly potent but less selective compound might be suitable for pathway validation, whereas a highly selective compound is crucial for dissecting the specific roles of ROCK1 versus ROCK2.
| Compound | Structure | ROCK1 Potency (IC₅₀/Kᵢ) | ROCK2 Potency (IC₅₀/Kᵢ) | Selectivity Profile & Key Remarks |
| Fasudil (HA-1077) | ![]() | Kᵢ: 0.33 µM[5] | IC₅₀: 0.158 µM[5] | The first clinically approved ROCK inhibitor. Also inhibits PKA (IC₅₀: 4.58 µM), PKC (IC₅₀: 12.30 µM), and MLCK (Kᵢ: 36 µM). Widely used as a foundational research tool.[5] |
| Hydroxyfasudil (HA-1100) | ![]() | IC₅₀: 0.73 µM | IC₅₀: 0.72 µM | Active metabolite of Fasudil, contributing significantly to its in vivo efficacy. Less potent against PKA (IC₅₀: 37 µM) compared to Fasudil.[5] |
| Ripasudil (K-115) | ![]() | IC₅₀: 51 nM | IC₅₀: 19 nM | High-potency inhibitor approved for glaucoma treatment. Exhibits good selectivity against other kinases like PKACα (IC₅₀: 2.1 µM).[5] |
| Netarsudil (AR-13324) | ![]() | Kᵢ: 1 nM | Kᵢ: 1 nM | Extremely potent inhibitor approved for glaucoma. It also inhibits the norepinephrine transporter (NET), providing a dual mechanism of action.[5] |
| LASSBio-2065 | ![]() | IC₅₀: 3.1 µM | IC₅₀: 3.8 µM | An experimental N-methylated N-sulphonylhydrazone hybrid, demonstrating that novel scaffolds can be designed based on the isoquinoline core.[6] |
Core Structure-Activity Relationship (SAR) Insights
The development of these compounds from the micromolar Fasudil to the nanomolar Netarsudil reveals several key SAR principles for the isoquinoline scaffold targeting the ROCK ATP-binding site.
-
The Hinge-Binding Moiety : The nitrogen atom at position 2 (N2) of the isoquinoline ring is a critical feature. It acts as a hydrogen bond acceptor, anchoring the molecule to the "hinge region" of the kinase—a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme. This interaction is fundamental for the ATP-competitive inhibition mechanism of this compound class.
-
The Sulfonamide Group : In Fasudil, the sulfonamide group attached at the C5 position is crucial for activity. This moiety occupies the ribose-binding pocket and forms additional hydrogen bonds, significantly enhancing potency. The development of Ripasudil and Netarsudil demonstrates that modifications to the amine portion of the sulfonamide can drastically improve potency and modulate selectivity.
-
Substitution at C8 : While the classic ROCK inhibitors like Fasudil are unsubstituted at the C8 position, this site is a viable vector for modification. Introducing substituents here can influence physicochemical properties like solubility and cell permeability. However, bulky groups at this position risk a steric clash with the kinase, often leading to reduced potency unless carefully designed to interact with a specific sub-pocket.
-
Bioisosteric Replacements : LASSBio-2065 demonstrates a more profound modification, replacing the classic amino-sulfonamide side chain with an N-sulphonylhydrazone moiety.[6] While less potent than optimized analogues like Ripasudil, this finding is significant. It shows that the isoquinoline core can be paired with alternative chemical groups that fulfill the necessary pharmacophoric requirements for ROCK inhibition, opening new avenues for scaffold development and intellectual property.[6]
Visualizing the ROCK Signaling Pathway
To understand the biological context of these inhibitors, it is essential to visualize their point of intervention. The following diagram illustrates the canonical RhoA/ROCK signaling pathway.
Caption: The RhoA/ROCK signaling pathway and point of therapeutic intervention.
Experimental Protocols
Scientific integrity demands that protocols are robust and self-validating. The following sections provide detailed methodologies for synthesizing and evaluating isoquinoline-based ROCK inhibitors.
Protocol 1: Representative Synthesis of an Isoquinoline-5-sulfonamide Analogue
This protocol outlines a general, reliable method for synthesizing a Fasudil analogue. The key transformation is the reaction of an isoquinoline sulfonyl chloride with a desired amine, a cornerstone of this chemical series.
Rationale: The choice of a two-step procedure starting with the sulfonyl chloride intermediate provides modularity. A library of analogues can be rapidly synthesized from a common intermediate by simply varying the amine component in the final step.
Step-by-Step Methodology:
-
Synthesis of Isoquinoline-5-sulfonyl Chloride:
-
To a stirred solution of isoquinoline (1.0 eq) in chloroform at 0°C, add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours. Monitor progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is isoquinoline-5-sulfonic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Suspend the crude sulfonic acid in thionyl chloride (5.0 eq) with a catalytic amount of DMF.
-
Heat the mixture to reflux for 2 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction and remove excess thionyl chloride under reduced pressure to yield the crude isoquinoline-5-sulfonyl chloride, which can be used directly in the next step.
-
-
Sulfonamide Formation:
-
Dissolve the crude isoquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired amine (e.g., homopiperazine, 1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (2.5 eq) to act as an acid scavenger.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final sulfonamide analogue. Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: In Vitro ROCK2 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of ROCK2 by measuring the amount of ATP remaining in solution after the kinase reaction. Inhibition is observed as a decrease in ATP consumption.
Rationale: This format, such as the Kinase-Glo® platform, is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. The luminescent signal is directly proportional to the ATP concentration, providing a robust readout of kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of ROCK2 enzyme and its substrate (e.g., Long S6 Kinase Substrate Peptide) in the kinase buffer. The final enzyme concentration should be optimized for linear reaction kinetics (typically in the low ng/mL range).
-
Prepare a 2X solution of ATP in the kinase buffer. The final concentration should be at or near the Kₘ for ATP for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting at 100 µM) in 100% DMSO. Then, create intermediate dilutions in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the appropriate wells.
-
Add 2.5 µL of the 2X ROCK2 enzyme/substrate solution to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Drug Discovery and Evaluation Workflow
The development of potent and selective kinase inhibitors follows a structured, iterative process. The diagram below outlines the typical workflow, from initial concept to a candidate compound ready for further preclinical evaluation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. DSpace [iris.who.int]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Aminoisoquinoline
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. 8-Aminoisoquinoline, a versatile building block in pharmaceutical and materials science, demands meticulous handling not only during its use but, critically, through its disposal.[1] This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this compound waste, safeguarding both laboratory personnel and the environment.
Foundational Safety: Hazard Identification and Exposure Control
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is non-negotiable. This compound is classified as a hazardous substance, and its proper management is predicated on mitigating these risks.
1.1. Hazard Profile
This compound is acutely toxic and presents multiple health risks. It is harmful if swallowed, in contact with skin, or inhaled.[2] The compound is a known irritant to the skin, eyes, and respiratory system.[2] Furthermore, it is suspected of causing genetic defects, necessitating stringent handling protocols to prevent any direct contact or aerosol inhalation.[3]
1.2. Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is mandatory to prevent exposure. The causality is clear: creating a barrier between the researcher and the hazardous material is the most direct way to control risk.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. | To prevent dermal absorption, which is a primary route of exposure.[4] |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles. | To protect eyes from splashes or contact with solid particles.[2][4] |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the solid form to prevent the inhalation of dust particles.[2][4] |
All handling of this compound and its waste should be performed within a certified chemical fume hood to ensure adequate ventilation and containment of dust or vapors.[2] Eyewash stations and safety showers must be readily accessible.[2]
Systematic Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is a systematic process designed to prevent environmental release and ensure regulatory compliance. The core principle is containment and transfer to a licensed facility.
2.1. Waste Segregation: Preventing Incompatible Reactions
The first critical step is the meticulous segregation of waste. Never mix this compound waste with other chemical streams unless their compatibility is confirmed. This compound is incompatible with strong oxidizing agents and acids.[5]
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and solvent rinsates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container to prevent punctures and exposure.[4]
2.2. Container Management: Secure and Compliant
Proper container management is crucial for safe temporary storage within the laboratory's Satellite Accumulation Area (SAA).
-
Container Choice: Use containers compatible with the waste. Often, the original chemical container is suitable.[6] Ensure containers are in good condition and have a secure, tight-fitting lid.[6][7]
-
Labeling: All waste containers must be unequivocally labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., Toxic, Irritant).[4][6] This ensures that the contents are clearly identifiable to all personnel and waste handlers.
-
Storage: Store waste containers in a designated, secondary containment area within the SAA. Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated location away from incompatible materials.[4][8]
2.3. Final Disposal: Professional Management
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][8] Doing so can lead to environmental contamination and is a violation of regulatory standards.
The mandated disposal method is to engage a licensed and approved waste disposal company.[4][9] These companies are equipped to handle and treat hazardous chemical waste according to federal, state, and local regulations.[7][10]
A common industrial disposal technique for organic compounds like this compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[4] This method ensures the complete destruction of the hazardous compound.
Emergency Procedures: Spill and Exposure Response
Accidents, though preventable, require a prepared response to minimize harm.
3.1. Spill Cleanup
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][8]
-
Major Spills: In the event of a larger spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.[8] Control personal contact by wearing the appropriate PPE and prevent the substance from entering drains or waterways.[8]
3.2. Personnel Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Immediate medical attention is required.[2]
-
Ingestion: Rinse the mouth and call a poison center or physician immediately.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Management.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste [mde.maryland.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 8-Aminoisoquinoline
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. 8-Aminoisoquinoline is a valuable compound, but its handling demands a meticulous approach to safety. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for its use, ensuring that every step, from preparation to disposal, is conducted with the highest standards of safety and operational excellence.
Understanding the Risks: A Proactive Stance on Safety
This compound is classified as a hazardous substance, and a thorough understanding of its risk profile is the foundation of safe handling. It is categorized as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is known to cause serious eye and skin irritation.[1][2] Furthermore, there is a suspicion that it may cause genetic defects.[1][4] Therefore, all interactions with this compound must be governed by the principle of minimizing exposure.
Hazard Identification Summary:
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
Given these hazards, a robust personal protective equipment (PPE) strategy is not just recommended; it is essential.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in its specific chemical properties.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[5][6] | To prevent skin contact, as this compound is harmful upon dermal absorption.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[5][6] | To protect eyes from splashes or dust, which can cause serious irritation.[1][2] |
| Skin and Body Protection | A lab coat must be worn to protect skin and clothing from contamination.[6] | To prevent accidental skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated.[2][6] | To prevent the inhalation of harmful dust particles that can cause respiratory irritation.[1][2] |
All handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation and containment of dust and vapors.[2] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[2]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Experimental Protocol: Safe Handling of this compound
-
Preparation and Area Inspection:
-
Before handling the compound, ensure your designated workspace within the chemical fume hood is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Confirm the proximity and functionality of the safety shower and eyewash station.
-
Lay down absorbent bench paper to contain any potential spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your safety glasses with side shields.
-
Wash and dry your hands thoroughly.
-
Inspect your chemical-resistant gloves for any signs of damage before putting them on. Consider double-gloving for added protection.[7]
-
If there is a risk of generating dust, a NIOSH/MSHA-approved respirator is required.[2]
-
-
Handling the Compound:
-
Perform all weighing and transfers of solid this compound within the fume hood to minimize dust generation and inhalation.[1]
-
Use a spatula for transfers and handle the compound gently to avoid creating airborne dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Once your experimental work is complete, securely seal the primary container of this compound.
-
Decontaminate any equipment that has come into contact with the compound using an appropriate solvent.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove your gloves using the proper technique to avoid skin contact with the outer surface. If you are double-gloved, remove the outer pair first.[7]
-
Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Remove your eye and respiratory protection.
-
Wash your hands thoroughly with soap and water.
-
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing PPE.
Emergency Protocols: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
-
In Case of Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[2][8] Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
In Case of Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and call a physician or poison control center immediately.[2]
For spills, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
The proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol for this compound and Contaminated Waste
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[6]
-
-
Containerization and Labeling:
-
Storage:
-
Final Disposal:
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
It is imperative that this compound waste is not disposed of down the drain.[6]
-
All disposal must be conducted in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service for final removal.[10]
-
Disposal Decision Workflow
Caption: Decision-making process for the proper disposal of this compound waste.
By integrating these scientifically-backed protocols into your daily laboratory operations, you can confidently handle this compound, ensuring the safety of your team and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





